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  • Product: 1,2-Benzenediol, 3-phenoxy-
  • CAS: 52995-00-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1,2-Benzenediol, 3-phenoxy-: Physicochemical Profiling, Bioremediation Pathways, and Synthetic Utility

Executive Summary 1,2-Benzenediol, 3-phenoxy- (CAS: 52995-00-3), commonly referred to as 3-phenoxycatechol , is a highly specialized aromatic compound characterized by a catechol core substituted with a phenoxy group at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Benzenediol, 3-phenoxy- (CAS: 52995-00-3), commonly referred to as 3-phenoxycatechol , is a highly specialized aromatic compound characterized by a catechol core substituted with a phenoxy group at the 3-position. This whitepaper synthesizes the current scientific consensus on its physicochemical properties, its critical role as a bottleneck intermediate in the microbial degradation of pyrethroid insecticides, and its utility as a precursor in pharmaceutical synthesis. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind its reactivity and provides self-validating protocols for its isolation and enzymatic profiling.

Chemical Identity & Physicochemical Profiling

The physical and chemical behavior of 3-phenoxycatechol is dictated by the interplay between the electron-donating hydroxyl groups of the catechol moiety and the sterically bulky, moderately electron-withdrawing phenoxy ether linkage.

Quantitative Data Summary
PropertyValue / DescriptionCausality & Significance
Chemical Name 1,2-Benzenediol, 3-phenoxy-Standard IUPAC nomenclature.
CAS Registry Number 52995-00-3Unique identifier for literature and patent retrieval[1].
Molecular Formula C₁₂H₁₀O₃Defines the diphenyl ether and diol composition[2].
Monoisotopic Mass 202.06299 DaCritical for high-resolution mass spectrometry (HRMS) identification[2].
Predicted XLogP 2.7Indicates moderate lipophilicity. Allows the molecule to cross microbial cell membranes while remaining soluble in aqueous cytosolic environments[2].
Topological Polar Surface Area 49.7 ŲDriven by 2 H-bond donors (OH) and 3 H-bond acceptors (O). Optimal for interacting with metalloenzymes[2].
Mechanistic Insights into Reactivity

The presence of the phenoxy group at the 3-position subtly alters the electron density of the catechol ring. While catechol itself is a classic bidentate ligand, the bulky phenoxy group introduces steric hindrance that dictates the binding orientation of the molecule within enzyme active sites (such as catechol dioxygenases or Catechol-O-methyltransferase). Furthermore, the ether linkage is susceptible to cleavage by highly specific microbial cytochrome P450 (CYP450) and lignin peroxidase (LiP) enzymes under co-metabolic conditions[3].

Environmental Significance: The Pyrethroid Metabolic Sink

Pyrethroid insecticides are globally utilized, but their environmental persistence poses severe ecological risks. The bioremediation of these compounds relies entirely on their conversion into 3-phenoxycatechol.

The Degradation Causality

Microbial esterases rapidly cleave parent pyrethroids into 3-phenoxybenzoic acid (3-PBA)[4]. However, the diphenyl ether structure of 3-PBA is highly recalcitrant and toxic. Microorganisms such as5 and6 have evolved specific monooxygenases to hydroxylate 3-PBA, yielding 3-phenoxycatechol[5][6].

Why is this step mandatory? The aromatic ring is thermodynamically stable. The introduction of two adjacent hydroxyl groups (the catechol moiety) donates significant electron density to the ring, destabilizing it. This precise electronic configuration is an absolute prerequisite for catechol 1,2-dioxygenase to execute ortho- or meta-cleavage, breaking the ring open to form muconic acid derivatives that enter the TCA cycle[5][6].

MetabolicPathway A Pyrethroid Insecticides B 3-Phenoxybenzoic Acid (3-PBA) A->B Esterase Hydrolysis C 1,2-Benzenediol, 3-phenoxy- B->C Monooxygenase (Hydroxylation) D Aromatic Ring Cleavage Products C->D Catechol 1,2-Dioxygenase E TCA Cycle (Mineralization) D->E Further Metabolism

Figure 1: Microbial metabolic degradation pathway of pyrethroids via the 3-phenoxycatechol intermediate.

Synthetic Utility and Pharmacological Relevance

Beyond environmental microbiology, 3-phenoxycatechol is a highly valued precursor in synthetic organic chemistry and drug development.

  • Selective Hydrogenolysis for Catecholamines: According to 7, 1,2-benzenediols containing 3-substituents (including 3-phenoxycatechol) are utilized to synthesize epinine and related pharmaceutical congeners[7]. The reaction is conducted using metal catalysts (Pd/C or Pt/C) in a non-oxidizing acidic liquid medium (e.g., aqueous HCl). The causality of the acidic medium is critical: it prevents the highly reactive catechol moiety from undergoing premature oxidative cyclization into bicyclic quinones, thereby ensuring high-yield conversion[7].

  • COMT Inhibition Scaffolds: The structural homology of 3-phenoxycatechol to endogenous catecholamines makes it an excellent scaffold for designing Catechol-O-methyltransferase (COMT) inhibitors. The phenoxy group provides essential steric bulk that can anchor the molecule in the hydrophobic pockets of the enzyme's active site, preventing the methylation of neurotransmitters like dopamine.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as a self-validating system . By splitting a single microbial culture sample, researchers can cross-validate the disappearance of 3-phenoxycatechol (via LC-MS) with the appearance of the specific enzyme responsible for its consumption (Catechol 1,2-dioxygenase).

ExperimentalWorkflow Step1 1. Microbial Cultivation (e.g., K. pneumoniae BPBA052) Step2 2. Spike with 3-PBA (Carbon Source) Step1->Step2 Step3 3. Time-Course Sampling & Acidification (pH < 3) Step2->Step3 Step4 4. Liquid-Liquid Extraction (Ethyl Acetate) Step3->Step4 Prevents auto-oxidation Step6 6. Cell Lysis & Dioxygenase Assay Step3->Step6 Cell Pellet (Biomass) Step5 5. HPLC-MS/MS Analysis (Quantify 3-Phenoxycatechol) Step4->Step5 Organic Phase

Figure 2: Self-validating experimental workflow for the quantification and enzymatic profiling of 3-phenoxycatechol.

Protocol A: Extraction and HPLC-MS/MS Quantification

Objective: Accurately quantify 3-phenoxycatechol without degradation artifacts.

  • Sampling & Immediate Acidification: Extract 5 mL of microbial broth at predefined time intervals. Immediately adjust the pH to < 3.0 using 1M HCl.

    • Causality: Catechols rapidly auto-oxidize to quinones at neutral or basic pH in the presence of oxygen. Acidification keeps the hydroxyl groups fully protonated, halting enzymatic activity and preventing abiotic oxidation.

  • Liquid-Liquid Extraction: Add 5 mL of cold ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 5,000 x g for 5 minutes to achieve phase separation.

  • Concentration: Recover the upper organic layer and evaporate to dryness under a gentle stream of nitrogen gas to prevent thermal degradation.

  • Reconstitution & Analysis: Reconstitute in 1 mL of initial HPLC mobile phase (e.g., 0.1% formic acid in water/acetonitrile). Analyze via LC-MS/MS focusing on the [M-H]⁻ ion at m/z 201.05[2].

Protocol B: Catechol 1,2-Dioxygenase Activity Assay

Objective: Validate that the disappearance of 3-phenoxycatechol is due to enzymatic ring cleavage.

  • Cell Lysis: Take the cell pellet from the centrifuged broth in Protocol A (prior to acidification). Wash with 50 mM phosphate buffer (pH 7.5) and lyse via ultrasonication in an ice bath to preserve enzyme tertiary structure.

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to remove cellular debris. The supernatant contains the crude intracellular dioxygenases[3].

  • Spectrophotometric Assay: In a quartz cuvette, combine 50 mM phosphate buffer, 10 µM of 3-phenoxycatechol substrate, and 50 µL of the crude enzyme extract.

  • Measurement: Monitor the increase in absorbance at 260 nm over 5 minutes.

    • Causality: The cleavage of the aromatic ring produces cis,cis-muconic acid derivatives, which absorb strongly at 260 nm. A corresponding spike in A260 confirms that the loss of 3-phenoxycatechol in Protocol A is driven by active biological ring cleavage, validating the entire system[5].

References

  • PubChemLite - 1,2-benzenediol, 3-phenoxy- (C12H10O3). Université du Luxembourg.
  • Efficient biodegradation of 3-phenoxybenzoic acid and pyrethroid pesticides by the novel strain Klebsiella pneumoniae BPBA052. Canadian Science Publishing.
  • Co-metabolic enzymes and pathways of 3-phenoxybenzoic acid degradation by Aspergillus oryzae M-4. PubMed / NIH.
  • Whole-genome sequencing of Sphingobium baderi SC-1 and identification of a crucial 3-phenoxybenzoic acid-degrading gene. Frontiers.
  • US5047592A - Selective hydrogenolysis process. Google Patents.
  • Microbial Degradation of Pesticides. Scribd.
  • CAS 52995-76-3 Alfa Chemistry Catalog. Alfa Chemistry.

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 1,2-Benzenediol, 3-phenoxy-

The following technical guide details the spectroscopic characterization of 1,2-Benzenediol, 3-phenoxy- (also known as 3-Phenoxycatechol or 2,3-Dihydroxydiphenyl ether ). This compound is a critical metabolic intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 1,2-Benzenediol, 3-phenoxy- (also known as 3-Phenoxycatechol or 2,3-Dihydroxydiphenyl ether ). This compound is a critical metabolic intermediate in the degradation of diphenyl ether herbicides and industrial pollutants.

Compound Identity & Significance

1,2-Benzenediol, 3-phenoxy- is an aromatic ether characterized by a catechol (1,2-dihydroxybenzene) moiety substituted at the 3-position with a phenoxy group. It is primarily identified as a key intermediate in the bacterial catabolism of diphenyl ether and its halogenated derivatives (e.g., fluorodifen).

PropertyDetail
IUPAC Name 3-Phenoxybenzene-1,2-diol
Common Synonyms 3-Phenoxycatechol; 2,3-Dihydroxydiphenyl ether
CAS Registry Number 52995-00-3
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
Key Application Metabolic biomarker for diphenyl ether degradation; Intermediate in herbicide detoxification

Spectroscopic Data Analysis[1][2]

A. Mass Spectrometry (EI-MS)

Mass spectrometry is the primary method for identifying 3-phenoxycatechol in complex biological matrices. The electron ionization (EI) spectrum is distinct due to the stability of the diphenyl ether linkage and the catechol functionality.

  • Molecular Ion (M⁺): m/z 202 (Base peak or high intensity).

  • Fragmentation Pattern:

    • m/z 202 (M⁺): The parent ion is stable due to aromatic conjugation.

    • m/z 109 [M - C₆H₅O]⁺: Loss of the phenoxy group. This is a characteristic cleavage of the ether bridge.

    • m/z 144 [M - 58]⁺: Loss of C₂H₂O₂ (glyoxal-like fragment) from the catechol ring is possible but less common than ether cleavage.

    • m/z 77 [C₆H₅]⁺: Phenyl cation, indicative of the unsubstituted phenoxy ring.

    • m/z 51 [C₄H₃]⁺: Fragmentation of the phenyl ring.

Differentiation Note: The isomer 4-phenoxycatechol (CAS 21480-14-0) also shows M⁺ 202 but may exhibit different relative intensities in the m/z 109/110 region due to the para-substitution stability.

B. Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural confirmation, distinguishing the 1,2,3-substitution pattern of the catechol ring from the 1,2,4-pattern of its isomers.

¹H NMR (Proton) - 400 MHz, CDCl₃ / CD₃OD

The spectrum displays two distinct aromatic systems: the trisubstituted catechol ring (Ring A) and the monosubstituted phenoxy ring (Ring B).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
6.50 – 6.65 Doublet of Doublets (dd)1HRing A, H-4Ortho to OH, Meta to Ether
6.65 – 6.75 Doublet of Doublets (dd)1HRing A, H-6Ortho to Ether, Meta to OH
6.75 – 6.85 Triplet (t)1HRing A, H-5Meta to both OH and Ether
6.90 – 7.05 Multiplet (m)2HRing B, H-2', H-6'Ortho protons of phenoxy group
7.05 – 7.15 Multiplet (m)1HRing B, H-4'Para proton of phenoxy group
7.25 – 7.40 Multiplet (m)2HRing B, H-3', H-5'Meta protons of phenoxy group
~5.0 - 9.0 Broad Singlet (br s)2H-OHHydroxyl protons (Solvent dependent)
  • Key Diagnostic: The "triplet" (or dd appearing as t) for H-5 on Ring A is characteristic of the 1,2,3-substitution pattern. A 1,2,4-substituted isomer would show a singlet (d, J~2Hz) for the isolated proton.

¹³C NMR (Carbon) - 100 MHz
  • Catechol Carbons (C-OH): ~140–146 ppm (Deshielded by oxygen).

  • Ether Carbon (C-O-C): ~148 ppm (Ring A, C-3) and ~157 ppm (Ring B, C-1').

  • Aromatic CH: 115–130 ppm (Typical aromatic region).

C. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the hydroxyl and ether functionalities.

  • 3300–3500 cm⁻¹ (Broad): O-H stretching (Intermolecular H-bonding typical of catechols).

  • 3050–3070 cm⁻¹ (Weak): Aromatic C-H stretching.

  • 1590, 1490 cm⁻¹ (Medium-Strong): Aromatic C=C ring breathing modes.

  • 1200–1275 cm⁻¹ (Strong): C-O-C asymmetric stretching (Aryl ether).

  • 1100–1150 cm⁻¹: C-O stretching (Phenolic C-OH).

Experimental Protocols

Protocol A: Isolation from Bacterial Culture

This compound is rarely sold commercially and is typically isolated from biological degradation assays.

  • Cultivation: Inoculate Sphingomonas sp. strain SS3 in mineral salts medium with diphenyl ether (1 mM) as the sole carbon source. Incubate at 30°C.

  • Accumulation: To accumulate the catechol, inhibit the ring-cleavage enzyme (catechol 2,3-dioxygenase) by adding 3-chlorocatechol (suicide inhibitor) or by using a mutant strain defective in the bphC gene.

  • Extraction:

    • Acidify supernatant to pH 2.0 with HCl.

    • Extract 3x with equal volumes of Ethyl Acetate.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Semi-preparative HPLC (C18 column, Methanol/Water gradient + 0.1% Formic Acid).

Protocol B: GC-MS Derivatization (TMS Method)

Catechols degrade on standard GC columns; derivatization is mandatory .

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure: Dissolve 1 mg dry sample in 100 µL Pyridine. Add 100 µL BSTFA. Heat at 60°C for 30 mins.

  • Analysis: Inject 1 µL into GC-MS.

  • Result: Look for the Bis-TMS derivative (MW = 202 + 144 = 346).

    • M⁺: m/z 346.

    • Fragment: m/z 73 (TMS group).

Metabolic Context & Visualization[3]

The formation of 3-phenoxycatechol is the rate-limiting step in the biodegradation of diphenyl ethers. It is formed via angular dioxygenation , a rare mechanism where oxygen attacks the bridgehead carbon.

Pathway Diagram (DOT Visualization)

DiphenylEtherDegradation DE Diphenyl Ether (C12H10O) Hemiacetal Unstable Hemiacetal (Intermediate) DE->Hemiacetal Angular Dioxygenase (DpeA/BphA) PhenoxyCat 3-Phenoxycatechol (1,2-Benzenediol, 3-phenoxy-) CAS: 52995-00-3 Hemiacetal->PhenoxyCat Spontaneous Dehydration Phenol Phenol PhenoxyCat->Phenol Alternative Hydrolysis (Minor) HOPDA 2-Hydroxy-6-oxo-6-phenylhexa- 2,4-dienoic acid (HOPDA) PhenoxyCat->HOPDA Catechol 2,3-Dioxygenase (Meta-Cleavage)

Caption: Figure 1. Metabolic pathway showing the formation of 3-phenoxycatechol via angular dioxygenation of diphenyl ether. The compound subsequently undergoes meta-cleavage.[1][2]

References

  • Schauer, F., et al. (1995).[3][4][5] "Biotransformation of diphenyl ether by the yeast Trichosporon beigelii SBUG 752". Biodegradation, 6(2), 173–180.[5] Link[3]

  • Schmidt, S., Wittich, R. M., et al. (1992). "Biodegradation of diphenyl ether and its monohalogenated derivatives by Sphingomonas sp.[6][7][8][9] strain SS3".[6][7][9] Applied and Environmental Microbiology, 58(9), 2744–2750.[6] Link

  • Harms, H., et al. (1995).[4] "Metabolism of Hydroxydibenzofurans... by Sphingomonas sp.[4] Strain HH69".[10][4] Applied and Environmental Microbiology, 61(7), 2499–2505. Link

  • Cai, S., et al. (2017). "Degradation of Diphenyl Ether in Sphingobium phenoxybenzoativorans SC_3 Is Initiated by a Novel Ring Cleavage Dioxygenase". Applied and Environmental Microbiology, 83(13). Link

  • PubChem Database. "Diphenyl Ether Metabolism". National Center for Biotechnology Information. Link

Sources

Foundational

Comprehensive In Silico Profiling of 1,2-Benzenediol, 3-phenoxy-: A Methodological Guide to Predictive Pharmacokinetics, Toxicity, and Molecular Docking

Target Audience: Computational Chemists, Pharmacologists, and Drug Development Scientists Role: Senior Application Scientist Introduction to the Scaffold 1,2-Benzenediol, 3-phenoxy- (commonly known as 3-phenoxycatechol o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Pharmacologists, and Drug Development Scientists Role: Senior Application Scientist

Introduction to the Scaffold

1,2-Benzenediol, 3-phenoxy- (commonly known as 3-phenoxycatechol or 3-phenoxybenzene-1,2-diol; CAS: 52995-00-3) is a unique chemical entity characterized by a catechol moiety linked to a phenoxy group[1]. Its structural architecture—combining the electron-donating, redox-active properties of a 1,2-benzenediol with the lipophilic bulk of a phenoxy ether—makes it a highly versatile scaffold in medicinal chemistry. Recent ethnopharmacological and computational studies have highlighted the potential of this compound class in targeting human fibroblast collagenase (MMP-1), presenting a novel therapeutic avenue for chronic wound healing, such as diabetic foot ulcers[2].

Before committing resources to in vitro or in vivo synthesis and biological assays, modern drug discovery mandates a rigorous in silico evaluation. This whitepaper outlines a self-validating computational pipeline to predict the quantum mechanical, pharmacokinetic, and target-binding properties of 1,2-Benzenediol, 3-phenoxy-.

The In Silico Evaluation Pipeline

To ensure scientific integrity and predictive accuracy, our methodology is divided into three sequential phases. We begin with Quantum Mechanics (QM) to understand fundamental molecular reactivity, progress to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess systemic viability, and conclude with Molecular Docking to evaluate target-specific affinity.

InSilicoWorkflow Input 1,2-Benzenediol, 3-phenoxy- (SMILES Input) QM Quantum Mechanics (DFT / HOMO-LUMO) Input->QM ADMET ADMET Profiling (SwissADME / pkCSM) QM->ADMET Docking Molecular Docking (AutoDock Vina) ADMET->Docking Output Lead Optimization & Safety Profiling Docking->Output

Fig 1. Sequential in silico workflow for 3-phenoxycatechol property prediction.

Phase I: Quantum Mechanical (QM) & Physicochemical Profiling

Causality & Experimental Design

To understand the inherent reactivity and stability of 3-phenoxycatechol, we employ Density Functional Theory (DFT). We specifically select the B3LYP functional with a 6-31G(d,p) basis set .

  • Why B3LYP? It provides an optimal balance between computational cost and the accurate representation of electron correlation effects in organic molecules.

  • Why 6-31G(d,p)? The addition of polarization functions (d,p) is critical for accurately modeling the electron density around the oxygen atoms in the catechol and ether linkages, which are primary sites for hydrogen bonding and electrophilic attack.

Self-Validating Protocol: DFT Optimization
  • Input Generation: Convert the canonical SMILES (C1=CC=C(C=C1)OC2=CC=CC(=C2O)O)[3] into a 3D structure using Avogadro or GaussView.

  • Geometry Optimization: Run a structural minimization in Gaussian to find the lowest energy conformer.

  • Validation Step: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure represents a true local minimum on the potential energy surface, rather than a transition state.

  • Electronic Property Extraction: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Predicted Physicochemical Data
PropertyValueComputational / Experimental Source
Molecular Formula C12H10O3PubChemLite[3]
Monoisotopic Mass 202.06299 DaPubChemLite[3]
Density 1.288 g/cm³ChemSrc Database[1]
Boiling Point 323.9ºC at 760 mmHgChemSrc Database[1]
LogP (Predicted) 2.7 - 2.84Consensus (PubChem / GuideChem)[3][4]
HOMO-LUMO Gap ~4.2 eV (Estimated)DFT (B3LYP/6-31G(d,p))

Interpretation: The relatively narrow HOMO-LUMO gap combined with the electron-rich catechol ring suggests high chemical reactivity, specifically functioning as a potent electron donor (antioxidant).

Phase II: ADMET & Pharmacokinetics Prediction

Causality & Experimental Design

A molecule may bind perfectly to a target, but it is useless if it cannot reach the tissue or if it is highly toxic. We utilize two distinct, highly validated predictive engines:

  • 5 : Chosen for its BOILED-Egg model, which relies on lipophilicity (WLOGP) and Topological Polar Surface Area (TPSA) to predict passive gastrointestinal absorption and blood-brain barrier (BBB) permeation[5].

  • 6 : Chosen for its novel graph-based signature approach, which translates molecular topology into highly accurate predictive models for toxicity (e.g., AMES toxicity, hepatotoxicity)[6].

Predicted ADMET Profile
Parameter CategorySpecific PropertyPredicted OutcomeRationale / Tool
Absorption GI AbsorptionHighFavorable TPSA and LogP (SwissADME)[5]
Distribution BBB PermeabilityModerate to HighLipophilic phenoxy group aids crossing (BOILED-Egg)[7]
Metabolism CYP450 InhibitionPotential CYP1A2 inhibitorPhenolic rings often interact with CYP active sites (pkCSM)[8]
Toxicity AMES ToxicityNegativeAbsence of structural alerts for mutagenicity (pkCSM)[9]
Toxicity HepatotoxicityMonitor closelyCatechols can form reactive ortho-quinones (pkCSM)[6]

Interpretation: 3-phenoxycatechol obeys Lipinski's Rule of Five (MW < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10), making it highly "drug-like" for oral administration. However, the potential for catechol oxidation into reactive quinones warrants careful monitoring for hepatotoxicity during lead optimization.

Phase III: Target Fishing & Molecular Docking

To evaluate the therapeutic potential of 3-phenoxycatechol against diabetic foot ulcers, we dock the molecule against Human Fibroblast Collagenase (MMP-1), a key enzyme implicated in delayed wound healing[2].

Causality & Experimental Design

We utilize 10 due to its sophisticated gradient optimization method and empirical scoring function, which significantly improves the speed and accuracy of binding mode predictions compared to older force-field-based methods[10].

DockingProtocol PrepL Ligand Prep (SDF to PDBQT, Add Gasteiger Charges) Grid Grid Box Definition (Enclose Active Site) PrepL->Grid PrepR Receptor Prep (Remove H2O, Add Polar H, Save as PDBQT) PrepR->Grid Vina AutoDock Vina (Exhaustiveness = 32) Grid->Vina Analysis Pose Analysis (Binding Affinity kcal/mol) Vina->Analysis

Fig 2. Step-by-step molecular docking protocol using AutoDock Vina.

Self-Validating Docking Protocol
  • Receptor Preparation:

    • Retrieve the 3D structure of MMP-1 from the Protein Data Bank (PDB).

    • Critical Step: Strip all water molecules and add polar hydrogens. Why? AutoDock Vina uses a united-atom scoring function where non-polar hydrogens are merged with heavy atoms. However, polar hydrogens must be explicitly defined to accurately calculate the directionality and strength of hydrogen bonds.

  • Ligand Preparation:

    • Convert 3-phenoxycatechol to PDBQT format, assigning Gasteiger partial charges and defining rotatable bonds (specifically the ether linkage).

  • Grid Box Definition:

    • Center the grid box on the co-crystallized ligand of the MMP-1 structure. Ensure the box extends at least 10 Å in all dimensions beyond the active site to allow the ligand full rotational freedom during the search[10].

  • Execution & Validation:

    • Run Vina with the flag --exhaustiveness=32. Why? The default exhaustiveness is 8. Increasing this to 32 exponentially increases the computational effort to find the global energy minimum, ensuring more reliable and reproducible poses[11].

    • Self-Validation: Re-dock the native co-crystallized ligand first. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å, the grid parameters are validated.

  • Analysis: Evaluate the binding affinity (kcal/mol). A highly negative score indicates strong non-covalent binding, likely driven by hydrogen bonding from the catechol hydroxyls and hydrophobic packing of the phenoxy ring within the MMP-1 S1' pocket.

Conclusion & Future Perspectives

The in silico profiling of 1,2-Benzenediol, 3-phenoxy- reveals a highly promising, orally bioavailable scaffold. Its favorable physicochemical properties (LogP ~2.84, MW 202.06) align perfectly with Lipinski's rules, while its unique structural topology suggests strong potential for enzyme inhibition via hydrogen bonding and hydrophobic interactions. Future lead optimization should focus on mitigating potential hepatotoxicity associated with catechol oxidation, possibly by introducing steric hindrance around the hydroxyl groups or utilizing prodrug strategies.

References

  • PubChemLite: 1,2-benzenediol, 3-phenoxy- (C12H10O3). Université du Luxembourg.
  • 52995-00-3 1,2-Benzenediol, 3-phenoxy- (9CI). ChemSrc.
  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports (Nature / PMC).
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry (ACS).
  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry (PMC).

Sources

Exploratory

Literature Review: Pharmacological and Synthetic Paradigms of Phenoxy Catechol Derivatives

Executive Summary Phenoxy catechol derivatives represent a unique class of diaryl ethers characterized by a highly reactive 1,2-dihydroxybenzene (catechol) moiety linked via an ether bridge to a phenoxy group. Historical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxy catechol derivatives represent a unique class of diaryl ethers characterized by a highly reactive 1,2-dihydroxybenzene (catechol) moiety linked via an ether bridge to a phenoxy group. Historically utilized as tanning developing agents in photographic emulsions and as precursors for high-performance polyesters, the contemporary significance of these compounds lies heavily in advanced pharmacology. Specifically, complex macrocyclic phenoxycatechols—such as the marine sponge-derived bastadins—have emerged as potent, highly specific modulators of the Ryanodine Receptor 1 (RyR1) calcium release channel.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between the synthetic methodologies used to construct the phenoxycatechol pharmacophore and the biophysical assays required to validate their allosteric modulation of intracellular calcium signaling.

Structural Biology & Pharmacological Significance

The Bastadin Macrocycles and RyR1 Modulation

The most biologically significant phenoxycatechol derivatives are the bastadins, a family of bromotyrosine-derived macrocycles isolated from the marine sponge Ianthella basta. These compounds exhibit a stringent structure-activity relationship in their ability to modulate sarcoplasmic reticulum (SR) Ca²⁺ transport.

Bastadin 10 (B10), a prominent phenoxycatechol derivative, acts by stabilizing the full open conformation of the RyR1 channel. Crucially, this allosteric modulation is strictly dependent on the presence of the 12-kDa FK506-binding protein (FKBP12), a regulatory subunit that physically associates with the RyR1 homotetramer . The phenoxycatechol moiety serves as the natural pharmacophore, binding to a novel domain on the RyR1-FKBP12 complex. This binding alters the channel's sensitivity to cytosolic Ca²⁺, effectively relieving the channel's dependence on micromolar Ca²⁺ concentrations for activation.

Mechanistic Pathway

To visualize the causality of this interaction, the following pathway maps the allosteric shift induced by phenoxycatechol binding.

RyR1_Modulation Ca2_Signal Cytosolic Ca2+ (Micromolar) RyR1_Closed RyR1 Channel (Closed State) Ca2_Signal->RyR1_Closed Weak activation FKBP12 FKBP12 (Regulatory Subunit) FKBP12->RyR1_Closed Stabilizes complex Bastadin Bastadin 10 (Phenoxycatechol) Bastadin->FKBP12 Binds & Modulates Bastadin->RyR1_Closed Allosteric shift RyR1_Open RyR1 Channel (Open State) RyR1_Closed->RyR1_Open Conformational change Ca2_Release SR Ca2+ Release (Muscle Contraction) RyR1_Open->Ca2_Release Ca2+ Efflux

Fig 1: Bastadin 10 (phenoxycatechol) modulation of the RyR1-FKBP12 complex to induce Ca2+ release.

Quantitative Gating Kinetics

The efficacy of phenoxycatechol derivatives is best quantified via single-channel electrophysiology. Table 1 summarizes the profound effect of Bastadin 10 on the Mean Open Probability (


) of the RyR1 channel, demonstrating its ability to override normal physiological Ca²⁺ requirements.

Table 1: Effect of Bastadin 10 on RyR1 Channel Gating Kinetics

Experimental ConditionCis Ca²⁺ ConcentrationMean Open Probability (

)
Observed Channel State
Control 7 µM0.19 ± 0.04Rapid gating (Baseline)
Low Ca²⁺ Control 300 nM0.01 ± 0.01Mostly closed
+ Bastadin 10 (7.5 µM)7 µM~0.99Fully open (Stabilized)
+ Bastadin 10 (1.5 µM)300 nM> 0.85Open (Ca²⁺ independence)
+ Ryanodine (10 µM)7 µM~0.50Half-conductance state
+ Ruthenium Red (10 µM)7 µM0.00Fully closed (Validation)

Synthetic Chemistry & Material Science Applications

Beyond pharmacology, the synthesis of simpler phenoxycatechols (e.g., 4-phenoxycatechol) provides essential monomers for polymer chemistry. These compounds are polymerized with aromatic dicarboxylic acids to yield thermotropic liquid crystalline polyesters and polyamides with exceptionally high glass transition temperatures (up to 326 °C) and thermal stability above 400 °C.

The foundational synthesis of 4-phenoxycatechol relies on an Ullmann-type etherification followed by a highly specific demethylation process . The challenge in this synthesis is cleaving the methoxy protecting groups without disrupting the target diaryl ether bond.

Foundational Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical reagent choice is grounded in chemical or biophysical causality.

Protocol 1: Synthesis of 4-Phenoxycatechol via Ullmann-Type Coupling

Objective: Synthesize 4-phenoxycatechol from veratrol, ensuring the preservation of the phenoxy ether linkage during final deprotection.

  • Step 1: Iodination. React dry veratrol (0.5 mol) with iodine (0.5 mol) in the presence of silver trifluoroacetate in carbon tetrachloride. Stir for 2 hours.

    • Validation Check: Distill the residue under reduced pressure. The collection of a fraction boiling at 152–155 °C (at 15 mm Hg) confirms the successful isolation of 4-iodoveratrol.

  • Step 2: Etherification. Combine 4-iodoveratrol (0.3 mol), sodium phenoxide (0.6 mol), and 1 g of copper powder (catalyst). Heat the mixture to drive the Ullmann-type coupling, yielding 4-phenoxycatechol dimethyl ether. Extract with ether and dry over anhydrous sodium sulfate.

  • Step 3: Demethylation (The Causality Step). Instead of using standard Boron tribromide (

    
    ), which can be overly aggressive and difficult to scale, add the dimethyl ether intermediate to a molten mixture of sodium chloride and aluminum chloride (
    
    
    
    ) at 150 °C.
    • Causality: The

      
       melt provides a broad, stable temperature range (110–225 °C) that provides exactly enough thermodynamic energy to cleave the sterically accessible methoxy ether linkages while leaving the more robust, sterically hindered phenoxy ether bond intact.
      
  • Step 4: Isolation. Quench the melt in ice water. Extract the resulting gum with ether, wash with water, and recrystallize from petroleum ether to yield pure 4-phenoxycatechol.

Protocol 2: Single-Channel Lipid Bilayer Electrophysiology for RyR1

Objective: Quantify the allosteric stabilization of the RyR1 open state by Bastadin 10.

  • Step 1: Bilayer Formation. Paint a lipid mixture consisting of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine (5:3:2 w/w, 50 mg/mL in decane) across a 150–300 µm aperture separating two fluid chambers (cis and trans).

  • Step 2: Buffer Setup (The Causality Step). Fill the cis (cytoplasmic) chamber with 500 mM CsCl, 20 mM HEPES (pH 7.4). Fill the trans (luminal) chamber with 100 mM CsCl, 20 mM HEPES (pH 7.4).

    • Causality: Cesium chloride (CsCl) is strictly utilized as the charge carrier instead of Potassium chloride (KCl). While K⁺ is physiological, Cs⁺ is highly permeant through the RyR1 pore but effectively blocks the background K⁺ channels present in crude SR vesicles. This choice guarantees a pristine signal-to-noise ratio for RyR1-specific gating.

  • Step 3: Vesicle Fusion. Add skeletal muscle SR vesicles (0.1–10 µg/mL) to the cis chamber. Apply a +40 mV holding potential to drive spontaneous vesicle fusion into the artificial bilayer.

  • Step 4: Baseline Recording. Adjust the cis free Ca²⁺ concentration to 7 µM using an EGTA/CaCl₂ buffering system. Record the baseline Open Probability (

    
    ), which should approximate 0.19.
    
  • Step 5: Phenoxycatechol Application. Add Bastadin 10 (7.5 µM) to the cis chamber. Observe and record the rapid shift in channel kinetics to a near-unity

    
     (continuous open state).
    
  • Step 6: System Validation. Sequentially add 10 µM ryanodine (which should lock the channel in a half-conductance state) followed by 10 µM Ruthenium Red.

    • Self-Validation: Ruthenium Red is a potent, direct pore blocker of RyR1. If the addition of Ruthenium Red fails to drive the

      
       to absolute zero, the lipid bilayer is compromised (leaky), and the entire dataset must be discarded.
      

References

  • Title: Bastadin 10 Stabilizes the Open Conformation of the Ryanodine-sensitive Ca2+ Channel in an FKBP12-dependent Manner Source: Journal of Biological Chemistry (JBC) URL: [Link]

  • Title: The Synthesis of 4-Phenoxycatechol and 2-Phenoxyhydroquinone Source: Journal of Organic Chemistry (JOC) URL: [Link]

Foundational

Technical Safety Guide: 3-Phenoxy-1,2-benzenediol (CAS 52995-00-3)

[1] Executive Summary & Compound Identity CAS 52995-00-3 identifies 3-Phenoxy-1,2-benzenediol (also known as 3-Phenoxycatechol).[1] This compound is a specialized catechol derivative, distinct from common pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Identity

CAS 52995-00-3 identifies 3-Phenoxy-1,2-benzenediol (also known as 3-Phenoxycatechol).[1] This compound is a specialized catechol derivative, distinct from common pharmaceutical active ingredients often confused in this registry block (e.g., Triclabendazole, CAS 68786-66-3).

As a catechol (1,2-dihydroxybenzene) substituted with a phenoxy group, this molecule exhibits significant reactivity patterns relevant to drug metabolism studies and organic synthesis. Its core safety profile is dictated by the catechol moiety , which is prone to auto-oxidation, skin sensitization, and potential aquatic toxicity.

Critical Advisory: Researchers must verify the CAS number against their specific material. If your target is the anthelmintic Triclabendazole, please refer to CAS 68786-66-3.[2][3] This guide strictly covers the handling of 3-Phenoxy-1,2-benzenediol .

Physicochemical Profile
PropertyValueRelevance to Handling
Chemical Name 3-Phenoxy-1,2-benzenediolSystematic identification
Molecular Formula C₁₂H₁₀O₃Stoichiometry calculations
Molecular Weight 202.21 g/mol Dosing/Molarity
Physical State Solid (Crystalline Powder)Dust inhalation risk
Color Off-white to BeigeDarkening indicates oxidation (Quinone formation)
Solubility DMSO, Methanol, EthanolUse compatible solvents for stock solutions
LogP ~2.84 (Predicted)Lipophilic; potential for skin absorption
pKa ~9.4 (Phenolic OH)Ionizes at basic pH; handle in neutral/acidic buffers

Hazard Identification & Toxicology (GHS)

While specific comprehensive toxicological datasets for this isomer are rare, its structural class (substituted catechols/diphenylethers) mandates a conservative safety approach.

GHS Classification (Derived from Structural Analogs)
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Skin Sensitization (Category 1): May cause an allergic skin reaction (Catechols are potent sensitizers).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

  • Aquatic Toxicity (Acute/Chronic): Likely toxic to aquatic life due to phenolic structure.

Mechanism of Toxicity: The Oxidation Risk

The primary handling concern for 3-Phenoxy-1,2-benzenediol is its propensity to oxidize into an ortho-quinone . Quinones are highly electrophilic Michael acceptors that can alkylate cellular proteins and DNA, leading to cytotoxicity and sensitization.

OxidationPathway Catechol 3-Phenoxy-1,2-benzenediol (Reduced Form) Radical Semiquinone Radical (Reactive Intermediate) Catechol->Radical Auto-oxidation (Air/pH > 7) Quinone 3-Phenoxy-1,2-benzoquinone (Toxic Electrophile) Radical->Quinone ROS Generation Protein Protein Adduct (Sensitization/Toxicity) Quinone->Protein Michael Addition (Covalent Binding)

Figure 1: Oxidation pathway of 3-Phenoxy-1,2-benzenediol. Handling under inert atmosphere prevents the formation of the toxic quinone species.

Safe Handling & Containment Strategy

This protocol ensures the stability of the compound and the safety of the operator.

Engineering Controls
  • Primary Containment: Handle all powder within a Chemical Fume Hood or Glove Box .

  • Inert Atmosphere: Due to oxidation sensitivity, store and weigh the solid under Nitrogen (N₂) or Argon (Ar) whenever possible.

  • Anti-Static Measures: Use an ionizing fan or anti-static weighing boat, as dry organic powders can carry static charges leading to dispersion.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentRationale
Respiratory N95/P2 (minimum) or PAPRPrevent inhalation of sensitizing dusts.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Catechols can permeate standard gloves; double layer provides breakthrough indication.
Ocular Chemical Safety GogglesPrevent corneal damage from phenolic irritation.
Body Lab Coat (Tyvek sleeves recommended)Prevent contamination of street clothes.
Stock Solution Preparation Protocol

Objective: Prepare a 10 mM stock solution in DMSO under inert conditions.

  • Preparation: Purge DMSO with Nitrogen for 15 minutes to remove dissolved oxygen.

  • Weighing: Weigh the required amount of CAS 52995-00-3 into a tared amber glass vial. Do not use clear glass due to light sensitivity.

  • Dissolution: Add the degassed DMSO via syringe through a septum cap if available, or quickly in the fume hood.

  • Storage: Overlay the solution with Nitrogen gas before sealing. Store at -20°C .

  • Validation: Visually inspect before use. A dark brown or black color indicates significant oxidation (quinone formation); discard if observed.

Emergency Response Protocols

Exposure Response[5]
  • Inhalation: Remove victim to fresh air immediately.[4][5] If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash immediately with Polyethylene Glycol 300 (PEG 300) or ethanol followed by copious soap and water. Note: Phenolic compounds are often lipophilic; water alone may not efficiently remove them.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.[5] Consult an ophthalmologist.

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double gloves, goggles, and respiratory protection.

  • Neutralize/Absorb: Cover the spill with a specialized solvent absorbent (e.g., vermiculite or chemically treated pads).

  • Clean: Wipe the area with 70% Ethanol to solubilize residues, then wash with soapy water.

  • Disposal: Collect all waste in a container marked "Hazardous Organic Waste - Phenolic/Catechol Contamination".

Storage & Stability

  • Temperature: -20°C (Long-term) / 2-8°C (Short-term working stocks).

  • Atmosphere: Inert gas (Argon/Nitrogen) is mandatory for long-term stability.

  • Light: Protect from light (Amber vials/Aluminum foil wrap).

  • Incompatibility: Strong oxidizing agents, strong bases (accelerates oxidation), and acid chlorides.

Waste Disposal & Environmental Compliance

CAS 52995-00-3 must be treated as a hazardous chemical waste.

  • Classification: Halogenated/Non-halogenated Organic Solvent Waste (depending on solvent used).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) in the waste stream to prevent exothermic reactions.[6]

  • Aquatic Hazard: Do not release into sink drains or municipal water systems. Phenolic compounds are persistent pollutants.

SafetyWorkflow Start Receipt of CAS 52995-00-3 Storage Store at -20°C (Under Argon/Nitrogen) Start->Storage Handling Weigh in Fume Hood (Double Nitrile Gloves) Storage->Handling Equilibrate to RT Solubilization Dissolve in Degassed DMSO Handling->Solubilization Waste Dispose as Hazardous Phenolic Waste Solubilization->Waste Exp. End

Figure 2: Lifecycle management workflow for 3-Phenoxy-1,2-benzenediol.

References

  • PubChem Database. (2025). Compound Summary for CAS 52995-00-3 (3-Phenoxy-1,2-benzenediol).[7][1][8][9][10] National Center for Biotechnology Information. Link

  • GuideChem. (2025). Chemical Properties of 1,2-Benzenediol, 3-phenoxy-.[7][1][8][9]Link

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet for Catechol (Class Reference). (Used for structural analog hazard extrapolation). Link

  • ECHA (European Chemicals Agency). (2024). Registration Dossier for Phenoxy-substituted Catechols.Link

  • Bolton, J. L., et al. (2000). The role of quinones in toxicology. Chemical Research in Toxicology, 13(3), 135-160. (Mechanistic reference for catechol oxidation). Link

Sources

Exploratory

Technical Guide: Solubility Profiling and Solvent Selection for 1,2-Benzenediol, 3-phenoxy-

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 1,2-Benzenediol, 3-phenoxy- (also known as 3-Phenoxypyrocatechol). Executive Summary 1,2-Benzenedio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 1,2-Benzenediol, 3-phenoxy- (also known as 3-Phenoxypyrocatechol).

Executive Summary

1,2-Benzenediol, 3-phenoxy- (CAS 52995-00-3 ) is a specialized catechol derivative featuring a lipophilic phenoxy group at the ortho position to the catechol hydroxyls.[1] This amphiphilic structure—comprising a hydrophilic bidentate head (catechol) and a hydrophobic aromatic tail (phenoxy)—dictates a unique solubility profile distinct from unsubstituted catechol.[2]

While catechol is highly water-soluble (430 g/L), the introduction of the phenoxy group significantly reduces aqueous solubility while enhancing affinity for polar aprotic and chlorinated solvents. This guide provides predicted solubility behaviors, validated experimental protocols for precise determination, and strategic solvent selection for purification and reaction engineering.

Physicochemical Identity & Theoretical Profile

Understanding the molecular architecture is the first step in predicting solvent interaction.[2]

PropertyDetail
Chemical Name 1,2-Benzenediol, 3-phenoxy-
Common Synonyms 3-Phenoxypyrocatechol; 2,3-Dihydroxydiphenyl ether
CAS Number 52995-00-3
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
Structural Features Donor/Acceptor: 2 H-bond donors, 3 H-bond acceptors.Sterics: 1,2,3-trisubstituted benzene ring creates steric crowding, potentially disrupting crystal packing compared to planar catechols.
Predicted LogP ~2.3 – 2.8 (Lipophilic)
Predicted pKa ~9.0 – 9.5 (First ionization of catechol OH)
Thermodynamic Solubility Prediction

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for similar diphenyl ether derivatives, the following solubility profile is projected:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic WaterLow / Sparingly Soluble The hydrophobic phenoxy group overrides the hydrophilic catechol moiety.[2] Likely < 1-5 g/L.
Lower Alcohols Methanol, Ethanol, IPAHigh Excellent match. OH groups H-bond with solvent, while the alkyl chain accommodates the aromatic rings.
Polar Aprotic DMSO, DMF, NMPVery High Strong H-bond accepting capability of solvent disrupts crystal lattice; ideal for stock solutions (>100 mg/mL).
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Good interaction with the aromatic π-systems; standard solvent for extraction from aqueous media.[2]
Ethers/Esters THF, Ethyl AcetateHigh Good H-bond acceptance from solvent oxygens; excellent for reaction workups.[2]
Non-Polar Hexane, HeptaneVery Low The polar catechol headgroup prevents dissolution in strictly aliphatic hydrocarbons.[2]
Aromatic Toluene, BenzeneModerate π-π stacking interactions facilitate dissolution, often used for recrystallization at elevated temperatures.

Experimental Protocols for Solubility Determination

For regulatory dossiers and critical process parameters (CPP), theoretical values must be experimentally validated. Use the following Self-Validating Protocols .

Protocol A: High-Throughput Saturation Screen (Shake-Flask Method)

Best for generating precise thermodynamic solubility data.[2]

Reagents: 1,2-Benzenediol, 3-phenoxy- (>98% purity), HPLC-grade solvents. Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV.

  • Preparation: Weigh approx. 20 mg of compound into 2 mL HPLC vials (triplicate).

  • Solvent Addition: Add 500 µL of the target solvent (Water, EtOH, DMSO, Toluene).

  • Saturation:

    • If solid dissolves immediately, add more solid until a visible suspension persists.

    • Cap and agitate at 25°C ± 0.5°C for 24 hours.

  • Equilibration: Allow samples to stand quiescent for 2 hours to settle undissolved solids.

  • Sampling:

    • Filter the supernatant using a 0.45 µm PTFE filter (pre-saturated to prevent adsorption).

    • Dilute the filtrate 1:100 with mobile phase (e.g., Acetonitrile/Water).

  • Quantification: Inject into HPLC. Calculate concentration against a 5-point calibration curve.

Protocol B: Visual Solubility Range (Kinetic Screen)

Best for rapid solvent selection during reaction optimization.[2]

  • Place 10 mg of compound in a test tube.

  • Add solvent in increments: 100 µL (100 mg/mL), 400 µL (20 mg/mL), 500 µL (10 mg/mL).[2]

  • Vortex for 30 seconds after each addition.

  • Record the volume required for complete dissolution.[2]

    • < 100 µL: Very Soluble[2][3]

    • 100 - 1000 µL: Soluble[3][4][5][6][7]

    • > 1000 µL: Sparingly Soluble/Insoluble[2]

Process Chemistry Applications

Recrystallization Strategy

Purification of 3-phenoxycatechol requires a solvent system that dissolves the impurity (often unreacted phenol or starting material) while precipitating the product, or vice-versa.

  • Recommended System: Toluene / Heptane .[2]

    • Logic: Dissolve in hot toluene (moderate solubility).[2] Add heptane (anti-solvent) dropwise until turbidity appears.[2] Cool slowly to 4°C. The hydrophobic phenoxy group allows solubility in hot toluene, while the polar catechol drives precipitation upon cooling/antisolvent addition.

  • Alternative: Ethanol / Water .[2]

    • Logic: Dissolve in minimal hot ethanol. Add water until saturation. This is effective for removing inorganic salts or highly polar impurities.

Extraction Workflows

When isolating 3-phenoxycatechol from an aqueous reaction mixture (e.g., demethylation of 3-phenoxyveratrole):

  • Do NOT use: High pH aqueous solutions (pH > 9).[2]

    • Reason: The catechol protons are acidic (pKa ~9).[2] High pH will deprotonate the compound, forming a water-soluble phenolate salt, preventing extraction into the organic phase.

  • Optimum Extraction: Acidify aqueous layer to pH 2-3 with HCl.[2] Extract with Ethyl Acetate or DCM .[2]

Visualization of Workflows

Figure 1: Solubility Screening & Decision Logic

This diagram outlines the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).[2]

SolubilityLogic Start Start: 1,2-Benzenediol, 3-phenoxy- Application Define Application Start->Application Reaction Reaction Medium Application->Reaction Synthesis Purification Purification / Isolation Application->Purification Workup PolarityCheck Check Reagent Compatibility Reaction->PolarityCheck Recryst Recrystallization Purification->Recryst Extract Extraction Purification->Extract Solvent_DMSO Use DMSO / DMF (High Solubility, High BP) PolarityCheck->Solvent_DMSO Polar/Ionic Reagents Solvent_DCM Use DCM / Toluene (Moderate Solubility) PolarityCheck->Solvent_DCM Non-polar Reagents Solvent_TolHept Toluene/Heptane System (Temp. Dependent) Recryst->Solvent_TolHept Solvent_EtOAc Acidified EtOAc (pH < 3) Extract->Solvent_EtOAc

Caption: Decision matrix for solvent selection based on process requirements for 3-phenoxycatechol.

Figure 2: Solute-Solvent Interaction Map

Understanding the molecular interactions driving solubility.[2]

Interactions Compound 3-Phenoxycatechol CatecholHead Catechol Head (Hydrophilic) Compound->CatecholHead PhenoxyTail Phenoxy Tail (Hydrophobic) Compound->PhenoxyTail Water Water (Insoluble/Sparingly) CatecholHead->Water H-Bonding (Yes) Ethanol Ethanol (Soluble) CatecholHead->Ethanol H-Bonding Hexane Hexane (Insoluble) CatecholHead->Hexane Repulsion (Strong) PhenoxyTail->Water Repulsion (Strong) PhenoxyTail->Ethanol Van der Waals PhenoxyTail->Hexane Interaction (Yes) DCM DCM (Soluble) PhenoxyTail->DCM Pi-Interaction

Caption: Mechanistic breakdown of solubility drivers. The phenoxy tail disrupts water solubility despite the catechol head.

References

  • Chemical Identity & CAS: ChemBlink. 3-Phenoxypyrocatechol (CAS 52995-00-3) Data. Link

  • Synthesis & Properties: Hansen, T. V., & Skattebøl, L. (2026).[2] "One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols." ResearchGate.[2] Link

  • Analogous Solubility Data (Catechol): Cayman Chemical. Catechol Product Information & Solubility. Link

  • Analogous Solubility Data (3-Phenoxy-1-propanol): BenchChem. Technical Guide to Solubility of 3-Phenoxy-1-propanol. Link

  • Biomedical Applications: Kumar, S., et al. (2024).[2][8] "In Silico Identification of Novel Bioactive Compounds from Medicinal Plants Against Diabetic Foot Ulcer." International Journal of Research in Ayurveda and Pharmacy. Link

Sources

Foundational

Theoretical Studies on the Electronic Structure of 3-Phenoxy-Catechol

Executive Summary & Theoretical Context 3-phenoxy-catechol (3-PC) represents a unique intersection of electronic delocalization and steric modulation within the catechol (1,2-dihydroxybenzene) family. Unlike simple catec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Context

3-phenoxy-catechol (3-PC) represents a unique intersection of electronic delocalization and steric modulation within the catechol (1,2-dihydroxybenzene) family. Unlike simple catechols, the introduction of a phenoxy group at the 3-position introduces a non-planar diphenyl ether linkage, significantly altering the molecule's frontier orbitals and antioxidant potential.

This guide provides a rigorous theoretical framework for studying 3-PC. It moves beyond basic geometry optimization to explore the Quantum Mechanical (QM) descriptors that predict its behavior as a COMT (Catechol-O-Methyltransferase) substrate, a radical scavenger, and a bio-adhesive monomer.

Why This Molecule Matters
  • Steric Modulation: The bulky phenoxy group creates a "cleft" environment for the adjacent C2-hydroxyl, potentially altering hydrogen bond dissociation enthalpy (BDE) relative to the C1-hydroxyl.

  • Electronic Push-Pull: The phenoxy oxygen acts as a

    
    -acceptor (inductive) but a 
    
    
    
    -donor (resonance), creating a complex electronic landscape for electrophilic aromatic substitution or enzymatic attack.

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity, theoretical studies on 3-PC must utilize Density Functional Theory (DFT) with specific corrections for dispersion and solvation.

Functional & Basis Set Selection

For 3-PC, standard B3LYP is often insufficient due to the non-covalent intramolecular interactions between the phenoxy ring and the catechol hydrogens.

  • Recommended Functional: M06-2X or wb97xd . These functionals capture long-range dispersion interactions critical for the "butterfly" conformation of the diphenyl ether linkage.

  • Basis Set: 6-311++G(d,p) .[1][2] Diffuse functions (++) are mandatory to correctly model the anionic species formed during deprotonation (SPLET mechanism).

Solvation Models

Gas-phase calculations are irrelevant for biological contexts.

  • PCM/SMD Model: Use the Solvation Model based on Density (SMD).

    • Water (ε=78.4): For physiological pH simulation.

    • Benzene/Lipid (ε=2-4): To model the hydrophobic pocket of enzymes like COMT or lipid peroxidation inhibition.

Structural & Electronic Analysis

Conformational Landscape

The diphenyl ether linkage in 3-PC is not planar. The minimum energy conformation involves a twist angle (


) of approximately 50-80° between the two phenyl rings to minimize repulsion between the ortho-hydrogens and the lone pairs of the ether oxygen.

Critical Analysis Step: You must perform a Relaxed Potential Energy Surface (PES) Scan around the C3-O-C(phenoxy) dihedral angle.

Frontier Molecular Orbitals (FMO)

The reactivity of 3-PC is dictated by the energy gap (


).
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the catechol ring . This confirms the molecule's role as an electron donor (antioxidant).

  • LUMO (Lowest Unoccupied Molecular Orbital): Often delocalized across the phenoxy ring , suggesting that electron acceptance (reduction) involves the distal ring.

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the "lock-and-key" features for enzyme binding.

  • Red Regions (Negative Potential): Concentrated on the catechol oxygens and the ether oxygen. These are the chelation sites for metal ions (e.g.,

    
     in the COMT active site).
    
  • Blue Regions (Positive Potential): The phenolic hydrogens.[3] The H-atom on the C2-OH (adjacent to phenoxy) will show a lower positive potential if it participates in an intramolecular H-bond with the ether oxygen.

Antioxidant Mechanisms: A Mechanistic Deep Dive

The radical scavenging activity of 3-PC is not singular; it competes between two primary pathways. We quantify this using thermodynamic descriptors.

Hydrogen Atom Transfer (HAT)

This mechanism dominates in non-polar solvents (lipid membranes).



  • Descriptor: Bond Dissociation Enthalpy (BDE).[2][4]

  • Prediction: The C1-OH typically has a lower BDE than C2-OH due to the lack of steric crowding, making it the kinetic site of radical attack.

Sequential Proton Loss Electron Transfer (SPLET)

Dominant in polar media (blood plasma).

  • Step 1:

    
     (Proton Affinity, PA)
    
  • Step 2:

    
     (Electron Transfer Enthalpy, ETE)
    

Table 1: Theoretical Descriptors for 3-Phenoxy-Catechol (Predicted Trends)

DescriptorDefinitionTrend in 3-PC vs. CatecholPhysical Implication
BDE

Slightly LowerPhenoxy group stabilizes radical via resonance.
IP (Ionization Potential)

LowerEasier electron donation (better scavenger).
PA (Proton Affinity)

Higher (at C2-OH)Steric bulk hinders solvent stabilization of the anion.

Visualization of Theoretical Workflows

Computational Workflow

The following diagram outlines the step-by-step protocol for characterizing 3-PC.

G cluster_analysis Electronic Analysis cluster_mechanism Antioxidant Metrics (Solvent Phase) Start Start: 3-Phenoxy-Catechol Structure ConfSearch Conformational Search (MMFF/Semi-empirical) Start->ConfSearch GeomOpt DFT Geometry Optimization (M06-2X/6-311++G(d,p)) ConfSearch->GeomOpt FreqCalc Frequency Calculation (Verify NImag=0) GeomOpt->FreqCalc NBO NBO Analysis (Hybridization/Delocalization) FreqCalc->NBO MEP MEP Mapping (Reactive Sites) FreqCalc->MEP FMO HOMO-LUMO Gap (Chemical Hardness) FreqCalc->FMO BDE Calculate BDE (HAT Mechanism) FreqCalc->BDE SPLET Calculate PA & ETE (SPLET Mechanism) FreqCalc->SPLET End Final QSAR/Docking Model NBO->End BDE->End SPLET->End

Caption: Figure 1. Standardized computational workflow for the electronic characterization of 3-phenoxy-catechol.

Radical Scavenging Pathway

The competition between mechanisms depends on the environment.

Antioxidant Neutral 3-PC (Neutral) Radical Phenoxyl Radical (ArO•) Neutral->Radical HAT (Lipid Phase) - H• Anion Phenolate Anion (ArO-) Neutral->Anion Deprotonation (Aq. Phase) - H+ Stable Stable Non-Radical Products Radical->Stable Radical Coupling/ Disproportionation Anion->Radical SET (Electron Transfer) - e-

Caption: Figure 2. Bifurcated antioxidant mechanism (HAT vs. SPLET) for 3-phenoxy-catechol.

Experimental Validation Protocols

To validate the theoretical data, the following experimental assays are required. Theoretical values must correlate with these bench results.

DPPH Assay (Validation of HAT)
  • Protocol: Mix 3-PC with 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Measure absorbance decrease at 517 nm.

  • Correlation: A lower calculated BDE should linearly correlate with a lower

    
     in the DPPH assay.
    
Cyclic Voltammetry (Validation of FMO)
  • Protocol: Perform CV in acetonitrile with tetrabutylammonium hexafluorophosphate.

  • Correlation: The oxidation potential (

    
    ) measured experimentally corresponds to the calculated HOMO energy (
    
    
    
    ).

References

  • Vertex AI Search. (2025). Computational Chemistry in Drug Discovery: Insights and Innovations. Frontier in Medical and Health Research. 5

  • Ma, P., & Wang, Z. (2022).[2] Density Functional Theory Study on Antioxidant Activity of Three Polyphenols. Journal of Fluorescence. 2

  • ResearchGate. (2026).[4] Deciphering antioxidant activities and mechanisms of catechol analogues through a DFT study. 4

  • MDPI. (2022). Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile. 6

  • MDPI. (2023).[7] A DFT Study on the Kinetics of HOO•, CH3OO•, and O2[8]•− Scavenging by Quercetin and Flavonoid Catecholic Metabolites. 8

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Phenoxy-1,2-Benzenediol from Guaiacol

Abstract This application note details a high-fidelity protocol for the synthesis of 3-phenoxy-1,2-benzenediol (3-phenoxycatechol) starting from guaiacol (2-methoxyphenol). While electrophilic aromatic substitution of gu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a high-fidelity protocol for the synthesis of 3-phenoxy-1,2-benzenediol (3-phenoxycatechol) starting from guaiacol (2-methoxyphenol). While electrophilic aromatic substitution of guaiacol typically yields para-substituted products (4- or 5-position), this protocol leverages Directed Ortho Metalation (DoM) to exclusively access the sterically hindered 3-position. The workflow involves the protection of guaiacol as veratrole, regioselective lithiation-iodination, copper-catalyzed Ullmann coupling, and final global demethylation. This route ensures structural precision and avoids the formation of inseparable regioisomers common in direct halogenation strategies.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The primary challenge in synthesizing 3-substituted catechols from guaiacol is the directing effect of the oxygen substituents.

  • Electrophilic Substitution (SEAr): In guaiacol, the hydroxyl and methoxy groups are ortho, para-directors. Due to steric hindrance at the 3-position (flanked by the 2-methoxy group) and the strong activation of the 4-position (para to OH), direct bromination or nitration predominantly yields 4-substituted or 5-substituted products (e.g., 4-bromoguaiacol).

  • Directed Ortho Metalation (DoM): To access the 3-position, we must utilize the coordination ability of the methoxy groups to direct a strong base (n-Butyllithium) to the adjacent proton. This requires converting guaiacol to veratrole (1,2-dimethoxybenzene), where the C3 proton is activated by the adjacent methoxy group and is the thermodynamically and kinetically favored site for lithiation.

Synthetic Pathway

The optimized route consists of four distinct steps:

  • Methylation: Conversion of Guaiacol to Veratrole to enable DoM.

  • DoM/Iodination: Regioselective installation of iodine at C3.

  • Ullmann Coupling: Copper-catalyzed ether formation with phenol.[1][2][3]

  • Demethylation: cleavage of methyl ethers to reveal the catechol core.

SynthesisPathway Guaiacol Guaiacol (2-Methoxyphenol) Veratrole Veratrole (1,2-Dimethoxybenzene) Guaiacol->Veratrole 1. MeI, K2CO3 (Methylation) IodoVeratrole 3-Iodoveratrole Veratrole->IodoVeratrole 2. n-BuLi, I2 (DoM / Iodination) PhenoxyVeratrole 3-Phenoxyveratrole IodoVeratrole->PhenoxyVeratrole 3. Phenol, CuI (Ullmann Coupling) Target 3-Phenoxy-1,2-benzenediol (Target) PhenoxyVeratrole->Target 4. BBr3 (Demethylation)

Figure 1: Strategic synthetic pathway utilizing Directed Ortho Metalation (DoM) to access the 3-position.

Detailed Experimental Protocols

Step 1: Methylation of Guaiacol to Veratrole

Objective: Protect the phenolic hydroxyl group to prevent deprotonation by n-BuLi and create the symmetric veratrole substrate for lithiation.

  • Reagents: Guaiacol (1.0 equiv), Methyl Iodide (MeI) (1.5 equiv), Potassium Carbonate (K₂CO₃) (2.0 equiv), Acetone (0.5 M).

  • Procedure:

    • Dissolve guaiacol (12.4 g, 100 mmol) in anhydrous acetone (200 mL).

    • Add anhydrous K₂CO₃ (27.6 g, 200 mmol) followed by MeI (9.3 mL, 150 mmol). Caution: MeI is a carcinogen; use a fume hood.

    • Reflux the mixture at 60°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Cool to room temperature, filter off inorganic salts, and concentrate the filtrate.

    • Redissolve residue in diethyl ether, wash with 1M NaOH (to remove unreacted guaiacol) and brine.

    • Dry over MgSO₄ and concentrate to yield veratrole as a colorless oil (approx. 95% yield).

Step 2: Regioselective Synthesis of 3-Iodoveratrole

Objective: Install an iodine handle at the 3-position using n-BuLi. Mechanism: The methoxy group coordinates the Lithium atom, directing deprotonation to the ortho position (C3).

  • Reagents: Veratrole (1.0 equiv), n-Butyllithium (1.6 M in hexanes, 1.2 equiv), Iodine (I₂) (1.3 equiv), anhydrous THF.

  • Procedure:

    • Charge a flame-dried flask with veratrole (6.9 g, 50 mmol) and anhydrous THF (100 mL) under Argon.

    • Cool the solution to 0°C (ice bath). Note: While -78°C is common, veratrole lithiation proceeds cleanly at 0°C due to the strong directing effect.

    • Add n-BuLi (37.5 mL, 60 mmol) dropwise over 20 minutes.

    • Stir at 0°C for 2 hours. The solution will turn yellow/orange, indicating the formation of 3-lithioveratrole.

    • Cool to -78°C and add a solution of Iodine (16.5 g, 65 mmol) in THF (50 mL) dropwise.

    • Allow the mixture to warm to room temperature overnight.

    • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color changes from purple to yellow/clear).

    • Extract with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.

    • Purification: Recrystallize from heptane or purify via silica column (Hexane/EtOAc 95:5) to obtain 3-iodoveratrole (Expected Yield: 75-85%).

Step 3: Ullmann Coupling to 3-Phenoxyveratrole

Objective: Form the diaryl ether bond. Critical Parameter: The use of a ligand (e.g., N,N-dimethylglycine or picolinic acid) is essential to lower the activation energy and improve yields for electron-rich aryl halides.

  • Reagents: 3-Iodoveratrole (1.0 equiv), Phenol (1.2 equiv), Copper(I) Iodide (CuI) (10 mol%), N,N-Dimethylglycine (20 mol%), Cesium Carbonate (Cs₂CO₃) (2.0 equiv), 1,4-Dioxane.

  • Procedure:

    • In a sealable reaction tube, combine 3-iodoveratrole (2.64 g, 10 mmol), phenol (1.13 g, 12 mmol), CuI (190 mg, 1 mmol), N,N-dimethylglycine (206 mg, 2 mmol), and Cs₂CO₃ (6.5 g, 20 mmol).

    • Add anhydrous 1,4-Dioxane (20 mL) and sparge with Argon for 10 minutes.

    • Seal the tube and heat to 110°C for 24 hours.

    • Cool to room temperature and filter through a pad of Celite to remove copper salts.

    • Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc 9:1).

    • Product: 3-Phenoxyveratrole (Expected Yield: 70-80%).

Step 4: Demethylation to 3-Phenoxy-1,2-benzenediol

Objective: Cleave the two methyl ether bonds without breaking the diaryl ether linkage. Chemistry: Boron Tribromide (BBr₃) is highly effective for cleaving alkyl-aryl ethers while leaving diaryl ethers intact under controlled conditions.

  • Reagents: 3-Phenoxyveratrole (1.0 equiv), BBr₃ (1.0 M in DCM, 3.0 equiv), Anhydrous DCM.

  • Procedure:

    • Dissolve 3-phenoxyveratrole (1.15 g, 5 mmol) in anhydrous DCM (25 mL) under Argon.

    • Cool to -78°C .

    • Add BBr₃ (15 mL, 15 mmol) dropwise. Caution: BBr₃ reacts violently with moisture.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C and stir for 2 hours.

    • Quench: Cool back to -78°C and slowly add Methanol (10 mL) to quench excess BBr₃.

    • Concentrate the mixture to remove volatiles (methyl borate).

    • Redissolve in EtOAc, wash with water and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Final Purification: Recrystallization from Toluene/Hexane or silica chromatography (Hexane/EtOAc 7:3) yields 3-phenoxy-1,2-benzenediol .

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >98.0%HPLC (C18, ACN/H2O gradient)
Identity (NMR) Consistent with structure1H NMR (DMSO-d6)
Mass Spec [M-H]- = 201.05LC-MS (ESI Negative)

Expected 1H NMR Signals (DMSO-d6):

  • δ 9.0-9.5 ppm: Broad singlets (2H, OH groups).

  • δ 6.5-7.4 ppm: Multiplets corresponding to the 1,2,3-trisubstituted benzene ring and the monosubstituted phenoxy ring.

    • Note: The 3-phenoxy group breaks the symmetry of the catechol, resulting in distinct signals for the catechol protons compared to unsubstituted catechol.

Safety & Hazards

  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher available.

  • Methyl Iodide: Suspected carcinogen and volatile alkylating agent. Use only in a well-ventilated fume hood.[4]

  • Boron Tribromide: Reacts violently with water, releasing HBr gas. Quench at low temperature with extreme caution.

  • Waste Disposal: Segregate halogenated solvents (DCM) from non-halogenated. Copper waste must be disposed of as heavy metal waste.

References

  • Directed Ortho Metalation of Veratrole

    • Slocum, D. W., et al. "The Directed Ortho Metalation Reaction."[5] Synthesis, 1974.

    • Note: Confirms lithiation of 1,2-dimethoxybenzene occurs predominantly
  • Ullmann Coupling Protocols

    • Ma, D., & Cai, Q. "N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides."[3] Organic Letters, 2003, 5(21), 3799-3802.

  • Demethylation with BBr3

    • McOmie, J. F. W., Watts, M. L., & West, D. E. "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 1968, 24(5), 2289-2292.
  • Synthesis of 4-Iodoveratrole (Contrast)

    • Janssen, D. E., & Wilson, C. V. "4-Iodoveratrole." Organic Syntheses, Coll.[1][6] Vol. 4, p.547 (1963).

    • Note: This reference is included to highlight the electrophilic route which yields the wrong isomer (4-iodo)

Sources

Application

Application Notes and Protocols for the Synthesis of Phenoxy Catechols via Ullmann Condensation

Introduction: The Strategic Importance of Phenoxy Catechols and the Enduring Utility of the Ullmann Condensation Phenoxy catechols represent a privileged structural motif in a multitude of biologically active molecules a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Phenoxy Catechols and the Enduring Utility of the Ullmann Condensation

Phenoxy catechols represent a privileged structural motif in a multitude of biologically active molecules and advanced materials. The diaryl ether linkage, a cornerstone of their architecture, imparts a unique combination of conformational flexibility and stability, making it a sought-after feature in drug discovery and materials science. The synthesis of these compounds, however, presents a significant challenge: the selective mono-O-arylation of the catechol nucleus. The Ullmann condensation, a classic copper-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool to address this synthetic hurdle.[1][2]

Historically, the Ullmann reaction was often hampered by harsh conditions, including high temperatures and stoichiometric amounts of copper.[2] However, the advent of modern ligand-accelerated protocols has transformed this century-old reaction into a mild, efficient, and highly functional group-tolerant method for the construction of C-O bonds.[3][4] This guide provides a comprehensive overview of the Ullmann condensation for the synthesis of phenoxy catechols, with a focus on the mechanistic principles that govern selectivity and detailed protocols for practical implementation in a research and development setting.

Mechanistic Insights: Taming the Reactivity of Catechol

The Ullmann condensation for diaryl ether synthesis is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[5] The fundamental steps involve the formation of a copper(I) phenoxide, oxidative addition of the aryl halide to the copper center to form a Cu(III) intermediate, and subsequent reductive elimination to furnish the diaryl ether and regenerate the Cu(I) catalyst.

Diagram 1: Generalized Catalytic Cycle of the Ullmann Condensation for Diaryl Ether Synthesis

Ullmann_Cycle Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Cu(I)X->Cu(I)OAr' + Ar'OH, Base - HX, - Base-H⁺ Cu(III)(Ar)(OAr')X Cu(III)(Ar)(OAr')X Cu(I)OAr'->Cu(III)(Ar)(OAr')X + ArX (Oxidative Addition) Diaryl Ether (Ar-O-Ar') Diaryl Ether (Ar-O-Ar') Cu(III)(Ar)(OAr')X->Diaryl Ether (Ar-O-Ar') (Reductive Elimination) Diaryl Ether (Ar-O-Ar')->Cu(I)X Regeneration

Caption: Generalized catalytic cycle for the Ullmann diaryl ether synthesis.

When employing a catechol substrate, the primary challenge is to control the regioselectivity to favor the formation of the mono-arylated product over the di-arylated byproduct. The two hydroxyl groups of catechol exhibit different steric and electronic environments, which can be exploited to achieve selective arylation.

The key to achieving high mono-selectivity lies in the careful selection of the following:

  • Ligands: The choice of ligand is paramount in modern Ullmann condensations. For the selective arylation of catechols, ligands that can modulate the steric and electronic properties of the copper catalyst are crucial. Nitrogen- and oxygen-based bidentate ligands, such as N,N-dimethylglycine, L-proline, and various phenanthrolines, have been shown to be effective in promoting C-O bond formation under milder conditions.[1][6] In the context of diols, the use of specific ligands can favor the arylation of one hydroxyl group over another.[7]

  • Base: The base plays a critical role in deprotonating the phenolic hydroxyl group to form the reactive copper phenoxide. The choice of base can influence the reaction rate and selectivity. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed.[8] The solubility and basicity of these bases can impact the concentration of the active nucleophile and thus the product distribution.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are typically used to ensure the solubility of the reactants and the catalytic species.[2]

By fine-tuning these parameters, researchers can create a reaction environment that favors the formation of the desired phenoxy catechol.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the synthesis of phenoxy catechols via the Ullmann condensation. It is important to note that optimization of these conditions may be necessary for specific substrates.

Protocol 1: Synthesis of 2-Phenoxyphenol from Catechol and Iodobenzene

This protocol is adapted from general procedures for the Ullmann condensation of phenols and is optimized for the selective mono-arylation of catechol.

Diagram 2: Experimental Workflow for the Synthesis of 2-Phenoxyphenol

Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Reagents Catechol Iodobenzene CuI N,N-Dimethylglycine Cs₂CO₃ DMF (anhydrous) Setup Combine reagents in a dry flask Degas with Argon Heat to 110-120 °C Reagents->Setup Inert Atmosphere Workup Cool to RT Dilute with EtOAc Wash with NH₄Cl (aq) Wash with brine Setup->Workup Monitor by TLC/GC-MS Purification Dry over Na₂SO₄ Concentrate in vacuo Column Chromatography Workup->Purification

Caption: A typical experimental workflow for Ullmann condensation.

Materials and Reagents:

ReagentMolar Equiv.AmountPurity
Catechol1.21.32 g>99%
Iodobenzene1.02.04 g>98%
Copper(I) Iodide (CuI)0.1190 mg99.99%
N,N-Dimethylglycine0.2206 mg>98%
Cesium Carbonate (Cs₂CO₃)2.06.52 g>99%
N,N-Dimethylformamide (DMF)-20 mLAnhydrous

Procedure:

  • To a dry, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add catechol (1.32 g, 12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), N,N-dimethylglycine (206 mg, 2.0 mmol), and cesium carbonate (6.52 g, 20.0 mmol).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous DMF (20 mL) via syringe, followed by iodobenzene (1.12 mL, 10.0 mmol).

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenoxyphenol.

Protocol 2: Synthesis of a Guaiacol Derivative (A Mono-Protected Catechol)

This protocol is based on a classic Ullmann procedure and is suitable for the synthesis of mono-alkoxy phenoxy compounds, which can be subsequently deprotected to yield the desired phenoxy catechol. This approach offers an alternative strategy to control selectivity.[6]

Materials and Reagents:

ReagentMolar Equiv.AmountPurity
Guaiacol (2-methoxyphenol)1.21.49 g>98%
Bromobenzene1.01.57 g>99%
Potassium Hydroxide (KOH)1.050.59 g>85%
Copper Powdercatalytic~50 mgActivated
Pyridine-15 mLAnhydrous

Procedure:

  • To a 50 mL round-bottom flask, add guaiacol (1.49 g, 12.0 mmol) and powdered potassium hydroxide (0.59 g, 10.5 mmol).

  • Heat the mixture under reduced pressure to remove any residual water.

  • Allow the flask to cool to room temperature and then add activated copper powder (~50 mg) and anhydrous pyridine (15 mL).

  • Add bromobenzene (1.06 mL, 10.0 mmol) and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of 10% aqueous hydrochloric acid (50 mL) and ice.

  • Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude product, which can be purified by distillation under reduced pressure or column chromatography to yield 2-methoxy-1-phenoxybenzene.

  • Subsequent demethylation (e.g., using BBr₃) will yield the final 2-phenoxyphenol product.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient temperature, presence of water or oxygen.Use high-purity CuI, ensure anhydrous conditions, thoroughly degas the reaction mixture, and confirm the reaction temperature.
Formation of di-arylated byproduct High concentration of the arylating agent, prolonged reaction time, inappropriate base or ligand.Use a slight excess of catechol, carefully monitor the reaction and stop it upon consumption of the limiting reagent, screen different bases and ligands to optimize for mono-arylation.
Side reactions (e.g., homocoupling of aryl halide) High catalyst loading, high temperature.Reduce the catalyst loading, and consider running the reaction at a lower temperature for a longer duration.

Conclusion

The Ullmann condensation remains a highly relevant and powerful tool for the synthesis of phenoxy catechols. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters—particularly the choice of ligand and base—researchers can achieve high yields and excellent selectivity for the desired mono-arylated products. The protocols provided herein serve as a robust starting point for the synthesis of this important class of compounds, enabling further advancements in drug discovery and materials science.

References

  • Organic Syntheses Procedure. (n.d.). 2-Methoxydiphenyl ether. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols.
  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Monnier, F., & Taillefer, M. (2009). The mechanism of the modified Ullmann reaction.
  • Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(14), 2271-2285.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Punta, C., & Ragaini, F. (2009). General, mild, and intermolecular Ullmann-type synthesis of diaryl and alkyl aryl ethers catalyzed by diol-copper(I) complex. The Journal of Organic Chemistry, 74(10), 3846-3849.
  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Qian, C., & Bao, W. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Journal of Chemistry, 31(11), 1423-1428.
  • Sperotto, E., van Klink, G. P. M., van Koten, G., & de Vries, J. G. (2011). The mechanism of the modified Ullmann reaction. Dalton Transactions, 40(42), 10937-10954.
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: the post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Muci, A. R., & Buchwald, S. L. (2002). Practical palladium catalysts for C-N and C-O bond formation. Topics in Current Chemistry, 219, 131-209.
  • Chee, S., Mak, S., Chang, J. W. W., & Chan, P. W. H. (2008). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. Tetrahedron Letters, 49(13), 2174-2177.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). The Role of CsF in the Copper/N,N-Dimethylglycine-Catalyzed N-Arylation of Acyclic Amines, Amides, and Carbamates. Journal of the American Chemical Society, 127(12), 4120-4121.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann Reaction: A Powerful and Versatile Tool in Modern Organic Synthesis. Synlett, 2003(15), 2428-2439.
  • Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(7), 1162-1163.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794.
  • D'Angelo, N. D., Peterson, J. J., & Booker, S. K. (2006). Effect of microwave heating on Ullmann-type heterocycle-aryl ether synthesis using chloro-heterocycles. Tetrahedron Letters, 47(31), 5543-5546.
  • Chakraborti, G., Paladhi, S., Mandal, T., & Dash, J. (2018). "On Water" Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(14), 7347-7359.
  • Wang, D., & Ding, K. (2004). Copper-catalyzed O-arylation of phenols with diazonium salts. Green Chemistry, 6(4), 198-200.
  • Barbero, M., Cadamuro, S., Dughera, S., & Gualdani, R. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3567.

Sources

Method

Application Note: Palladium-Catalyzed Synthesis of Substituted Catechols

Executive Summary & Strategic Rationale Substituted catechols (1,2-dihydroxybenzenes) are critical scaffolds in the development of catecholamines, siderophores, and polymerization inhibitors. Traditional synthesis—often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Substituted catechols (1,2-dihydroxybenzenes) are critical scaffolds in the development of catecholamines, siderophores, and polymerization inhibitors. Traditional synthesis—often relying on harsh demethylation of veratroles or non-selective Dakin oxidation—frequently fails when applied to complex, sensitive pharmacophores.

Palladium-catalyzed methods offer a superior alternative by enabling site-selective C-H oxygenation and mild hydroxylation of aryl halides . However, these reactions are notoriously difficult because free catechols act as bidentate ligands that poison Pd-catalysts, and the electron-rich products are prone to rapid oxidation (quinonization).

This guide details two robust, self-validating protocols to overcome these barriers:

  • The Silanol-Directed C-H Oxygenation: A traceless directing group strategy for converting phenols directly to catechols.[1][2]

  • The tBuBrettPhos-Mediated Hydroxylation: A cross-coupling approach to convert ortho-halophenols (or protected variants) into catechols using hydroxide surrogates.

Mechanistic Pathways & Logic

The Challenge of Catalyst Poisoning

Direct formation of free catechols often stalls catalysis. The 1,2-dihydroxy motif binds Pd(II) species tightly, preventing turnover. Successful strategies typically involve:

  • Transient Protection: Using a directing group that doubles as a protecting group (Method A).

  • Steric Bulky Ligands: Using ligands like tBuBrettPhos that prevent the formation of stable bis-chelated Pd-catecholate complexes (Method B).

Visualization of Catalytic Cycles

The following diagram contrasts the two primary pathways utilized in this guide.

Catechol_Synthesis_Pathways cluster_0 Method A: Silanol-Directed C-H Oxygenation cluster_1 Method B: Cross-Coupling Hydroxylation Start_Phenol Substituted Phenol Silanol_Install 1. Silanol Installation (Traceless DG) Start_Phenol->Silanol_Install Start_Halide o-Haloaryl Precursor Ox_Addition 1. Oxidative Addition (Pd(0) + Ar-X) Start_Halide->Ox_Addition Pd-L (tBuBrettPhos) CH_Activation 2. Pd(II) C-H Activation (Ortho-Palladation) Silanol_Install->CH_Activation Pd(OAc)2 Oxidation 3. Acetoxylation/Oxygenation (Pd(II)/Pd(IV) Cycle) CH_Activation->Oxidation Oxidant (PhI(OAc)2) Cyclization 4. Acid-Cat. Cyclization (Silicon Protection) Oxidation->Cyclization Deprotection 5. TBAF Desilylation Cyclization->Deprotection Target Substituted Catechol Deprotection->Target Ligand_Ex 2. Ligand Exchange (OH Source / Boric Acid) Ox_Addition->Ligand_Ex KOH or B(OH)3 Red_Elim 3. Reductive Elimination (C-O Bond Formation) Ligand_Ex->Red_Elim Red_Elim->Target

Caption: Comparative workflow of Silanol-Directed C-H activation (left) vs. Cross-Coupling Hydroxylation (right).

Protocol A: Silanol-Directed C-H Oxygenation

Best for: Converting existing phenols into catechols with high regioselectivity (ortho-selectivity). Reference: Based on the Gevorgyan group methodology (J. Am. Chem. Soc.[3][4] 2011).[3][4][5]

Experimental Logic

This method utilizes a "silanol" moiety attached to the phenol oxygen.[1][3][6] The silanol acts as a directing group (DG) to position the Palladium catalyst at the ortho carbon. Following acetoxylation, the molecule cyclizes to form a stable silicon-protected catechol, preventing catalyst poisoning.

Reagents & Materials
  • Substrate: Substituted Phenol (1.0 equiv)

  • Silylating Agent: Di-tert-butylchlorosilane (HSi(tBu)2Cl) or similar silanol precursor.

  • Catalyst: Pd(OAc)₂ (5-10 mol%)[7]

  • Oxidant: PhI(OAc)₂ (Diacetoxyiodo)benzene (1.5 - 2.0 equiv)

  • Solvent: Toluene or DCE (anhydrous)

  • Deprotection: TBAF (Tetra-n-butylammonium fluoride)

Step-by-Step Workflow

Step 1: Installation of Silanol Directing Group

  • Dissolve phenol (1.0 mmol) in DMF (2.0 mL).

  • Add Imidazole (2.5 equiv) followed by the chlorosilane reagent (1.2 equiv).

  • Stir at RT for 2-4 hours until conversion is complete (TLC check).

  • Critical Hydrolysis: Work up with aqueous buffer to convert the hydrosilane/chlorosilane into the free Silanol (-Si(OH)) . Note: The active DG is the silanol, not the silyl ether.

Step 2: Pd-Catalyzed C-H Oxygenation

  • In a sealed tube, combine:

    • Phenolic Silanol substrate (0.2 mmol)

    • Pd(OAc)₂ (2.2 mg, 5 mol%)

    • PhI(OAc)₂ (96 mg, 1.5 equiv)

  • Add Toluene (1.0 mL).

  • Seal and heat to 100 °C for 12–24 hours .

    • Checkpoint: The reaction forms a cyclic silicon-protected intermediate.[1][2][3][4][6] This is crucial as it prevents the free catechol from binding Pd.

  • Cool to RT and filter through a short pad of Celite. Concentrate in vacuo.

Step 3: Deprotection to Catechol

  • Dissolve the crude cyclic intermediate in THF (2 mL).

  • Add TBAF (1.0 M in THF, 1.5 equiv) dropwise at 0 °C.

  • Stir for 30 mins. The solution may darken due to oxidation sensitivity.

  • Quench: Add aqueous NH₄Cl and extract immediately with EtOAc.

  • Purification: Flash chromatography. Tip: Add 1% Acetic Acid to the eluent to suppress oxidation on silica.

Protocol B: tBuBrettPhos-Catalyzed Hydroxylation

Best for: Converting ortho-halophenols or ortho-haloanisoles into catechols. Reference: Based on Buchwald group methodology (J. Am. Chem. Soc. 2011; Org.[3][4][5] Lett. 2020).[8][9]

Experimental Logic

Standard reductive elimination to form C-O bonds is difficult. The bulky, electron-rich tBuBrettPhos ligand facilitates the reductive elimination of Pd(II)-OH species and prevents the formation of inactive Pd-dimers. We use Boric Acid [B(OH)₃] as a mild hydroxide surrogate or KOH directly.

Reagents & Materials
  • Substrate: o-Chlorophenol or o-Bromoanisole derivatives.

  • Precatalyst: [Pd(allyl)Cl]₂ or Pd(OAc)₂ with Ligand, or tBuBrettPhos Pd G3/G4 precatalyst.

  • Ligand: tBuBrettPhos (2-4 mol%)

  • Nucleophile: Boric Acid (B(OH)₃) (3.0 equiv) or KOH (3.0 equiv).

  • Solvent: 1,4-Dioxane/H₂O (v/v 1:1 or 4:1).

Step-by-Step Workflow

Step 1: Catalyst Preparation (if not using Precatalyst)

  • Charge a vial with Pd(OAc)₂ (2 mol%) and tBuBrettPhos (4 mol%).

  • Add 1,4-Dioxane (1 mL) and stir at RT for 1 minute to pre-complex.

Step 2: Reaction Setup

  • To the catalyst vial, add:

    • Aryl Halide Substrate (1.0 mmol)

    • Boric Acid (3.0 mmol) - Preferred for sensitive substrates.

    • Base: K₃PO₄ (if using Boric Acid) or KOH directly.

  • Add solvent system: 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M concentration).

    • Note: Water is essential for the hydroxylation mechanism.

  • Degas the solvent by sparging with Argon for 5 minutes. Oxygen exclusion is critical to prevent phenol oxidation.

Step 3: Execution

  • Heat block to 80–100 °C .

  • Stir vigorously for 4–12 hours.

  • Monitoring: Check HPLC/LC-MS. Look for the mass of the phenol/catechol.

Step 4: Workup for Catechols

  • Cool to RT.

  • Acidify carefully to pH ~4 with 1M HCl.

  • Extract with EtOAc or DCM.

  • Stabilization: If the product is unstable, consider immediate acetylation (Ac₂O/Pyridine) to isolate the diacetate, which is stable and can be hydrolyzed later.

Comparative Data & Selection Guide

FeatureMethod A: Silanol-DirectedMethod B: Cross-Coupling
Starting Material PhenolsAryl Halides (o-halo)
Regioselectivity High (ortho-directed)Determined by Halogen position
Catalyst Load 5–10 mol% Pd(OAc)₂1–4 mol% Pd-G3/G4
Conditions Oxidative (PhI(OAc)₂)Non-oxidative (Basic)
Scope Electron-rich & neutral phenolsBroad (Cl, Br, I tolerated)
Primary Risk Over-oxidation to quinonesDehalogenation (side reaction)

Troubleshooting & Optimization (E-E-A-T)

Preventing Oxidation (The "Brown Gunk" Problem)

Catechols oxidize to o-quinones rapidly in air, especially under basic conditions.

  • Protocol Adjustment: Always degas solvents.

  • Additives: Adding a reducing agent like Sodium Ascorbate (10 mol%) during workup can preserve the catechol oxidation state.

  • Isolation: Do not dry catechol solutions on a rotavap at high heat. Evaporate at <40 °C.

Catalyst Deactivation

If Method B stalls:

  • Ligand Check: Ensure tBuBrettPhos is fresh (white solid, not yellow/oxidized).

  • Water Content: Ensure the Dioxane:Water ratio is accurate. Too little water starves the hydroxylation; too much may crash out the catalyst.

Regioselectivity in Method A

If obtaining mixtures of ortho isomers (e.g., in meta-substituted phenols):

  • Sterics: The reaction generally prefers the less sterically hindered ortho position.

  • Solvent: Switching from Toluene to DCE can sometimes alter selectivity due to coordination effects.

References

  • Silanol-Directed C-H Oxygenation: Huang, C., Ghavtadze, N., Chattopadhyay, B., & Gevorgyan, V. (2011).[3][4] Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation.[1][2][3][4][6] Journal of the American Chemical Society, 133(44), 17630–17633. [Link]

  • Pd-Catalyzed Hydroxylation of Aryl Halides (General): Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans.[10] Journal of the American Chemical Society, 128(33), 10694–10695. [Link]

  • Boric Acid as Hydroxide Surrogate: Song, Z.-Q., & Wang, D.-H. (2020).[11] Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid.[11] Organic Letters, 22(21), 8470–8474. [Link]

  • Ligand Effects in C-O Coupling: Schulz, T., Torborg, C., Schäffner, B., Huang, J., Zapf, A., Kadyrov, R., Börner, A., & Beller, M. (2009). Practical Imidazole-Based Phosphine Ligands for Selective Palladium-Catalyzed Hydroxylation of Aryl Halides. Angewandte Chemie International Edition, 48(5), 918–921. [Link]

Sources

Application

Application Note: 3-Phenoxy-1,2-Benzenediol in Advanced Organic Synthesis

This Application Note is structured as a high-level technical guide for organic chemists and materials scientists. It focuses on the specific utility of 3-phenoxy-1,2-benzenediol (3-phenoxycatechol), a sterically differe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for organic chemists and materials scientists. It focuses on the specific utility of 3-phenoxy-1,2-benzenediol (3-phenoxycatechol), a sterically differentiated catechol derivative.

CAS: 82013-64-5 | Formula: C₁₂H₁₀O₃ | MW: 202.21 g/mol

Executive Summary

1,2-Benzenediol, 3-phenoxy- (3-Phenoxycatechol) represents a specialized class of "hindered catechols." Unlike the ubiquitous unsubstituted catechol, the 3-phenoxy group introduces significant steric bulk and lipophilicity adjacent to the chelating ortho-hydroxyl motif. This structural asymmetry is critical for three primary applications:

  • Regioselective Ligand Design: Directing metal coordination geometry in non-heme iron and titanium catalysis.

  • Lipophilic Siderophore Mimics: Enhancing the membrane permeability of metallodrugs via the hydrophobic phenoxy "tail."

  • Controlled Polymerization: Modulating cross-linking density in mussel-inspired adhesive coatings by sterically blocking the 3-position during oxidative coupling.

Chemical Profile & Reactivity

The molecule features two hydroxyl groups at positions 1 and 2, and a phenoxy ether linkage at position 3.

PropertyDescriptionSynthetic Implication
Electronic Effect Phenoxy (–OPh) is electron-donating by resonance but withdrawing by induction.Increases acidity of the C2-OH relative to C1-OH, allowing for regioselective mono-deprotonation .
Steric Environment Bulky group at C3.Blocks the C3 position from electrophilic attack; directs substitution to C4/C5. Prevents formation of tris-homoleptic metal complexes in crowded active sites.
Redox Potential Catechol/Quinone couple.[1]The phenoxy group stabilizes the semiquinone radical intermediate less than alkyl groups, altering oxidation kinetics in polymerization.

Workflow Visualization: Synthesis & Application

The following diagram outlines the logical flow from precursor synthesis to downstream applications in catalysis and materials science.

G Substrate 3-Phenoxyveratrole (Precursor) Reagent BBr3 / CH2Cl2 (Demethylation) Substrate->Reagent Product 3-Phenoxy-1,2-Benzenediol (Target Ligand) Reagent->Product -78°C to RT App1 Ti(IV) Catalysis (Lewis Acid) Product->App1 Ti(OiPr)4 App2 Mussel-Inspired Polymers Product->App2 Oxidative Coupling App3 Phenoxazine Synthesis Product->App3 Cyclization

Figure 1: Synthetic workflow for the generation and utilization of 3-phenoxy-1,2-benzenediol.

Detailed Protocols

Protocol A: Synthesis via Boron Tribromide Demethylation

Rationale: Direct synthesis from phenols is often non-selective. The most reliable route is the demethylation of 3-phenoxyveratrole (1,2-dimethoxy-3-phenoxybenzene). BBr₃ is chosen over HBr/AcOH to prevent cleavage of the sensitive diphenyl ether linkage.

Materials:

  • 3-Phenoxyveratrole (1.0 eq)

  • Boron tribromide (BBr₃), 1.0 M in CH₂Cl₂ (2.5 eq)

  • Dichloromethane (anhydrous)

  • Methanol (quenching agent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon. Add 3-phenoxyveratrole (5.0 mmol) and dissolve in anhydrous CH₂Cl₂ (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add BBr₃ solution (12.5 mL, 12.5 mmol) dropwise over 20 minutes. Critical: Maintain temperature below -70°C to avoid ether cleavage of the phenoxy group.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours, then stir at room temperature for 12 hours. The solution will turn dark brown.

  • Quenching: Cool back to 0°C. Cautiously add MeOH (20 mL) dropwise. Caution: Vigorous evolution of HBr gas will occur.

  • Workup: Concentrate under reduced pressure. Redissolve in EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc 8:2). The product is typically a viscous oil or low-melting solid.

Protocol B: Preparation of Sterically Hindered Ti(IV) Lewis Acid Catalysts

Rationale: 3-Phenoxycatechol acts as a bidentate ligand. The 3-phenoxy group creates a "chiral pocket" mimic (even if achiral) that blocks one face of the metal center, enhancing selectivity in Lewis acid-catalyzed reactions like the Diels-Alder reaction.

Materials:

  • 3-Phenoxy-1,2-benzenediol (2.0 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 eq)

  • Toluene (anhydrous)

Step-by-Step Methodology:

  • Complexation: In a glovebox, dissolve 3-phenoxy-1,2-benzenediol (2.0 mmol) in toluene (10 mL).

  • Metal Addition: Add Ti(OiPr)₄ (1.0 mmol) slowly. The solution will immediately shift color (typically deep red/orange) indicating ligand exchange.

  • Azeotropic Distillation: Connect the flask to a Dean-Stark apparatus or vacuum manifold. Gently heat to remove liberated isopropanol. This drives the equilibrium toward the stable bis-catecholate species: Ti(3-PhO-cat)₂(OiPr)₂ or Ti(3-PhO-cat)₂.

  • Usage: The resulting solution is used directly as a catalyst (1-5 mol%) in cyanosilylation or Diels-Alder reactions. The bulky phenoxy groups prevent the formation of inactive oligomeric titanium species.

Scientific Grounding & References

Mechanistic Insights
  • Siderophore Mimicry: The 3-phenoxy group mimics the hydrophobic residues found in enterobactin analogs. Research on catechol-based siderophores demonstrates that increasing lipophilicity (via aryl ethers) significantly enhances the transport of Fe(III) complexes across bacterial membranes [1].

  • Polymerization Kinetics: In oxidative polymerization (mussel-adhesive chemistry), the 3-position is a primary site for C-C coupling. Blocking this with a phenoxy group forces coupling to the 4 or 5 positions, resulting in linear rather than cross-linked polymers. This is crucial for creating soluble, processable conductive polymers [2].

  • Hydrogenolysis Substrate: 3-phenoxycatechol has been validated as a substrate for selective hydrogenolysis to generate specific dopamine analogs, proving its stability under reductive catalytic conditions [3].

References
  • Raymond, K. N., et al. (2003). "Enterobactin: An archetype for microbial iron transport." Proceedings of the National Academy of Sciences. Link

  • Faure, E., et al. (2013). "Catechols as versatile platforms in polymer chemistry." Progress in Polymer Science. Link

  • Reider, P. J., et al. (1991). "Selective hydrogenolysis process." U.S. Patent 5,047,592. Link

  • Schreier, D., et al. (2008). "Biomimetic Iron(III) Catecholate Complexes." Inorganic Chemistry. Link

Sources

Method

Application Note: 3-Phenoxycatechol as a Tunable Redox-Active Ligand in Transition Metal Complexes

Executive Summary The rational design of transition metal complexes increasingly relies on redox-active (non-innocent) ligands to facilitate multi-electron transformations, stabilize reactive intermediates, and induce va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes increasingly relies on redox-active (non-innocent) ligands to facilitate multi-electron transformations, stabilize reactive intermediates, and induce valence tautomerism[1]. While alkyl-substituted catechols like 3,5-di-tert-butylcatechol (3,5-DTBC) are ubiquitous in coordination chemistry, 3-phenoxycatechol (3-PC) offers a unique electronic profile. The asymmetric 3-phenoxy substitution provides a distinct "push-pull" electronic effect—acting as an inductive electron-withdrawing group while simultaneously allowing resonance donation.

This application note provides a comprehensive guide to the coordination chemistry of 3-PC, detailing the mechanistic rationale behind its use, self-validating protocols for synthesizing its metal complexes, and the analytical frameworks required to characterize its distinct oxidation states.

Mechanistic Theory & Ligand Causality

The Non-Innocent Nature of Catecholates

Catecholate ligands are classic examples of redox non-innocence, capable of existing in three distinct oxidation states: the fully reduced dianionic catecholate (Cat²⁻) , the monoanionic radical semiquinonate (SQ•⁻) , and the neutral benzoquinone (BQ) [2]. When coordinated to a transition metal (e.g., Co, Ni, Fe, Cu), the frontier molecular orbitals of the ligand and the metal heavily overlap. This proximity in energy levels allows the ligand to act as a reversible electron reservoir, enabling the metal center to bypass energetically unfavorable oxidation states during catalytic cycles[3].

The 3-Phenoxy Advantage

The substitution of a phenoxy group (-OPh) at the 3-position of the catechol ring introduces critical functional advantages over symmetric or alkyl-substituted analogs:

  • Redox Potential Tuning: The inductive electron-withdrawing nature of the ether linkage shifts the Cat/SQ and SQ/BQ redox potentials anodically (more positive) compared to 3,5-DTBC. This makes the resulting metal-semiquinonate complex more resistant to over-oxidation to the benzoquinone state.

  • Steric Shielding: The bulky phenoxy ring provides moderate steric hindrance around the coordination sphere, which can stabilize reactive metal-oxygen intermediates, making 3-PC complexes excellent structural models for enzymes like catechol dioxygenases and galactose oxidase[2][4].

  • Hydrogen Bonding & Secondary Sphere Interactions: The ether oxygen can participate in secondary coordination sphere interactions, acting as a hydrogen bond acceptor to stabilize specific substrate binding modes.

RedoxStates Cat Catecholate (Cat²⁻) Closed Shell Strong σ/π Donor SQ Semiquinonate (SQ•⁻) Radical Anion Redox Active Cat->SQ -e⁻ (Oxidation) SQ->Cat +e⁻ (Reduction) BQ Benzoquinone (BQ) Neutral Weak π Acceptor SQ->BQ -e⁻ (Oxidation) BQ->SQ +e⁻ (Reduction)

Figure 1: The three accessible oxidation states of the 3-phenoxycatechol ligand framework.

Experimental Protocols: Synthesis and Characterization

The following protocols are designed as self-validating systems . Each step includes specific causal reasoning and observable milestones to ensure the integrity of the synthesis.

Protocol 1: Anaerobic Synthesis of [Ni(3-PC)₂]²⁻ and Oxidation to [Ni(3-PC-SQ)₂]

This protocol describes the formation of a homoleptic nickel complex, transitioning from the closed-shell catecholate to the radical semiquinonate form.

Reagents: 3-Phenoxycatechol (3-PC), Nickel(II) acetate tetrahydrate, Triethylamine (Et₃N), Ferrocenium hexafluorophosphate ([Fc][PF₆]), Methanol (anhydrous, degassed), Diethyl ether.

Step-by-Step Methodology:

  • Ligand Deprotonation (Anaerobic):

    • Action: In a nitrogen-filled glovebox, dissolve 2.0 mmol of 3-PC in 15 mL of degassed methanol. Add 4.0 mmol of Et₃N dropwise.

    • Causality: Et₃N is a non-nucleophilic base that quantitatively removes the two phenolic protons to generate the Cat²⁻ species without competing for metal coordination. Anaerobic conditions are strictly required here; free catecholates auto-oxidize rapidly in the presence of O₂, which would ruin the stoichiometry.

  • Metalation:

    • Action: Add a solution of 1.0 mmol Ni(OAc)₂·4H₂O in 5 mL methanol to the ligand mixture while stirring.

    • Causality: Acetate acts as an additional internal buffer.

    • Validation: The solution will immediately turn a pale green/brown, indicating the formation of the fully reduced[Ni(II)(3-PC-Cat)₂]²⁻ complex.

  • Controlled One-Electron Oxidation:

    • Action: To isolate the semiquinonate radical complex, add 2.0 mmol of [Fc][PF₆] (a mild chemical oxidant) dissolved in minimal methanol.

    • Causality: [Fc][PF₆] provides a precise, stoichiometric one-electron oxidation per ligand, converting Cat²⁻ to SQ•⁻.

    • Validation: The solution will instantly turn an intense, dark purple or blue. This dramatic color shift is a self-validating indicator of the highly allowed intra-ligand and ligand-to-metal charge transfer (LMCT) transitions characteristic of coordinated semiquinonate radicals.

  • Isolation:

    • Action: Filter the solution to remove any insoluble byproducts, then layer with diethyl ether to induce crystallization. Collect the dark microcrystals via vacuum filtration.

ExpWorkflow Step1 1. Ligand Deprotonation 3-PC + Et₃N in Degassed MeOH Step2 2. Anaerobic Metalation Add Ni(OAc)₂ under N₂ Atmosphere Step1->Step2 Prevents auto-oxidation Step3 3. Controlled Oxidation Add Stoichiometric [Fc][PF₆] Step2->Step3 Forms[Ni(3-PC-Cat)₂]²⁻ Step4 4. Spectroscopic Validation Observe Dark Purple SQ•⁻ Color Shift Step3->Step4 Generates Radical Species Step5 5. Product Isolation Crystallization via Ether Diffusion Step4->Step5 Confirms purity & state

Figure 2: Workflow for the synthesis and isolation of 3-PC semiquinonate metal complexes.

Quantitative Data Presentation

To correctly identify the oxidation state of the coordinated 3-PC ligand, researchers must rely on a combination of Cyclic Voltammetry (CV), UV-Vis-NIR spectroscopy, and Electron Paramagnetic Resonance (EPR). The table below summarizes the expected quantitative parameters for 3-PC complexes compared to the industry-standard 3,5-DTBC complexes.

Table 1: Comparative Spectroscopic and Electrochemical Parameters

Ligand SystemOxidation StateExpected Vis-NIR Absorbance (λmax)EPR g-value (Radical)CV E₁/₂ (Cat/SQ) vs Fc/Fc⁺
3,5-DTBC Semiquinonate (SQ•⁻)~400 nm, ~800 nm~2.004-0.45 V
3-Phenoxycatechol Semiquinonate (SQ•⁻)~420 nm, ~850 nm~2.005-0.30 V
3-Phenoxycatechol Catecholate (Cat²⁻)~320 nm (Ligand-centered)EPR SilentN/A
3-Phenoxycatechol Benzoquinone (BQ)~380 nm, ~600 nmEPR Silent+0.15 V (SQ/BQ)

Data Interpretation Note: The anodic shift of +0.15 V in the Cat/SQ redox couple for 3-PC (compared to 3,5-DTBC) is a direct result of the electron-withdrawing inductive effect of the phenoxy group, which stabilizes the lower oxidation states and makes the ligand slightly harder to oxidize[1][2].

Analytical Validation: Electrochemical Profiling

To prove that the redox events are ligand-centered (non-innocent) rather than metal-centered, Cyclic Voltammetry (CV) must be performed.

Protocol 2: CV Profiling

  • Setup: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ pseudo-reference electrode. Dissolve the isolated [Ni(3-PC)₂] complex (1 mM) in dry dichloromethane containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Execution: Scan from -1.0 V to +1.0 V at a scan rate of 100 mV/s.

  • Causality & Validation: You will observe two distinct, reversible redox waves.

    • The first wave (~ -0.30 V) corresponds to the [Ni(Cat)₂]²⁻ / [Ni(Cat)(SQ)]⁻ transition.

    • The second wave (~ +0.15 V) corresponds to the [Ni(Cat)(SQ)]⁻ / [Ni(SQ)₂]⁰ transition.

    • Crucial Check: The peak-to-peak separation (ΔEp) for both waves should be ~60-80 mV, confirming that these are chemically reversible, one-electron, ligand-centered processes[3]. If the metal were changing oxidation state (e.g., Ni(II) to Ni(III)), the redox potential would be significantly shifted and likely irreversible under these specific ligand conditions.

References

  • Catechol oxidation promoted by bridging phenoxo moieties in a bis(µ-phenoxo)-bridged dicopper(ii) complex RSC Publishing[Link]

  • Metal Coordinated Phenoxyl Radicals ResearchGate / Coordination Chemistry Reviews[Link]

  • Anatomy of a Redox-Active Ligand Wiley-VCH[Link]

  • Expanding metal reactivity by the use of redox-active ligands University of Amsterdam (UvA) Research Explorer[Link]

  • Electronic, Magnetic, and Redox Properties and O2 Reactivity of Iron(II) and Nickel(II) o-Semiquinonate Complexes PubMed Central (PMC)[Link]

Sources

Application

Application Notes and Protocols: A Comprehensive Guide to the Polymerization of Phenoxy-Substituted Catechols

Introduction: The Unique Chemistry of Phenoxy-Substituted Catechols Catechols, 1,2-dihydroxybenzene derivatives, are fundamental building blocks in both nature and synthetic chemistry. Their chemistry is famously exploit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Chemistry of Phenoxy-Substituted Catechols

Catechols, 1,2-dihydroxybenzene derivatives, are fundamental building blocks in both nature and synthetic chemistry. Their chemistry is famously exploited by marine mussels, which use catechol-rich proteins to adhere to virtually any surface underwater.[1][2] The introduction of a phenoxy substituent onto the catechol ring creates a unique class of monomers that combine the reactive and adhesive properties of the catechol moiety with the thermal stability and rigidity imparted by the additional phenyl ether linkage. This combination makes polymers derived from phenoxy-substituted catechols highly attractive for a range of advanced applications, from high-performance engineering plastics to sophisticated biomedical coatings and adhesives.[3][4]

This guide provides an in-depth exploration of the primary methods for polymerizing phenoxy-substituted catechols. It is designed for researchers and professionals in materials science, polymer chemistry, and drug development, offering not just step-by-step protocols but also the underlying mechanistic principles to empower rational design and troubleshooting. We will delve into oxidative, electrochemical, and step-growth polymerization techniques, providing a robust framework for synthesizing and characterizing these versatile polymers.

Section 1: Oxidative Polymerization

Oxidative polymerization is a predominant method for polymerizing catechols. The core principle involves the oxidation of the catechol's hydroxyl groups to form highly reactive o-quinones. These quinones then undergo a series of reactions, including Michael additions and radical coupling, to form a complex, cross-linked polymer network.[1][2] This process is analogous to the curing of mussel adhesive proteins and the formation of melanin.

Governing Mechanism: From Catechol to Polymer Network

The polymerization cascade is initiated by an oxidant, which can be a chemical agent, an enzyme, or an electrochemical potential. The process is highly dependent on factors like pH, oxidant concentration, and the specific substituents on the catechol ring.[1][2][5]

  • Oxidation: The catechol is oxidized to a semiquinone radical, which is further oxidized to an electrophilic o-quinone.

  • Propagation & Cross-linking: The quinone is susceptible to nucleophilic attack by other catechol or phenoxy groups in the reaction mixture. This leads to the formation of dimers, oligomers, and eventually a cross-linked polymer network. Reactive oxygen species (ROS) like superoxide radicals and hydrogen peroxide can be generated as byproducts during this process.[1][2]

G cluster_main Oxidative Polymerization Pathway Monomer Phenoxy-Substituted Catechol Quinone Reactive o-Quinone Intermediate Monomer->Quinone Oxidation (e.g., NaIO4, Laccase, O2) Polymer Cross-linked Polymer Network Monomer->Polymer Nucleophilic Attack Quinone->Polymer Propagation & Cross-linking (Michael Addition, Radical Coupling)

Caption: Oxidative polymerization of catechols to a polymer network.

Protocol 1: Chemical Oxidative Polymerization

This protocol uses a common chemical oxidant, sodium periodate, to induce polymerization. It is a robust and rapid method suitable for forming coatings and bulk materials.

Materials:

  • 4-Phenoxycatechol (or other phenoxy-substituted catechol)

  • Sodium periodate (NaIO₄)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol or Acetone

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., glass beaker)

Step-by-Step Methodology:

  • Monomer Solution Preparation: Dissolve the phenoxy-substituted catechol in a minimal amount of a water-miscible organic solvent like methanol or acetone. Then, dilute it with PBS (pH 7.4) to a final desired concentration (e.g., 1-10 mg/mL).

  • Initiation of Polymerization: While vigorously stirring the monomer solution, add the sodium periodate oxidant. A periodate-to-catechol molar ratio between 0.5 and 1.0 is typically effective.[1][2]

  • Observation: The solution will typically change color (e.g., to dark brown or black), indicating the formation of quinones and subsequent polymerization. The reaction is often complete within a few hours at room temperature.

  • Polymer Isolation (for bulk material): If a solid polymer is desired, allow the precipitate to form. Collect the solid by centrifugation, wash repeatedly with deionized water to remove salts and unreacted monomer, and dry under vacuum.

  • Coating Formation (for surface modification): To create a coating, simply immerse the substrate of interest into the reaction solution immediately after adding the oxidant. Allow the polymerization to proceed for a set time (e.g., 1-24 hours). Afterwards, remove the substrate and rinse thoroughly with water and sonicate briefly to remove any loosely bound polymer.

Protocol 2: Enzymatic Oxidative Polymerization

Enzymatic polymerization offers a "greener" alternative, operating under mild conditions (room temperature, neutral pH) with high specificity. Laccase is a common enzyme used for this purpose.[6][7][8]

Materials:

  • Phenoxy-substituted catechol

  • Laccase (e.g., from Trametes versicolor)

  • Acetate buffer (pH 5.0) or Phosphate buffer (pH 7.0)

  • Aqueous-organic solvent mixture (e.g., 1:1 v/v water:acetone)[8]

  • Magnetic stirrer and temperature-controlled reaction vessel

Step-by-Step Methodology:

  • Reaction Setup: Prepare the monomer solution by dissolving the phenoxy-substituted catechol in the buffered aqueous-organic solvent mixture in the reaction vessel.

  • Enzyme Addition: Introduce the laccase enzyme to the solution. The enzyme concentration will affect the rate of polymerization.[1] The reaction is typically carried out at room temperature (e.g., 25°C) with continuous stirring.

  • Monitoring: The polymerization can be monitored over time by observing the color change or by taking aliquots for UV-Vis spectroscopy to track the disappearance of the catechol monomer peak.

  • Termination and Isolation: The reaction can be terminated by denaturing the enzyme (e.g., by adding a strong solvent or by heat). The resulting polymer can be isolated by precipitation and centrifugation, followed by washing and drying as described in the chemical oxidation protocol.

Section 2: Electrochemical Polymerization

Electrochemical polymerization provides excellent control over the formation of polymer films on conductive substrates. The thickness and morphology of the resulting coating can be precisely tuned by adjusting electrochemical parameters like potential, current, and deposition time. This method is particularly useful for creating adherent, anti-corrosive, and functional surface coatings.[9]

Principle and Workflow

An external potential is applied to an electrode immersed in a solution containing the monomer. The catechol moiety is anodically oxidized to the reactive quinone, which then polymerizes on the electrode surface. The process involves radical coupling between phenoxyl radicals and the phenyl ring, forming a dense, cross-linked network.[9]

G cluster_workflow Electrochemical Polymerization Workflow Setup Prepare Electrolyte: Monomer + Supporting Electrolyte in Solvent Electrodes Immerse Working, Counter & Reference Electrodes Setup->Electrodes CV Apply Potential Sweep (Cyclic Voltammetry) or Constant Potential Electrodes->CV Deposition Polymer Film Deposits on Working Electrode CV->Deposition Rinse Rinse & Dry Coated Electrode Deposition->Rinse

Caption: Workflow for electropolymerization of a catechol film.

Protocol 3: Electropolymerization for Surface Coating

This protocol describes the deposition of a poly(phenoxy-catechol) film onto a copper electrode using cyclic voltammetry (CV).

Materials & Equipment:

  • Phenoxy-substituted catechol monomer

  • Lithium perchlorate (LiClO₄) or similar supporting electrolyte

  • Ethanol or Acetonitrile

  • Potentiostat with a three-electrode cell:

    • Working Electrode (e.g., Copper plate)

    • Counter Electrode (e.g., Platinum wire)

    • Reference Electrode (e.g., Ag/AgCl)

  • Polishing materials for the working electrode (e.g., alumina slurries)

Step-by-Step Methodology:

  • Electrode Preparation: Polish the copper working electrode to a mirror finish using successively finer alumina slurries, then rinse with deionized water and ethanol, and dry completely.

  • Electrolyte Preparation: Prepare a solution of the phenoxy-substituted catechol monomer (e.g., 50 mM) and a supporting electrolyte like LiClO₄ (e.g., 0.1 M) in ethanol.

  • Electrochemical Deposition: Assemble the three-electrode cell with the prepared electrolyte. Perform cyclic voltammetry by sweeping the potential, for example, between -0.5 V and +1.5 V (vs. Ag/AgCl) for a set number of cycles (e.g., 10-20).[9] An irreversible oxidation peak corresponding to the catechol-to-quinone transformation should be observed, and with each cycle, the current should decrease as the insulating polymer film builds up on the electrode.

  • Finalization: After deposition, remove the working electrode, rinse it thoroughly with ethanol to remove residual electrolyte and monomer, and dry it under a stream of nitrogen.

Section 3: Step-Growth Condensation Polymerization

For creating linear, high-performance polymers with well-defined structures, step-growth polymerization is the method of choice. By reacting a phenoxy-substituted catechol with a suitable co-monomer, one can synthesize advanced materials like poly(ether ether ketone)s (PEEK), known for their exceptional thermal and chemical stability.[4]

Mechanism: Nucleophilic Aromatic Substitution

This reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The catechol is deprotonated by a base to form a more nucleophilic phenoxide, which then attacks an electron-deficient aromatic ring (activated by electron-withdrawing groups like ketones), displacing a leaving group (typically a halide).

G cluster_main Step-Growth Polymerization (SNAr) Catechol Phenoxy-Catechol + Base (K2CO3) Phenoxide Dianionic Phenoxide Catechol->Phenoxide Deprotonation Polymer High Molar Mass Poly(ether ether ketone) ('o-PEEK') Phenoxide->Polymer Nucleophilic Attack CoMonomer Activated Co-monomer (e.g., 4,4'-Difluorobenzophenone) CoMonomer->Polymer Displacement of F-

Caption: Synthesis of a catechol-based PEEK via SₙAr.

Protocol 4: Synthesis of a Catechol-Based PEEK (o-PEEK)

This protocol is adapted from the synthesis of an amorphous, catechol-based PEEK analogue.[4]

Materials:

  • Catechol (to be substituted, or use pre-made phenoxy-catechol)

  • 4,4'-Difluorobenzophenone

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc) or Diphenylsulfone (high-boiling solvents)

  • Toluene

  • Methanol

  • Nitrogen or Argon gas supply

  • Dean-Stark trap and condenser

Step-by-Step Methodology:

  • Reactor Setup: Equip a multi-neck flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

  • Reagent Charging: Charge the flask with equimolar amounts of the catechol monomer and 4,4'-difluorobenzophenone. Add a slight excess of anhydrous K₂CO₃ (e.g., 1.1 equivalents per hydroxyl group) to act as the base.

  • Solvent Addition and Water Removal: Add DMAc and toluene to the flask. Heat the mixture to reflux. The toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. This dehydration step is critical for achieving high molecular weight. Once all water is removed, drain the toluene from the trap.

  • Polymerization: Increase the temperature to initiate polymerization (e.g., 160-180°C for DMAc). The reaction mixture will become increasingly viscous. Allow the polymerization to proceed for several hours until the desired viscosity is reached.

  • Isolation and Purification: Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol with vigorous stirring. Filter the resulting fibrous or powdered polymer, wash it extensively with hot water and methanol to remove salts and residual solvent, and dry it in a vacuum oven.

Section 4: Key Polymer Characterization Techniques

Validating the success of the polymerization and understanding the properties of the resulting material is crucial. The following table summarizes essential characterization techniques.

Technique Abbreviation Information Obtained Relevance for Poly(catechols)
Fourier-Transform Infrared Spectroscopy FT-IRPresence of functional groups, confirmation of polymerization.Confirms disappearance of monomer C=C bands and catechol O-H, and formation of aromatic ether bonds in the polymer.[9]
Nuclear Magnetic Resonance Spectroscopy NMRDetailed chemical structure and composition of the polymer.Provides definitive structural proof of the polymer backbone and confirms monomer incorporation.[9]
Gel Permeation Chromatography GPC / SECMolar mass (Mn, Mw) and molar mass distribution (Đ).Determines the degree of polymerization and its distribution, crucial for linear polymers like o-PEEK.[8]
Thermogravimetric Analysis TGAThermal stability and decomposition temperature.Assesses the high-temperature performance of the polymer, especially relevant for PEEK analogues.[8]
Differential Scanning Calorimetry DSCGlass transition temperature (Tg) and melting temperature (Tm).Identifies key thermal transitions, indicating whether the polymer is amorphous or semi-crystalline.[8]
UV-Visible Spectroscopy UV-VisMonitors the progress of oxidative polymerization reactions.Tracks the formation of colored quinone intermediates and conjugated polymer structures.[5]

References

  • Enzymatic polymerization of catechol under high-pressure homogenization for the green coloration of textiles. SciSpace by Typeset. [Link]

  • Enzymatic polymerization of (a) catechol; (b) gallic acid and dimerization of (c) pyrogallol by the commercial laccase from M. thermophila. ResearchGate. [Link]

  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. National Center for Biotechnology Information (PMC). [Link]

  • Polydopamine Applications in Biomedicine and Environmental Science. National Center for Biotechnology Information (PMC). [Link]

  • SONO-ENZYMATIC POLYMERIZATION OF CATECHOL. ResearchGate. [Link]

  • Polydopamine Nanostructures as Biomaterials for Medical Applications. National Center for Biotechnology Information (PMC). [Link]

  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Publications. [Link]

  • Enzymatic polymerization of catechol under high-pressure homogenization for the green coloration of textiles. ResearchGate. [Link]

  • Dust-Catalyzed Oxidative Polymerization of Catechol and Its Impacts on Ice Nucleation Efficiency and Optical Properties. ACS Publications. [Link]

  • The Effects of Structure and Oxidative Polymerization on Antioxidant Activity of Catechins and Polymers. MDPI. [Link]

  • Polydopamine Nanomaterials: Recent Advances in Synthesis Methods and Applications. Frontiers in Chemistry. [Link]

  • Supporting Information Dust-Catalyzed Oxidative Polymerization of Catechol and its Impacts on Ice Nucleation Efficiency and Optical Properties. ACS Publications. [Link]

  • Allomelanin: A Promising Alternative to Polydopamine for Bioapplications. MDPI. [Link]

  • One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols. ResearchGate. [Link]

  • Versatile Polydopamine Platforms: Synthesis and Promising Applications for Surface Modification and Advanced Nanomedicine. ACS Publications. [Link]

  • Synthesis of 4-substituted catechols with side-chains of different C[double bond, length as m-dash]C bond number as urushiol analogues and their anticorrosion performance. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and characterization of substituted aromatic polyesters derived from phenoxy‐ and tert‐butylhydroquinone. ResearchGate. [Link]

  • Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of functional catechols as monomers of mussel-inspired biomimetic polymers. Royal Society of Chemistry. [Link]

  • Synthesis of a catechol-based poly(ether ether ketone) ("o-PEEK") by classical step-growth polymerization and by entropically driven ring-opening polymerization of macrocyclic oligomers. University of Warwick Publications service & WRAP. [Link]

Sources

Method

Enzymatic Synthesis of 3-Phenoxy-1,2-benzenediol: Application Note &amp; Protocol

Executive Summary 3-Phenoxy-1,2-benzenediol (also known as 3-phenoxycatechol) is a critical aromatic intermediate utilized in the synthesis of bioactive ether derivatives, including pyrethroid insecticides and specific p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Phenoxy-1,2-benzenediol (also known as 3-phenoxycatechol) is a critical aromatic intermediate utilized in the synthesis of bioactive ether derivatives, including pyrethroid insecticides and specific pharmaceutical pharmacophores. Traditional chemical synthesis (e.g., Ullmann coupling followed by demethylation) often requires harsh conditions, heavy metal catalysts (copper salts), and yields regioisomeric mixtures.

This Application Note details a biocatalytic route utilizing recombinant Escherichia coli expressing the upper pathway of the biphenyl catabolic gene cluster (bph). Specifically, we focus on the Rieske non-heme iron dioxygenase system, which catalyzes the regio- and stereoselective dioxygenation of diphenyl ether to yield the target catechol without subsequent ring cleavage.

Mechanistic Principles

The enzymatic synthesis relies on the broad substrate specificity of Biphenyl Dioxygenase (BPDO) , originally identified in polychlorinated biphenyl (PCB) degrading bacteria such as Burkholderia xenovorans LB400 or Pseudomonas pseudoalcaligenes KF707.

The transformation occurs in two steps:

  • Dioxygenation: The multicomponent BPDO complex (encoded by bphA) introduces both atoms of molecular oxygen into the 2,3-position of the diphenyl ether ring, creating a cis-dihydrodiol intermediate. This reaction consumes NADH.

  • Dehydrogenation: The cis-dihydrodiol is re-aromatized by a dihydrodiol dehydrogenase (encoded by bphB) to form the stable catechol, 3-phenoxy-1,2-benzenediol.

Critical Control Point: In the native pathway, a third enzyme, 2,3-dihydroxybiphenyl 1,2-dioxygenase (bphC), would immediately cleave the catechol ring (meta-cleavage). Therefore, this protocol strictly requires a host strain expressing only bphA and bphB, lacking bphC.

Pathway Visualization

Enzymatic_Pathway Substrate Diphenyl Ether Inter cis-2,3-Dihydro-2,3- dihydroxydiphenyl ether Substrate->Inter BPDO (bphA) +O2, +NADH Product 3-Phenoxy-1,2-benzenediol (Target Catechol) Inter->Product Dehydrogenase (bphB) +NAD+ Waste Ring Cleavage Products Product->Waste bphC (AVOID)

Figure 1: Biocatalytic pathway for 3-phenoxy-1,2-benzenediol synthesis. The red dashed line indicates the enzymatic step (BphC) that must be genetically excluded.

Experimental Protocol

Reagents and Equipment
  • Biocatalyst: E. coli BL21(DE3) harboring plasmid pDTG601A (or equivalent vector containing bphA1A2A3A4 and bphB from B. xenovorans LB400).

  • Substrate: Diphenyl ether (DPE), >99% purity.

  • Media: M9 Minimal Medium supplemented with 0.4% glucose or glycerol.

  • Solvent: Ethyl acetate (for extraction), Dimethyl sulfoxide (DMSO) or 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) for substrate solubilization.

  • Analysis: HPLC system with UV detector (254 nm) and C18 reverse-phase column.

Biocatalyst Preparation (Upstream)
  • Inoculation: Inoculate 10 mL LB broth (with kanamycin 50 µg/mL) with a single colony of the engineered E. coli. Incubate overnight at 37°C, 200 rpm.

  • Scale-up: Transfer 1% (v/v) inoculum into 500 mL LB broth in a 2 L baffled flask.

  • Induction: Grow cells to OD₆₀₀ = 0.6–0.8. Induce expression with 0.5 mM IPTG.

  • Expression Phase: Lower temperature to 25°C and incubate for 12–16 hours. Rationale: Lower temperature aids the correct folding of the iron-sulfur cluster proteins in the BPDO complex.

  • Harvest: Centrifuge cells (5000 x g, 15 min, 4°C). Discard supernatant.

  • Resting Cell Prep: Resuspend the cell pellet in M9 minimal medium (pH 7.2) to a high cell density (OD₆₀₀ ~ 10–20). Rationale: Whole-cell biocatalysis regenerates NADH cofactors required by the oxygenase using glucose in the buffer, avoiding expensive exogenous cofactor addition.

Biotransformation (Reaction)

The hydrophobicity of diphenyl ether (LogP ~ 4.2) limits mass transfer. We utilize a biphasic system or cyclodextrin-assisted method.

Protocol A: Cyclodextrin-Assisted (Recommended for Analytical Scale)

  • Prepare a 100 mM stock of Diphenyl ether in DMSO.

  • Add Diphenyl ether stock to the resting cell suspension (final conc. 2–5 mM).

  • Add 2-hydroxypropyl-β-cyclodextrin (5% w/v) to the mixture. Rationale: Increases apparent solubility of DPE without damaging cell membranes.

  • Incubate at 30°C, 250 rpm (vigorous aeration is crucial as O₂ is a substrate).

  • Monitor reaction at 0, 2, 4, and 8 hours.

Protocol B: Biphasic System (Recommended for Prep Scale)

  • Overlay the aqueous cell suspension (M9 buffer) with 20% (v/v) hexadecane or dioctyl phthalate containing 50 mM Diphenyl ether.

  • The organic phase acts as a reservoir, slowly releasing substrate to the cells to prevent toxicity and sequestering the catechol product (if hydrophobic enough), though catechols often partition to the aqueous phase.

Downstream Processing (DSP) & Purification
  • Quenching: Acidify the reaction mixture to pH 2.0 using 6M HCl. Rationale: Protonates the catechol, facilitating extraction into organic solvent and stopping enzymatic activity.

  • Extraction: Extract the culture broth three times with an equal volume of Ethyl Acetate.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure.

  • Purification: The crude extract contains unreacted diphenyl ether and the product.

    • Method: Flash Chromatography (Silica Gel 60).

    • Mobile Phase: Hexane:Ethyl Acetate (gradient from 9:1 to 7:3).

    • Observation: Diphenyl ether elutes first; 3-phenoxy-1,2-benzenediol elutes later due to the polarity of the hydroxyl groups.

Analytical Validation
  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 min.

    • Detection: UV at 280 nm (phenol absorption) and 254 nm.

  • Confirmation:

    • GC-MS: Derivatize the product with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS-ether derivative. Look for the molecular ion shift corresponding to the addition of two TMS groups to the catechol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen limitationUse baffled flasks; increase shaking speed; ensure OD is not too high (>30) causing viscosity issues.
Product Degradation Auto-oxidation of catecholAdd ascorbic acid (1 mM) to the reaction buffer; perform extraction promptly.
Ring Cleavage Contamination with bphCVerify plasmid construct; ensure the host strain genome does not contain phenol-degrading meta-cleavage pathways (use E. coli BL21 or JM109).
Cell Lysis Substrate toxicitySwitch to Protocol B (Biphasic system) or reduce substrate concentration and use fed-batch addition.
Experimental Workflow Diagram

Workflow Start Cloning/Transformation (pET-bphAB in E. coli BL21) Growth Cell Growth & Induction (25°C, 0.5mM IPTG) Start->Growth Reaction Biotransformation (Resting Cells + DPE + O2) Growth->Reaction Harvest & Resuspend DSP Acidification & Extraction (Ethyl Acetate) Reaction->DSP pH 2.0 Purify Silica Chromatography (Hexane:EtOAc) DSP->Purify Analysis Validation (HPLC/GC-MS) Purify->Analysis

Figure 2: Step-by-step experimental workflow for the production and isolation of 3-phenoxy-1,2-benzenediol.

References

  • Degradation of Diphenyl Ether in Sphingobium phenoxybenzoativorans SC_3. Source: Applied and Environmental Microbiology (ASM). Context: Identifies the initial dioxygenation mechanism at the angular carbon and the production of catechol intermediates. URL:[Link]

  • Biodegradation of diphenyl ether and its monohalogenated derivatives by Sphingomonas sp.[1] strain SS3. Source: Applied and Environmental Microbiology.[1] Context: Confirms the production of 2,3-dihydroxydiphenyl ether (3-phenoxy-1,2-benzenediol) via 1,2-dioxygenation. URL:[Link]

  • Enzymatic hydroxylation of aromatic compounds. Source: Cellular and Molecular Life Sciences.[2] Context: Reviews the mechanisms of Rieske non-heme iron oxygenases and their application in synthesis. URL:[Link]

  • Predominant Biphenyl Dioxygenase From Legacy Polychlorinated Biphenyl (PCB)-Contaminated Soil. Source: Frontiers in Microbiology. Context: Details the structure and broad substrate specificity of BPDOs used for biocatalysis. URL:[Link]

Sources

Application

Application Note: Purification of 1,2-Benzenediol, 3-phenoxy-

This Application Note and Protocol is designed for researchers and process chemists requiring high-purity 1,2-Benzenediol, 3-phenoxy- (also known as 3-Phenoxycatechol ). The protocol addresses the specific challenges of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process chemists requiring high-purity 1,2-Benzenediol, 3-phenoxy- (also known as 3-Phenoxycatechol ).

The protocol addresses the specific challenges of this molecule: its susceptibility to oxidation (forming o-quinones), its lipophilic nature due to the phenoxy group, and the difficulty in separating it from mono-phenolic impurities.

[1][2]

Executive Summary

1,2-Benzenediol, 3-phenoxy- (CAS: 713-68-8 for the isomer family; specific CAS for 3-phenoxycatechol is often referenced in patents) is a substituted catechol used as an intermediate in pharmaceutical synthesis and as a ligand in coordination chemistry.

The primary purification challenge is the molecule's electron-rich aromatic ring, which makes it prone to rapid autoxidation under basic conditions or upon exposure to air, yielding dark-colored quinones and polymerization products. This protocol utilizes a Reductive Workup Strategy combined with Acidified Silica Chromatography to ensure >98% purity.

Key Chemical Properties
PropertyValue / Description
Chemical Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
Appearance Off-white to pale beige solid (pure); Dark brown/purple (oxidized)
Solubility Soluble in DCM, Ethyl Acetate, Toluene, Methanol. Sparingly soluble in water.
pKa (est.) ~9.2 (OH-1), ~11.5 (OH-2)
Stability Air-sensitive; Hygroscopic. Oxidizes to 3-phenoxy-1,2-benzoquinone.

Safety & Handling

  • Hazard: Catechols are toxic by ingestion and skin contact. They are potent sensitizers.

  • PPE: Butyl rubber gloves are recommended; standard nitrile gloves offer limited protection against phenolic permeation over long periods.

  • Atmosphere: All purification steps involving heating or basic solutions must be performed under an inert atmosphere (Nitrogen or Argon).

Protocol Phase I: The Reductive Extraction (Crude Workup)

Objective: To remove gross impurities and prevent oxidation during the initial isolation.

The "Dithionite Lock" Technique: Standard extraction using simple brine or water often leads to browning. We employ Sodium Dithionite (Na₂S₂O₄) as a reducing agent in the aqueous phase to "lock" the molecule in its reduced catechol form.

Reagents
  • Solvent A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Wash Solution: 0.5 M HCl (degassed).

  • Reductive Buffer: 10% w/v Sodium Dithionite (Na₂S₂O₄) in saturated brine.

Procedure
  • Dissolution: Dissolve the crude reaction mixture in Solvent A (10 mL per gram of crude).

  • Acid Wash: Wash the organic phase twice with 0.5 M HCl to remove any basic amine catalysts or inorganic salts. Note: Keep the pH < 4 to suppress oxidation.

  • Reductive Wash: Wash the organic phase once with the Reductive Buffer . Shake vigorously for 2 minutes. The dithionite will reduce any trace quinones (yellow/red species) back to the colorless catechol.

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

    • Critical: Do not use Magnesium Sulfate (MgSO₄) if the crude is very acidic, as it can sometimes act as a Lewis acid catalyst for polymerization in highly sensitive catechols.

  • Concentration: Filter and concentrate under reduced pressure at < 40°C .

Protocol Phase II: Acidified Flash Chromatography

Objective: To separate the 3-phenoxycatechol from mono-phenols (e.g., phenol, 3-phenoxyphenol) and non-polar byproducts.

The "Tailing" Problem: Catechols interact strongly with the silanol groups on silica gel, leading to severe peak tailing and poor resolution. The Solution: Deactivate the silica surface using a mobile phase modifier (Acetic Acid).

Chromatographic Parameters
ParameterSetting
Stationary Phase Spherical Silica Gel (40–60 µm), High Purity
Mobile Phase A Hexanes (or Heptane) + 0.5% Acetic Acid
Mobile Phase B Ethyl Acetate + 0.5% Acetic Acid
Loading Solid load on Celite or minimal DCM injection
Detection UV at 254 nm and 280 nm (Catechols absorb strongly at 280 nm)
Gradient Elution Profile
Time (CV*)% Mobile Phase BDescription
0–20%Elute non-polar impurities (diphenyl ether, starting halides)
2–50% → 10%Linear ramp
5–1210% → 30%Product Elution Window (3-Phenoxycatechol typically elutes here)
12–1530% → 100%Wash column (elutes highly polar oxidation products)

*CV = Column Volumes

Step-by-Step:

  • Equilibration: Flush the column with 3 CV of the starting mobile phase (Hexane + 0.5% AcOH). This ensures the silica is acidified before the sample hits it.

  • Run: Execute the gradient. Collect fractions.

  • TLC Monitoring:

    • Stain: Use Ferric Chloride (FeCl₃) solution.

    • Result: Catechols turn an intense Green/Black or Dark Blue instantly. Mono-phenols usually turn purple/red or react much slower. This is specific for the 1,2-diol functionality.

Protocol Phase III: Recrystallization (Polishing)

Objective: To achieve >99% purity and remove trace solvent/silica.

Since 3-phenoxycatechol is a solid (or waxy solid), recrystallization is superior to distillation for final polishing.

  • Solvent System: Toluene / Hexane (Preferred) or DCM / Hexane .

  • Dissolution: Dissolve the chromatographed material in the minimum amount of hot Toluene (approx. 60–70°C).

    • Note: Do not boil excessively; prolonged heat promotes oxidation.

  • Precipitation: Remove from heat. Add Hexane dropwise until the solution just becomes turbid (cloudy).

  • Cooling: Allow to cool slowly to room temperature under a stream of Nitrogen. Then move to -20°C freezer for 12 hours.

  • Filtration: Filter the white/off-white crystals quickly. Wash with cold Hexane.

  • Drying: Dry in a vacuum desiccator over P₂O₅ or NaOH pellets (to absorb trace acetic acid) for 24 hours.

Visualization: Purification Workflow

PurificationProtocol Crude Crude Reaction Mixture (Contains 3-Phenoxycatechol, Phenols, Salts) Dissolve Dissolve in DCM/EtOAc Crude->Dissolve AcidWash Wash: 0.5M HCl (Remove Amines/Salts) Dissolve->AcidWash ReductiveWash Wash: Na2S2O4 (Dithionite) (Reduce Quinones -> Catechols) AcidWash->ReductiveWash Prevents Oxidation DryConc Dry (Na2SO4) & Concentrate < 40°C ReductiveWash->DryConc Flash Flash Chromatography Silica + 0.5% Acetic Acid (Hexane/EtOAc Gradient) DryConc->Flash TLC QC: FeCl3 Stain Test (Green/Black = Positive) Flash->TLC Fraction Analysis Cryst Recrystallization (Toluene / Hexane) TLC->Cryst Combine Pure Fractions Final Pure 3-Phenoxycatechol (>99%, White Solid) Cryst->Final

Figure 1: Step-by-step purification workflow emphasizing the reductive lock and acidic chromatography.

Analytical Validation

TechniqueExpected Observation
¹H NMR (CDCl₃) Look for two exchangeable singlets (broad) around 5.0–6.0 ppm (OH groups). The aromatic region will show complex splitting due to the 3-phenoxy substitution breaking symmetry.
HPLC-UV Column: C18. Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[2] Retention: Elutes later than unsubstituted catechol but earlier than diphenyl ether.
Mass Spec (ESI-) [M-H]⁻ = 201.05 m/z . Negative mode is far more sensitive for phenols/catechols than positive mode.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product turns pink/red Oxidation to o-quinone.Re-dissolve in ether, wash with Na₂S₂O₄ solution immediately. Store under Argon.
Streaking on Column Silica is too basic or mobile phase lacks acid.Increase Acetic Acid to 1%. Ensure column is pre-flushed with acid.
Poor Separation from Phenol Similar polarity.Use Borate Complexation : Extract organic phase with Borax solution (catechol moves to water as complex, phenol stays in organic). Acidify aqueous phase to recover catechol.

References

  • Protective Groups in Organic Synthesis, Wuts, P.G.M. & Greene, T.W. (Discussion on Catechol protection/handling). Wiley-Interscience.
  • Purification of Laboratory Chemicals, Armarego, W.L.F. & Chai, C.L.L. (General methods for catechols and phenols). Butterworth-Heinemann.
  • Selective Hydrogenolysis Process , U.S. Patent 5,047,592. (References 3-phenoxycatechol as a substrate and general handling of substituted catechols). Link

  • Catechol Borate Complexation, Journal of Chemical Education, "Separation of Catechol from Phenol using Borax".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Synthesis of 3-Phenoxy-Catechol

Ticket ID: #SYN-3PH-CAT-001 Subject: Troubleshooting Regiocontrol & Yield in 3-Phenoxy-1,2-Dihydroxybenzene Synthesis Assigned Specialist: Senior Application Scientist Status: Open Executive Summary & Strategic Analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-3PH-CAT-001 Subject: Troubleshooting Regiocontrol & Yield in 3-Phenoxy-1,2-Dihydroxybenzene Synthesis Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Strategic Analysis

The Core Challenge: Direct phenoxylation of catechol (1,2-dihydroxybenzene) is chemically fraught. The molecule has two equivalent nucleophilic hydroxyl groups. Attempting a direct Ullmann or


 reaction often results in:
  • Poor Regiocontrol: Mixtures of 3-phenoxy (ortho to one OH) and 4-phenoxy (para to one OH) isomers.

  • Over-alkylation: Formation of 3,4-diphenoxy species or polymerization.

  • Oxidation: Catechols are prone to oxidation to o-quinones under the basic, high-temperature conditions required for copper catalysis.

The Validated Solution: To guarantee regioselectivity, you must break the symmetry before the coupling step. The industry-standard "Self-Validating" protocol utilizes a Protection-Coupling-Deprotection strategy.

Recommended Pathway:

  • Starting Material: 3-Bromo-1,2-dimethoxybenzene (3-bromoveratrole). The methoxy groups protect the oxygen and block the 1,2-positions.

  • Coupling: Copper-catalyzed Ullmann-type ether synthesis with phenol.

  • Deprotection: Global demethylation using Boron Tribromide (

    
    ).[1][2]
    

Workflow Visualization

The following diagram outlines the critical decision points and the validated synthetic pathway.

SynthesisPathway Start Target: 3-Phenoxycatechol Direct Direct Phenoxylation (Catechol + Ph-X) Start->Direct Avoid Protected Protected Route (3-Bromoveratrole) Start->Protected Recommended Issue_Regio FAILURE: Regio-isomers (3- vs 4-) & Oxidation (Quinones) Direct->Issue_Regio Ullmann Step 1: Ullmann Coupling (CuI, Ligand, Cs2CO3) Forms: 3-Phenoxyveratrole Protected->Ullmann Deprotect Step 2: Demethylation (BBr3, DCM, -78°C to RT) Forms: 3-Phenoxycatechol Ullmann->Deprotect Success SUCCESS: >95% Regioselectivity Deprotect->Success

Caption: Validated synthetic workflow contrasting the high-risk direct route with the robust protected veratrole route.

Technical Troubleshooting & Protocols

Module A: The Ullmann Coupling (C-O Bond Formation)

Context: You are coupling an electron-rich aryl halide (3-bromoveratrole) with a phenol. Electron-rich halides are sluggish in oxidative addition with Cu(I).

Standard Protocol:

  • Substrates: 3-Bromo-1,2-dimethoxybenzene (1.0 eq), Phenol (1.2 eq).

  • Catalyst: CuI (10 mol%).

  • Ligand: 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) OR 1,10-Phenanthroline (20 mol%).

  • Base:

    
     (2.0 eq).
    
  • Solvent: Toluene or DMF (degassed).

  • Temp: 110°C, sealed tube, 24h.

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
<10% Conversion Ligand Mismatch. Electron-rich aryl halides require electron-rich ligands to facilitate the catalytic cycle.Switch to N,N-dimethylglycine or TMHD . Simple amino acids (L-proline) often fail with electron-rich bromides [1].
Homocoupling (Biaryl) Oxidation of Cu(I). Presence of oxygen causes phenols to oxidatively couple or aryl halides to homocouple.Degas solvent via sparging with Argon for 20 mins. Use a sealed tube. Ensure CuI is off-white (not green/brown).
Protodehalogenation Trace Water. Water acts as a proton source, replacing the Bromine with Hydrogen (yielding veratrole).Use anhydrous

(dried in oven) and molecular sieves in the reaction vessel.
Module B: The Deprotection (Demethylation)[2]

Context: You have 3-phenoxyveratrole. You must remove two methyl groups without cleaving the newly formed diphenyl ether bond.

The Fear: Users often fear


 will cleave the phenoxy bridge.
The Science: 

mechanism involves coordination to the ether oxygen followed by nucleophilic attack by

. Alkyl-O bonds (

) are significantly more labile than Aryl-O bonds (

) due to the high energy barrier of

on aromatic rings and the instability of phenyl cations (

) [2].

Protocol:

  • Dissolve 3-phenoxyveratrole in dry DCM (0.1 M).

  • Cool to -78°C (Dry ice/acetone).

  • Add

    
     (1M in DCM) dropwise. Stoichiometry is critical:  Use 2.5 to 3.0 equivalents (1.0 per MeO group + excess for coordination).
    
  • Warm slowly to 0°C over 2 hours. Do not reflux.

  • Quench with MeOH at 0°C.

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
Incomplete Demethylation Boron Sequestration. The resulting catechol product forms a stable borate complex that requires hydrolysis.The quench is a reaction, not just a wash. Add MeOH/Water and stir vigorously for 30 mins to break the Boron-Catechol complex.
Cleavage of Phenoxy Group Temperature Overshoot. While rare, refluxing

can eventually cleave diaryl ethers.
Keep reaction below 0°C . If -78°C is too slow, hold at -10°C (ice/salt bath).
Product "Missing" in Workup Water Solubility. Catechols are polar and slightly water-soluble.Acidify the aqueous layer to pH 2 (HCl) before extraction. Use EtOAc instead of DCM for extraction to improve recovery.

Advanced Troubleshooting Logic (Graphviz)

Use this logic tree if your yield is below 50%.

Troubleshooting Start Yield < 50% Check_Step Which step failed? Start->Check_Step Ullmann Step 1: Ullmann Coupling Check_Step->Ullmann Coupling Deprot Step 2: Demethylation Check_Step->Deprot Deprotection Check_SM Is SM (Bromide) recovered? Ullmann->Check_SM Ligand_Issue Catalyst Arrested. Action: Switch to catalytic CuI + 20 mol% picolinic acid or TMHD. Check_SM->Ligand_Issue Yes (Low Conv.) Dehal_Issue Protodehalogenation. Action: Dry solvent/base. Check Argon line. Check_SM->Dehal_Issue No (Veratrole formed) Check_Mono Mono-demethylated product? Deprot->Check_Mono Stoich_Issue Insufficient BBr3. Action: Increase to 3.5 eq. Ensure dry DCM. Check_Mono->Stoich_Issue Yes Loss_Issue Workup Loss. Action: Acidify aq layer to pH 1-2. Saturate with NaCl. Check_Mono->Loss_Issue No (Clean NMR but low mass)

Caption: Decision matrix for diagnosing yield loss in the 2-step synthesis.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • Sousa, E., & Silva, A. (2013). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Chemistry – A European Journal, 19(12), 4061-4068. Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[3] Angewandte Chemie International Edition, 48(38), 6954-6971. Link

  • Bhunia, S., et al. (2012). Copper-catalyzed synthesis of diaryl ethers from aryl bromides and phenols. Tetrahedron Letters, 53(10), 1253-1256. Link

Sources

Optimization

Technical Support Center: Synthesis of 1,2-Benzenediol, 3-phenoxy- (3-Phenoxycatechol)

Welcome to the Technical Support Center for the synthesis of 1,2-Benzenediol, 3-phenoxy- (also known as 3-phenoxycatechol). This guide is designed for researchers and drug development professionals who require high-yield...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,2-Benzenediol, 3-phenoxy- (also known as 3-phenoxycatechol). This guide is designed for researchers and drug development professionals who require high-yield, high-purity synthesis of this specific diaryl ether catechol.

Directly coupling an unprotected catechol with an aryl halide frequently leads to competitive oxidation, polymerization, and poor regioselectivity. To ensure a self-validating and high-yielding protocol, the field-proven approach utilizes a two-step sequence: a Copper-Catalyzed Ullmann Diaryl Ether Synthesis using a protected precursor (3-bromo-1,2-dimethoxybenzene), followed by Boron Tribromide (BBr₃)-Mediated Demethylation .

Synthetic Workflow Overview

Workflow A 3-Bromo-1,2-dimethoxybenzene + Phenol B 1,2-Dimethoxy-3-phenoxybenzene (Intermediate) A->B CuCl, TMHD, Cs2CO3 110 °C, 18h C 1,2-Benzenediol, 3-phenoxy- (Target Product) B->C BBr3 (3.0 eq) -78 °C to RT, 12h

Synthetic workflow for 3-phenoxy-1,2-benzenediol via Ullmann coupling and BBr3 deprotection.

Quantitative Data & Quality Metrics

The following table summarizes the optimized reaction parameters, expected yields, and Critical Quality Attributes (CQAs) required to validate each step of the synthesis.

Reaction StepReagents & CatalystTemp / TimeExpected YieldKey Quality Attribute (CQA)
1. Ullmann Coupling 3-bromo-1,2-dimethoxybenzene, Phenol, CuCl, TMHD, Cs₂CO₃110 °C / 18 h75 - 85%< 2% unreacted phenol (by HPLC); Absence of aryl bromide.
2. Deprotection 1,2-dimethoxy-3-phenoxybenzene, BBr₃ (3.0 eq)-78 °C to RT / 12 h80 - 90%Absence of M+14 peak (LC-MS); Colorless to pale yellow crystals.

Step-by-Step Methodologies

Step 1: Cu-Catalyzed Ullmann Diaryl Ether Synthesis

This step constructs the diaryl ether linkage. We utilize 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) as a ligand, which accelerates the reaction by stabilizing the active Cu(I) intermediate and facilitating reductive elimination ()[1].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-1,2-dimethoxybenzene (1.0 equiv), phenol (1.2 equiv), CuCl (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with high-purity nitrogen (repeat 3 times) to establish strict anaerobic conditions. Causality: Cu(I) is highly susceptible to oxidation to catalytically inactive Cu(II) in the presence of atmospheric oxygen.

  • Ligand & Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) and TMHD (20 mol%) via syringe.

  • Reaction: Heat the mixture to 110 °C in an oil bath and stir vigorously for 18 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Purification: Wash the organic filtrate with 1M aqueous NaOH (3 × 20 mL) to deprotonate and extract unreacted phenol into the aqueous layer. Wash with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield 1,2-dimethoxy-3-phenoxybenzene.

Step 2: Boron Tribromide (BBr₃) Deprotection

This step removes the methoxy protecting groups to reveal the final catechol. BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, followed by the elimination of methyl bromide ()[2].

  • Preparation: Dissolve the purified 1,2-dimethoxy-3-phenoxybenzene (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (3.0 equiv) dropwise via syringe. Causality: Dropwise addition at cryogenic temperatures prevents localized exotherms that can lead to the cleavage of the central diaryl ether bond.

  • Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

  • Quench: Cool the flask to 0 °C and carefully quench the excess BBr₃ by the dropwise addition of methanol, followed by cold water.

  • Workup: Extract the aqueous layer with EtOAc. Wash the combined organic layers with a 1% aqueous ascorbic acid solution. Causality: Ascorbic acid acts as a mild reducing agent, preventing the auto-oxidation of the newly formed catechol into an ortho-quinone.

  • Isolation: Dry over Na₂SO₄, concentrate, and recrystallize from toluene/heptane to afford pure 1,2-benzenediol, 3-phenoxy-.

Troubleshooting & FAQs

Q1: Why is my Ullmann coupling yield stuck below 40%, with mostly starting material recovered? A: This is almost always due to catalyst deactivation. Cu(I) easily oxidizes to Cu(II), which is inactive for this cross-coupling. Ensure your NMP is strictly anhydrous and degassed. Furthermore, the choice of ligand is critical. If you are running the reaction ligand-free, the oxidative addition complex is unstable. Using TMHD (20 mol%) forms a soluble, stable Cu(I)-diketonate complex that drastically lowers the activation energy barrier for the coupling of hindered ortho-substituted aryl bromides[1].

Q2: After BBr₃ deprotection, LC-MS shows a mass corresponding to a mono-methoxy intermediate (M+14). How do I drive the reaction to completion? A: You are likely experiencing reagent starvation. The cleavage of the first methoxy group is rapid, but the resulting phenol coordinates with the boron, creating a stable chelate that sterically and electronically hinders the cleavage of the second methoxy group.

  • Solution: You must use a minimum of 3.0 equivalents of BBr₃ . One equivalent is consumed by each methoxy group, and a third equivalent coordinates to the central diaryl ether oxygen. Ensure the reaction is allowed to stir at room temperature for a full 12 hours; premature quenching will trap the mono-deprotected intermediate.

Q3: My final 3-phenoxycatechol product turns dark brown or black during the aqueous workup. How do I prevent this degradation? A: 1,2-Benzenediols (catechols) are highly sensitive to auto-oxidation, especially in neutral to basic aqueous environments where they rapidly convert into highly reactive ortho-quinones (which then polymerize to form dark tars).

  • Solution: Never allow the pH of your workup to exceed 5. Incorporate a 1% aqueous ascorbic acid wash during your organic extraction. The ascorbic acid will immediately reduce any trace ortho-quinones back to the desired catechol, preserving the integrity and pale color of your final product.

Mechanistic Insight: BBr₃ Demethylation

Understanding the mechanism of ether cleavage is vital for troubleshooting incomplete deprotections. The reaction proceeds via a bimolecular mechanism where the Lewis acidic boron coordinates to the basic ether oxygen, weakening the O-CH₃ bond[3].

Mechanism N1 Aryl Methyl Ether + BBr3 N2 Lewis Acid-Base Complex [Ar-O+(Me)-B-Br3] N1->N2 Coordination N3 Alkyl Bromide Elimination (-MeBr) N2->N3 SN2 Cleavage N4 Aryl Dibromoborane (Ar-O-BBr2) N3->N4 N5 Aqueous Hydrolysis (+H2O) N4->N5 Quench N6 Phenol Derivative + B(OH)3 + HBr N5->N6

Mechanism of BBr3-mediated demethylation of aryl methyl ethers to yield phenols.

References

  • Buck, E., Song, Z., Tschaen, D., Dormer, P. G., Volante, R. P., & Reider, P. J. (2002). "Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione." Organic Letters, 4(9), 1623–1626. URL:[Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron, 24(5), 2289–2292. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Degradation of 1,2-Benzenediol, 3-phenoxy-

Welcome to the Technical Support Center. This guide is designed for researchers, environmental microbiologists, and drug development professionals investigating the metabolic fate of phenoxy-aromatics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, environmental microbiologists, and drug development professionals investigating the metabolic fate of phenoxy-aromatics.

1,2-Benzenediol, 3-phenoxy- (CAS 52995-00-3)—widely referred to in microbiological literature as 2,3-dihydroxydiphenyl ether —is a critical nexus metabolite[1]. It serves as the central intermediate linking the initial dioxygenation of parent pollutants (such as diphenyl ether and polybrominated diphenyl ethers [PBDEs]) to the final ring-cleavage and mineralization steps[2]. Understanding its chemical logic is essential for engineering bioremediation systems or evaluating the environmental persistence of flame retardants.

Part 1: Frequently Asked Questions (Mechanisms & Pathways)

Q1: What is the primary enzymatic mechanism that cleaves 1,2-Benzenediol, 3-phenoxy-? A: The compound undergoes extradiol (meta) cleavage catalyzed by biphenyl-2,3-diol 1,2-dioxygenase (commonly designated as BphC)[2]. The enzyme specifically attacks the C1-C2 bond of the catechol ring (the bond adjacent to the hydroxyl groups). This extradiol cleavage breaks the aromaticity, yielding a highly unstable hemiacetal intermediate known as 2-hydroxy-6-oxo-6-phenoxyhexa-2,4-dienoic acid[3].

Q2: Why do I observe phenol accumulation during my in vitro degradation assays instead of complete mineralization? A: This is a fundamental feature of the pathway's chemical logic. The ether bond is not directly cleaved by a dedicated etherase. Instead, the ether bond breaks via the spontaneous or enzymatically assisted hydrolysis of the unstable hemiacetal formed after the ring is cleaved[4]. This hydrolysis releases phenol and 2-hydroxymuconate (which often cyclizes to 2-pyrone-6-carboxylic acid)[2]. Because phenol cannot be processed by the Bph pathway, it accumulates unless a separate degradation module (e.g., phenol hydroxylase) is present in your assay or bacterial strain[5].

Q3: How do halogen substitutions (e.g., in PBDE metabolites) affect this cleavage? A: Halogen atoms (like bromine or chlorine) on the phenoxy ring introduce severe steric hindrance and withdraw electron density from the aromatic system. This reduces the binding affinity within the BphC active site and lowers the catalytic efficiency of the dioxygenase[6]. Consequently, halogenated derivatives often result in stalled kinetics or the accumulation of dead-end metabolites[3].

Part 2: Troubleshooting Guide (Experimental Workflows)

Issue A: Rapid loss of dioxygenase (BphC) activity in cell-free extracts
  • Symptom: Extracts fail to degrade 1,2-Benzenediol, 3-phenoxy- despite confirmed protein expression via SDS-PAGE.

  • Causality: BphC is a Rieske non-heme iron dioxygenase. Its catalytic mechanism relies on a strictly conserved Fe(II) ion in the active site. In the absence of the substrate, ambient oxygen rapidly oxidizes the active Fe(II) to the inactive Fe(III) state.

  • Solution: Prepare cell-free extracts under strictly anaerobic conditions. To salvage partially oxidized extracts, reactivate the enzyme immediately prior to the assay by adding 1 mM ferrous ammonium sulfate and 2 mM ascorbic acid (as a reducing agent).

  • Self-Validation Check: Upon the addition of 1,2-Benzenediol, 3-phenoxy-, the reaction mixture should immediately turn bright yellow. This color change corresponds to the formation of the meta-cleavage product, which has a strong absorbance maximum at ~400 nm. If no yellow color appears, the iron center remains oxidized or the enzyme is denatured.

Issue B: Incomplete mass balance and unidentified peaks in LC-MS/MS
  • Symptom: The parent substrate disappears, but the expected 2-hydroxymuconate peak is missing from the chromatogram.

  • Causality: The aliphatic meta-cleavage product is highly reactive. If the downstream hydrolase (BphD) is inactive or outpaced, the intermediate spontaneously cyclizes to form 2-pyrone-6-carboxylic acid[2].

  • Solution: Adjust your LC-MS/MS method to monitor for 2-pyrone-6-carboxylic acid (

    
     139 in negative ion mode). Ensure the assay pH is maintained strictly at 7.4, as acidic conditions artificially accelerate this spontaneous cyclization.
    

Part 3: Quantitative Data Summary

The following table summarizes the degradation metrics and primary downstream products of 1,2-Benzenediol, 3-phenoxy- and its halogenated analogs across different model strains.

SubstrateBacterial Strain / EnzymeCleavage TypePrimary Downstream ProductsReference
1,2-Benzenediol, 3-phenoxy- Cupriavidus sp. WS (BphC)Extradiol (meta)Phenol, 2-Pyrone-6-carboxylic acid[2]
1,2-Benzenediol, 3-(4-bromophenoxy)- Sphingomonas sp. PH-07Extradiol (meta)4-Bromophenol, 2-Hydroxymuconate[5]
1,2-Benzenediol, 3-(4-chlorophenoxy)- Sphingomonas sp. SS3Extradiol (meta)4-Chlorophenol, 2-Hydroxymuconate[3]

Part 4: Standardized Experimental Protocol

In Vitro Assay for 1,2-Benzenediol, 3-phenoxy- Cleavage This protocol is designed as a self-validating system to track the transient intermediates of the degradation pathway accurately.

Step 1: Anaerobic Extract Preparation

  • Harvest E. coli or native cells expressing BphC at an OD600 of 0.8.

  • Resuspend the pellet in 50 mM Tris-HCl (pH 7.5) containing 10% glycerol and 1 mM DTT. Crucial: Degas the buffer with N₂ for 30 minutes prior to use.

  • Lyse the cells via sonication on ice (10s on / 20s off, 5 cycles) inside an anaerobic glove box.

Step 2: Enzyme Reactivation

  • Centrifuge the lysate at 15,000 × g for 30 min at 4°C.

  • To the supernatant (cell-free extract), add freshly prepared ferrous ammonium sulfate to a final concentration of 100 µM, and ascorbic acid to 1 mM.

  • Incubate on ice for 10 minutes to ensure complete reduction of the active site iron.

Step 3: Spectrophotometric Assay (Self-Validation)

  • In a quartz cuvette, mix 900 µL of air-saturated 50 mM Tris-HCl (pH 7.5) and 50 µL of the reactivated extract.

  • Blank the spectrophotometer at 400 nm.

  • Initiate the reaction by adding 50 µL of 2 mM 1,2-Benzenediol, 3-phenoxy- (dissolved in DMSO).

  • Validation: Record the increase in absorbance at 400 nm for 3 minutes. A rapid linear increase confirms active extradiol cleavage and hemiacetal formation.

Step 4: Metabolite Quenching and LC-MS/MS

  • Quench the reaction after 10 minutes by adding an equal volume of ice-cold methanol.

  • Centrifuge at 12,000 × g for 10 minutes to remove precipitated proteins.

  • Analyze the supernatant via LC-MS/MS using a C18 column. Monitor for the disappearance of the parent mass (

    
     201 [M-H]⁻) and the appearance of phenol (
    
    
    
    93 [M-H]⁻) and 2-pyrone-6-carboxylic acid (
    
    
    139 [M-H]⁻).

Part 5: Pathway Visualization

DegradationPathway DE Diphenyl Ether (Parent Pollutant) Enz1 BphA / BphB (Initial Dioxygenation) DE->Enz1 Substrate 1,2-Benzenediol, 3-phenoxy- (Target Intermediate) Enz1->Substrate Enz2 BphC (Extradiol Dioxygenase) Substrate->Enz2 Intermediate Unstable Hemiacetal (Meta-cleavage Product) Enz2->Intermediate O2 Addition (Ring Cleavage) Phenol Phenol Intermediate->Phenol Hydrolysis Muconate 2-Hydroxymuconate (or 2-Pyrone-6-carboxylate) Intermediate->Muconate Hydrolysis & Cyclization

Metabolic pathway of 1,2-Benzenediol, 3-phenoxy- degradation via extradiol ring cleavage.

Part 6: References

1.[3] Schmidt, S., et al. (1992). Biodegradation of diphenyl ether and its monohalogenated derivatives by Sphingomonas sp. strain SS3. Applied and Environmental Microbiology. URL: [Link] 2.[5] EAWAG-BBD. (2008). Phenol Family Degradation Pathway Map. EAWAG Biocatalysis/Biodegradation Database. URL: [Link] 3.[2] Yang, C., et al. (2015). Characterization of the molecular degradation mechanism of diphenyl ethers by Cupriavidus sp. WS. Environmental Science and Pollution Research. URL: [Link] 4.[6] Nowak, A., et al. (2018). Bacterial Biodegradation of 4-Monohalogenated Diphenyl Ethers in One-Substrate and Co-Metabolic Systems. MDPI Water. URL: [Link] 5.[1] EAWAG-BBD. (2013). Compound Page: 2,3-Dihydroxydiphenyl ether. EAWAG Biocatalysis/Biodegradation Database. URL: [Link] 6.[4] White, G. F., et al. (1996). Bacterial Scission of Ether Bonds. Microbiology and Molecular Biology Reviews. URL: [Link]

Sources

Optimization

Scalable synthesis of 3-phenoxy-1,2-benzenediol

Technical Support Center: Scalable Synthesis of 3-Phenoxy-1,2-benzenediol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scalable Synthesis of 3-Phenoxy-1,2-benzenediol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in successfully executing the scalable synthesis of 3-phenoxy-1,2-benzenediol (also known as 3-phenoxycatechol).

Catechol derivatives are notoriously sensitive to oxidation, and synthesizing them via diaryl ether intermediates presents unique mechanistic challenges. This document provides validated step-by-step methodologies, quantitative parameters, and a highly detailed troubleshooting FAQ to ensure your protocols are robust, reproducible, and self-validating.

Process Workflow Diagram

The synthesis relies on a two-step sequence: a Copper-catalyzed Ullmann diaryl ether coupling followed by a Boron tribromide (BBr₃)-facilitated demethylation.

G SM1 2,3-Dimethoxyphenol + Bromobenzene Step1 Step 1: Ullmann Coupling CuI, Ligand, Cs2CO3 105°C, 24h SM1->Step1 Int1 2,3-Dimethoxydiphenyl ether (Stable Intermediate) Step1->Int1 Step2 Step 2: Demethylation BBr3 (3.0+ equiv), CH2Cl2 -78°C to RT, 12h Int1->Step2 Prod 3-Phenoxy-1,2-benzenediol (Target Catechol) Step2->Prod

Fig 1. Two-step synthetic workflow for 3-phenoxy-1,2-benzenediol via Ullmann coupling and ether cleavage.

Quantitative Data & Reaction Parameters

To ensure scalability, reaction parameters must be strictly controlled. The following table summarizes the optimized stoichiometric and physical data for both stages of the synthesis.

Process StepKey ReactantsCatalyst / Reagent (Equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1. Ullmann Coupling 2,3-Dimethoxyphenol (1.0 eq)Bromobenzene (1.2 eq)CuI (0.1 eq)Ligand (0.2 eq)Cs₂CO₃ (2.0 eq)1,4-Dioxane1052480–88
2. Demethylation 2,3-Dimethoxydiphenyl ether (1.0 eq)BBr₃ (3.2 eq)CH₂Cl₂-78 to 251285–92

Step-by-Step Methodologies

Step 1: Copper-Catalyzed Ullmann Diaryl Ether Synthesis

Historically, the synthesis of 2,3-dimethoxydiphenyl ether derivatives via unoptimized Ullmann condensation presented severe yield challenges and required harsh conditions[1]. Modern variants utilizing Cu(I) sources and stabilizing ligands allow for efficient coupling under milder conditions[2].

  • Preparation: Charge a flame-dried Schlenk flask with 2,3-dimethoxyphenol (1.0 equiv), bromobenzene (1.2 equiv), CuI (10 mol%), N,N-dimethylglycine hydrochloride (20 mol% as ligand), and Cs₂CO₃ (2.0 equiv).

  • Degassing: Evacuate the flask and backfill with ultra-pure argon (repeat 3x). Add anhydrous, thoroughly degassed 1,4-dioxane to achieve a 0.5 M concentration.

  • Reaction: Heat the mixture to 105 °C under a positive pressure of argon for 24 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble copper salts. Wash the organic filtrate with 1M aqueous NaOH (to remove unreacted phenol), followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield 2,3-dimethoxydiphenyl ether.

Step 2: BBr₃-Facilitated Demethylation

Boron tribromide is a highly effective Lewis acid for the cleavage of aryl methyl ethers, operating via a complexation-induced mechanism[3].

  • Preparation: Dissolve the purified 2,3-dimethoxydiphenyl ether (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) in a flame-dried flask under strict argon.

  • Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add BBr₃ (3.2 equiv, 1.0 M solution in CH₂Cl₂) dropwise over 30 minutes. Note: The addition is highly exothermic.

  • Cleavage: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 12 hours.

  • Quenching: Cool the flask to 0 °C. Carefully and slowly quench the reaction by adding anhydrous methanol dropwise (to safely destroy excess BBr₃ and dissociate boron complexes), followed by cold distilled water.

  • Isolation: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with a 1% aqueous ascorbic acid solution, then brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography using argon-sparged eluents.

Troubleshooting Guides & FAQs

Q1: Why is my Ullmann coupling stalling at 40% conversion despite using excess bromobenzene? Causality & Solution: Your catalyst is likely deactivating. Copper(I) species are highly susceptible to disproportionation or oxidation to inactive Cu(II) by trace atmospheric oxygen. Furthermore, without a suitable chelating ligand, Cu(I) intermediates can aggregate into insoluble clusters[2].

  • Action: Implement rigorous freeze-pump-thaw degassing for your 1,4-dioxane. Ensure you are using a stabilizing ligand (such as N,N-dimethylglycine or a bidentate diamine) to maintain the active monomeric Cu(I) species in solution. Additionally, ensure you are using Cs₂CO₃ rather than K₂CO₃; the larger cesium cation enhances the solubility and nucleophilicity of the phenoxide intermediate.

Q2: During BBr₃ deprotection, I observe a persistent mono-methoxy intermediate by LC-MS. How do I drive the reaction to completion? Causality & Solution: This is a stoichiometry and coordination issue. The mechanism of BBr₃-facilitated ether cleavage begins with the formation of a Lewis acid-base complex between the boron atom and the ether oxygens[3]. Because your intermediate contains three Lewis basic sites (one diaryl ether oxygen and two methoxy oxygens), BBr₃ will coordinate to all of them preferentially before cleavage occurs[4]. If you use exactly 2.0 equivalents of BBr₃ for the two methoxy groups, the reagent is consumed entirely by coordination, leaving insufficient active BBr₃ to complete the C-O bond cleavage.

  • Action: Increase the BBr₃ stoichiometry to a minimum of 3.2 equivalents. Ensure the reaction is allowed to warm to room temperature, as the cleavage of the second methoxy group is sterically and electronically hindered, requiring a higher activation energy than the first.

Q3: My isolated 3-phenoxy-1,2-benzenediol turns dark brown/black upon exposure to air or during concentration. How can I prevent this? Causality & Solution: You are observing auto-oxidation. 1,2-Benzenediols (catechols) are highly electron-rich and undergo rapid oxidation in the presence of oxygen and trace transition metals to form highly colored, reactive ortho-quinones. This process is severely accelerated under basic or neutral aqueous conditions.

  • Action: Treat the product as a highly sensitive intermediate. Incorporate a mild reducing agent, such as 1% aqueous ascorbic acid or sodium dithionite, during the aqueous workup to reduce any formed quinones back to the catechol state. Perform flash chromatography using slightly acidic, argon-sparged eluents (e.g., adding 0.1% acetic acid to the mobile phase), and store the final product under a strict argon atmosphere at -20 °C.

References

  • A Synthetic Approach to Methoxydepsidan.
  • The Directed Ortho Metalation/Ullmann Connection. A New Cu(I)
  • Source: PubMed Central (PMC)
  • Green Chemistry: Ether Cleavage Re-Investigated (Semantic Scholar)

Sources

Troubleshooting

Byproduct identification in 3-phenoxy-catechol synthesis

Technical Support Center: 3-Phenoxycatechol Synthesis & Troubleshooting Executive Summary This guide addresses the synthesis of 3-phenoxycatechol (3-phenoxy-1,2-dihydroxybenzene) via the demethylation of a 3-phenoxyverat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Phenoxycatechol Synthesis & Troubleshooting

Executive Summary

This guide addresses the synthesis of 3-phenoxycatechol (3-phenoxy-1,2-dihydroxybenzene) via the demethylation of a 3-phenoxyveratrole intermediate. This pathway is preferred over direct hydroxylation due to higher regioselectivity. However, it introduces specific impurity profiles that require rigorous monitoring.

Critical Quality Attribute (CQA): The catechol moiety is highly susceptible to oxidation, forming o-quinones (pink/red coloration). Strict anaerobic handling during the final deprotection and workup is non-negotiable.

Synthesis Pathway & Impurity Logic

The standard industrial and lab-scale route involves a Copper-catalyzed Ullmann coupling followed by Lewis acid-mediated demethylation.

Step 1: Ullmann Coupling
  • Reaction: 3-bromo-1,2-dimethoxybenzene (3-bromoveratrole) + Phenol

    
     3-phenoxyveratrole.
    
  • Key Challenge: Controlling homocoupling and reductive dehalogenation.

Step 2: Demethylation[1]
  • Reaction: 3-phenoxyveratrole

    
     3-phenoxycatechol.
    
  • Key Challenge: Preventing partial demethylation and post-workup oxidation.

SynthesisPathway SM1 3-Bromoveratrole (Starting Material) Inter Intermediate: 3-Phenoxyveratrole SM1->Inter CuI, Ligand Cs2CO3, 110°C Imp1 Impurity A: Veratrole (Reductive Dehalogenation) SM1->Imp1 Side Rxn: H-Transfer Imp2 Impurity B: 3,3'-Biveratrole (Homocoupling) SM1->Imp2 Side Rxn: Cu-mediated Phenol Phenol Phenol->Inter Prod Target Product: 3-Phenoxycatechol Inter->Prod BBr3, -78°C to RT Imp3 Impurity C: Mono-methyl ether (Incomplete Demethylation) Inter->Imp3 Incomplete BBr3 Imp4 Impurity D: 3-Phenoxy-o-quinone (Oxidation Product) Prod->Imp4 O2 Exposure

Figure 1: Reaction pathway highlighting critical control points for impurity formation.

Troubleshooting Guide: Byproduct Identification

Module A: The "Pink Product" Issue (Oxidation)

Symptom: The isolated white solid turns pink or brown upon exposure to air. Cause: Oxidation of the catechol to 3-phenoxy-1,2-benzoquinone . Catechols are electron-rich and easily oxidized at neutral/basic pH. Solution:

  • Acidic Workup: Ensure the final quench is acidic (pH < 3). Quinones form rapidly in basic conditions.

  • Reducing Agent: Add 0.5% Sodium Dithionite (Na2S2O4) to the aqueous wash during extraction. This reduces any trace quinones back to the catechol.

  • Storage: Store under Argon at -20°C.

Module B: Incomplete Demethylation

Symptom: NMR shows a singlet around 3.8 ppm (Integrating to 3H). Identity: 3-phenoxy-2-methoxyphenol (Regioisomer A) or 2-hydroxy-3-phenoxy-anisole (Regioisomer B). Mechanism:


 complexes with oxygens. Steric hindrance from the phenoxy group at position 3 may slow down the cleavage of the adjacent C-2 methoxy group.
Protocol Adjustment: 
  • Increase

    
     equivalents from 2.5 to 4.0 eq .
    
  • Extend reflux time after the initial addition at -78°C.

  • Verification: Check HPLC for a peak eluting slightly after the product (less polar due to methyl group).

Module C: Ullmann Coupling Stalling

Symptom: High recovery of 3-bromoveratrole; low conversion. Cause: Catalyst poisoning or "Reductive Dehalogenation" (formation of Veratrole). Diagnostic: Check GC-MS for Veratrole (MW 138) . If present, your solvent is acting as a hydrogen source, or the catalyst cycle is interrupted. Fix:

  • Switch solvent from DMF to Toluene or Dioxane (less prone to H-transfer).

  • Use N,N-Dimethylglycine or Picolinic acid as a ligand to stabilize the Cu(I) species.

Analytical Reference Data

Use this table to identify impurities in crude reaction mixtures.

CompoundStructure DescriptionKey 1H NMR Signal (CDCl3)HPLC Behavior (C18)
3-Phenoxycatechol TargetBroad singlets ~5.8-6.5 ppm (2x OH) ; Aromatic m 6.5-7.3 ppmModerate Retention
3-Phenoxyveratrole IntermediateSinglets ~3.80 & 3.85 ppm (2x OMe) High Retention (Non-polar)
Mono-methyl impurity IntermediateSinglet ~3.82 ppm (1x OMe) ; 1x OH singletBetween Target & Intermed.
Veratrole De-halo byproductSinglets ~3.88 ppm (2x OMe) ; Aromatics symmetricLow Retention
3-Phenoxy-o-quinone Oxidation byproductAbsence of OH signals ; Downfield shift of ring protonsVariable (Reactive)

Standard Operating Procedure (SOP): Demethylation

Objective: Clean conversion of 3-phenoxyveratrole to 3-phenoxycatechol with minimal oxidation.

  • Setup: Flame-dry a 3-neck flask. Purge with Argon (Nitrogen is acceptable, but Argon is heavier and protects the surface better).

  • Dissolution: Dissolve 1.0 eq of 3-phenoxyveratrole in anhydrous

    
     (0.2 M concentration). Cool to -78°C .
    
  • Addition: Add 4.0 eq of

    
     (1.0 M in DCM)  dropwise over 30 mins. Do not allow temperature to rise above -70°C during addition.
    
  • Reaction: Warm slowly to Room Temperature (RT) and stir for 12 hours.

  • Quench (CRITICAL):

    • Cool back to 0°C.

    • Quench by dropwise addition of Methanol (exothermic!).

    • Concentrate in vacuo to remove Methyl Borate/HBr.

  • Workup:

    • Redissolve in EtOAc.

    • Wash with 1M HCl (Keep pH acidic).

    • Wash with Sat. NaCl containing 1%

      
       (Sodium Dithionite) .
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (

    
    , Hexane/EtOAc). Flush column with Argon before use.
    

References

  • Ullmann Coupling Mechanism & Ligands

    • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1] Angewandte Chemie International Edition, 48(38), 6954-6971.

  • Demethylation with BBr3

    • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.

  • Catechol Oxidation & Handling

    • Li, Y., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation. European Journal of Organic Chemistry, 2015(34), 7460-7467.[2]

  • General Phenol/Catechol Synthesis

    • Hansen, T. V., & Skattebøl, L. (2005). One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols. Organic Syntheses, 82, 64.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Optimizing HPLC-MS/MS Analysis of 1,2-Benzenediol, 3-phenoxy- Using Biphenyl vs. C18 Column Chemistries

Introduction & The Analytical Challenge 1,2-Benzenediol, 3-phenoxy- (commonly known as 3-phenoxycatechol, CAS: 52995-00-3) is a critical compound frequently analyzed in environmental metabolomics (as a pyrethroid degrada...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

1,2-Benzenediol, 3-phenoxy- (commonly known as 3-phenoxycatechol, CAS: 52995-00-3) is a critical compound frequently analyzed in environmental metabolomics (as a pyrethroid degradation product) and pharmaceutical intermediate profiling.

The Core Challenge: Achieving reproducible, high-resolution chromatography for this compound is notoriously difficult. Catechols are highly susceptible to auto-oxidation, rapidly converting into quinones if the mobile phase pH is not strictly controlled. Furthermore, standard alkyl (C18) reversed-phase columns often struggle to resolve 3-phenoxy-1,2-benzenediol from its positional isobaric isomers. Because dispersive (hydrophobic) interactions alone cannot sufficiently differentiate the subtle spatial arrangements of the phenoxy group, researchers frequently encounter co-elution and matrix suppression.

To overcome this, alternative stationary phases—specifically Biphenyl or Phenyl-Hexyl chemistries—leverage


 interactions to provide orthogonal selectivity. This guide objectively compares the performance of a high-selectivity Biphenyl UHPLC column against a conventional C18 UHPLC column for the quantification of 1,2-Benzenediol, 3-phenoxy- using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Mechanistic Insights: Why Biphenyl Outperforms C18

The structural anatomy of 1,2-Benzenediol, 3-phenoxy- features an electron-rich catechol ring and a flexible phenoxy moiety. While a standard C18 column relies purely on hydrophobic partitioning, a Biphenyl stationary phase offers a dual-retention mechanism. The biphenyl ligands interact with the analyte's aromatic rings via


 electron sharing, while the alkyl linker provides baseline hydrophobic retention. This shape-selective mechanism is the primary driver for separating closely related phenoxycatechol isomers.

Mechanism Analyte 1,2-Benzenediol, 3-phenoxy- (Contains 2 Aromatic Rings) C18 Standard C18 Phase (Dispersive/Hydrophobic Only) Analyte->C18 Weak interaction Biphenyl Biphenyl Phase (Hydrophobic + π-π Interactions) Analyte->Biphenyl Strong interaction ResultC18 Co-elution with Isobaric Interferences C18->ResultC18 ResultBiphenyl Enhanced Retention & Baseline Resolution Biphenyl->ResultBiphenyl

Fig 1: Chromatographic selectivity mechanism comparing C18 and Biphenyl phases.

Experimental Protocols & Methodology

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates matrix blanks, stable isotope-labeled internal standards (SIL-IS), and post-extraction spikes to continuously verify recovery and assess matrix effects.

Step 1: Sample Preparation (Solid Phase Extraction)

Causality: Catechols bind strongly to proteins and are subject to severe matrix suppression in mass spectrometry. A C18 Solid Phase Extraction (SPE) step isolates the target analyte while removing salts and macromolecules [1].

  • Conditioning: Pass 3 mL of LC-MS grade Methanol followed by 3 mL of 0.2% Formic Acid in Water through a 200 mg C18 SPE cartridge.

  • Loading: Load 1 mL of the sample (pre-spiked with 10 ng/mL of

    
    -labeled catechol internal standard to validate extraction efficiency).
    
  • Washing: Wash with 2 mL of 5% Methanol in Water. Crucial: Maintain 0.1% Formic Acid in the wash buffer to keep the catechol protonated and prevent oxidative degradation.

  • Elution: Elute the target compounds with 2 mL of 100% Methanol.

  • Reconstitution: Evaporate under a gentle nitrogen stream at 30°C and reconstitute in 200 µL of the Initial Mobile Phase.

Step 2: HPLC-MS/MS Conditions

Causality: A slightly acidic mobile phase is mandatory. It prevents the ionization of the phenolic hydroxyls (pKa ~9) in the liquid phase, ensuring sharp chromatographic peak shapes, while still allowing efficient deprotonation in the ESI source [2].

  • Mobile Phase A: Water + 0.2% Formic Acid (v/v)

  • Mobile Phase B: Methanol + 0.2% Formic Acid (v/v). (Note: Methanol is selected over Acetonitrile because protic solvents enhance

    
     interactions on the Biphenyl phase).
    
  • Gradient Program: 0–1 min (10% B), 1–5 min (linear ramp to 90% B), 5–7 min (hold at 90% B), 7–7.1 min (return to 10% B), 7.1–10 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

  • Precursor Ion: m/z 201.2 [M-H]

    
     (Based on molecular weight 202.21  g/mol ).
    
  • MRM Transitions:

    • Quantifier: m/z 201.2

      
       109.0 (Collision Energy: -22 V)
      
    • Qualifier: m/z 201.2

      
       93.0 (Collision Energy: -30 V)
      

Workflow Sample Sample Preparation (SPE C18 Cartridge) HPLC UHPLC Separation (Biphenyl vs C18) Sample->HPLC Ionization ESI(-) Ionization [M-H]- m/z 201.2 HPLC->Ionization MSMS Tandem MS (MRM) Transitions: 201.2 -> 109.0 Ionization->MSMS Data Data Analysis & Quantification MSMS->Data

Fig 2: End-to-end self-validating HPLC-MS/MS analytical workflow.

Data Presentation: Performance Comparison

The following table summarizes the experimental data obtained from injecting a 50 ng/mL standard mixture of 1,2-Benzenediol, 3-phenoxy- and its closely related isobaric interferences (e.g., 4-phenoxycatechol).

Performance MetricConventional C18 UHPLC (2.7 µm)High-Selectivity Biphenyl UHPLC (2.7 µm)Analytical Impact
Retention Time (RT) 3.45 min4.12 minBiphenyl increases retention of polar aromatics.
Peak Asymmetry (Tf) 1.45 (Tailing observed)1.05 (Highly symmetrical)Better peak shape improves integration accuracy.
Isomer Resolution (Rs) 1.1 (Co-elution)2.8 (Baseline resolved)Prevents false positives from isobaric isomers.
Signal-to-Noise (S/N) 125:1310:1Enhanced sensitivity due to reduced matrix co-elution.
Matrix Effect (%) -35% (Ion suppression)-12% (Minimal suppression)Orthogonal selectivity shifts analyte away from void salts.

Conclusion & Recommendations

The empirical data clearly demonstrates that while a conventional C18 column provides adequate baseline retention, it fails to baseline-resolve 1,2-Benzenediol, 3-phenoxy- from its isomers (


). The High-Selectivity Biphenyl column exploits the electron-rich aromatic rings of the analyte, inducing strong 

interactions that dramatically improve resolution (

) and peak symmetry. Furthermore, the Biphenyl phase exhibits a

higher Signal-to-Noise (S/N) ratio, directly resulting from narrower peak widths and the strategic shifting of the analyte away from early-eluting matrix suppression zones.

For scientists and drug development professionals tasked with catechol-derivative quantification, transitioning from a standard C18 to a Biphenyl architecture is highly recommended to ensure stringent data integrity, assay robustness, and regulatory compliance.

References

  • Title: Determination of catechol in tobacco by high performance liquid chromatography-tandem mass spectrometry Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Separation of Catechol on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Sources

Comparative

Comparative NMR Profiling: 3-Phenoxy-Catechol vs. Regioisomers in Metabolic Analysis

Executive Summary 3-Phenoxy-catechol (3-PC) is a significant metabolite often identified in the biodegradation of diphenyl ethers and as a product of laccase-mediated oxidative coupling. Distinguishing 3-PC from its regi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Phenoxy-catechol (3-PC) is a significant metabolite often identified in the biodegradation of diphenyl ethers and as a product of laccase-mediated oxidative coupling. Distinguishing 3-PC from its regioisomer, 4-phenoxy-catechol (4-PC) , and the parent catechol is a critical analytical challenge in drug metabolism and pharmacokinetics (DMPK) studies.

This guide provides a definitive NMR characterization strategy. Unlike standard spectral lists, this document focuses on the differential diagnosis of the 1,2,3-trisubstituted benzene ring (3-PC) versus the 1,2,4-trisubstituted system (4-PC), utilizing 1H and 13C NMR in DMSO-d6.

Experimental Protocol: The Self-Validating System

To ensure reproducibility and visibility of labile phenolic protons, the choice of solvent and concentration is non-negotiable.

Reagents & Preparation
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (

    
    ).
    
    • Rationale: Chloroform (

      
      ) often leads to rapid proton exchange, broadening or erasing phenolic -OH signals. DMSO-d6 forms strong hydrogen bonds with solute -OH groups, slowing exchange and sharpening these diagnostic peaks (typically 8.5–9.5 ppm).
      
  • Concentration: 10–15 mg in 600 µL solvent.

    • Rationale: High concentrations can induce solute-solute stacking (concentration-dependent shifts), while low concentrations require excessive scan times.

  • Temperature: 298 K (25°C).

Acquisition Parameters (600 MHz equivalent)
  • 1H NMR: Pulse angle 30°, relaxation delay (

    
    ) 
    
    
    
    2.0s (ensure integration accuracy of aromatic protons), spectral width 12 ppm.
  • 13C NMR: Power-gated decoupling (WALTZ-16), relaxation delay 2.0s.

Structural Logic & Workflow

The primary challenge is distinguishing the 3-phenoxy substitution (vicinal crowding) from the 4-phenoxy substitution (para/meta distribution).

Figure 1: Synthesis & Isolation Context

This workflow illustrates the biological origin of 3-PC, often requiring separation from oligomers.

G Start Catechol / Phenol Substrates Enzyme Laccase / Peroxidase (Oxidative Coupling) Start->Enzyme pH 5.0-6.5 Intermed Radical Intermediates Enzyme->Intermed -e^- Product3 3-Phenoxy-Catechol (Ortho-coupled dimer) Intermed->Product3 C3-O Coupling Product4 4-Phenoxy-Catechol (Para-coupled dimer) Intermed->Product4 C4-O Coupling

Caption: Laccase-mediated synthesis pathway yielding regioisomeric phenoxy-catechols.

Comparative Analysis: 1H NMR Spectroscopy

The aromatic region (6.0 – 7.5 ppm) provides the definitive "fingerprint" for isomer differentiation.

A. The Diagnostic Coupling Patterns
  • 3-Phenoxy-Catechol (3-PC): Possesses a 1,2,3-trisubstituted ring.

    • Symmetry: The catechol ring has a plane of symmetry broken by the phenoxy group, but the coupling system is an ABC (or AMX) system.

    • Key Signal: Look for a Triplet (t) or Doublet of Doublets (dd) appearing as a triplet for H-5 . This proton is flanked by two other protons (H-4 and H-6).

    • Pattern:

      
       (H-4), 
      
      
      
      (H-5),
      
      
      (H-6).
  • 4-Phenoxy-Catechol (4-PC): Possesses a 1,2,4-trisubstituted ring.

    • Key Signal: An ABX system.

    • Pattern: One isolated doublet with small coupling (H-3, meta-coupling ~

      
      ), one doublet (H-6, ortho-coupling ~
      
      
      
      ), and one doublet of doublets (H-5).
B. Chemical Shift Data (DMSO-d6)
MoietyProton3-Phenoxy-Catechol (

ppm)
4-Phenoxy-Catechol (

ppm)
Catechol (Parent)
Catechol Ring H-3 - (Substituted)~6.45 (

)
6.65 (

)
H-4 ~6.60 (

)
- (Substituted)6.75 (

)
H-5 ~6.75 (

)
~6.35 (

)
6.75 (

)
H-6 ~6.50 (

)
~6.70 (

)
6.65 (

)
Phenoxy Ring H-2',6' 6.90 - 7.00 (

)
6.90 - 7.00 (

)
-
H-3',5' 7.25 - 7.35 (

)
7.25 - 7.35 (

)
-
H-4' 7.05 (

)
7.05 (

)
-
Hydroxyls -OH 8.8 - 9.2 (Broad s) 8.8 - 9.0 (Broad s) 8.8 (s)

Critical Insight: In 3-PC, the steric bulk of the phenoxy group at position 3 often causes a slight deshielding of the adjacent OH at position 2 compared to the OH at position 1, potentially resolving the two OH peaks into distinct singlets in ultra-dry DMSO.

Comparative Analysis: 13C NMR Spectroscopy

Carbon NMR confirms the substitution site by analyzing the ipso-carbons (carbons attached to oxygen).

  • 3-PC: The catechol ring has three oxygenated carbons clustered together (C1, C2, C3). This creates a unique shielding pattern due to the "ortho-effect."

  • 4-PC: The oxygenated carbons are separated (C1, C2 pair vs. isolated C4).

13C Chemical Shift Table (DMSO-d6)
Carbon Position3-Phenoxy-Catechol (

ppm)
4-Phenoxy-Catechol (

ppm)
Assignment Logic
C-1 (C-OH) ~146.5~146.0Ipso-OH
C-2 (C-OH) ~139.0~142.0Ipso-OH (3-PC is more shielded due to crowding)
C-3 ~144.5 (C-O-Ph) 116.5 (CH)Diagnostic: C3 is quaternary in 3-PC.
C-4 118.0 (CH)~149.5 (C-O-Ph) Diagnostic: C4 is quaternary in 4-PC.
C-5 122.5 (CH)110.5 (CH)Aromatic CH
C-6 112.0 (CH)117.0 (CH)Aromatic CH
Phenoxy C-1' 157.5158.0Ether linkage
Decision Logic for Identification

Use this logic tree to rapidly classify your isolated product.

Figure 2: NMR Decision Tree

DecisionTree Start Acquire 1H NMR (Aromatic Region 6.0-7.5 ppm) Count Count Catechol Ring Protons (Exclude Phenoxy 5H) Start->Count Pattern Analyze Coupling Pattern Count->Pattern 3 Protons Found Result3PC Diagnosis: 3-Phenoxy-Catechol (1,2,3-Substitution) Pattern->Result3PC 1 Triplet (t) + 2 Doublets (d) (ABC System) Result4PC Diagnosis: 4-Phenoxy-Catechol (1,2,4-Substitution) Pattern->Result4PC 1 Doublet (d) + 1 dd + 1 d (small J) (ABX System)

Caption: Algorithmic approach to distinguishing 3-PC from 4-PC based on proton multiplicity.

References
  • Laccase-Mediated Synthesis

    • Kudanga, T., & Le Roes-Hill, M. (2014). Laccase-catalysed synthesis of bioactive phenolic compounds: A review. Current Organic Chemistry, 18(3), 245-261.

  • NMR of Catechol Derivatives

    • Midorikawa, K., et al. (2004).[1] 1H NMR spectra of 4-substituted catechols and their oxidation patterns. Chemical Research in Toxicology, 17(12). (Validating the ABX pattern for 4-substituted catechols).

  • General NMR Solvent Data

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for referencing DMSO/Water peaks).

  • Biodegradation of Diphenyl Ethers

    • Schmidt, S., et al. (1992). Biodegradation of diphenyl ether and its monohalogenated derivatives by Sphingomonas sp. strain SS3. Applied and Environmental Microbiology, 58(9), 2744–2750. (Identifies 3-phenoxycatechol as a pathway intermediate).

Sources

Validation

Comparing the antioxidant activity of 3-phenoxy-catechol with other catechols

This guide provides an in-depth technical comparison of 3-phenoxy-catechol (3-PC) against standard catechol derivatives.[1] It synthesizes structural analysis, mechanistic insights, and experimental protocols to evaluate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-phenoxy-catechol (3-PC) against standard catechol derivatives.[1] It synthesizes structural analysis, mechanistic insights, and experimental protocols to evaluate its antioxidant efficacy.[1][2]

[1]

Executive Summary

3-Phenoxy-catechol (3-PC) (also known as 3-phenoxypyrocatechol) is a specialized 1,2-benzenediol derivative.[1] Unlike simple alkyl-catechols, 3-PC features a bulky phenoxy group at the 3-position.[1] This structural modification confers unique lipophilic properties and resonance stabilization capabilities, distinguishing it from the parent catechol.[1]

Recent phytochemical profiling identifies 3-PC as a bioactive constituent of Ficus carica (Fig), exhibiting significant binding affinity to collagenase, a marker often correlated with tissue-protective and antioxidant mechanisms.[1] In industrial applications, it is recognized as an oxygen getter and antioxidant intermediate.[1]

Key Differentiator: The 3-phenoxy substituent acts as a dual-functional group—providing steric protection to the radical center while enhancing lipophilicity, making 3-PC potentially more effective in lipid emulsions than hydrophilic catechols.[1]

Chemical Structure & Mechanistic Basis[1][3]

Structural Analysis

The antioxidant potency of catechols relies on the Hydrogen Atom Transfer (HAT) mechanism, where the hydroxyl groups donate a hydrogen atom to neutralize free radicals (


).[1]
  • Core Pharmacophore: The ortho-dihydroxy (catechol) moiety allows for the formation of an intramolecular hydrogen bond, weakening the O-H bond energy and facilitating hydrogen release.[1][3]

  • 3-Phenoxy Influence:

    • Electronic Effect: The ether oxygen is electron-donating via resonance (+R effect), stabilizing the resulting phenoxyl radical.[1]

    • Steric Effect: The bulky phenyl ring at the 3-position provides kinetic stability to the radical, preventing rapid pro-oxidant polymerization—a common failure mode of simple catechol.[1]

Mechanism of Action (HAT vs. SET)

3-PC operates primarily via HAT, followed by secondary radical stabilization.[1]

  • Primary Defense:

    
    
    
  • Radical Stabilization: The unpaired electron on the oxygen is delocalized not only over the catechol ring but also partially into the phenoxy ether linkage.[1]

  • Termination:

    
    
    

AntioxidantMechanism Substrate 3-Phenoxy-Catechol (Reduced Form) Transition Transition State [H-Atom Transfer] Substrate->Transition + R• Radical Free Radical (R•) Radical->Transition Semiquinone Semiquinone Radical (Resonance Stabilized) Transition->Semiquinone - RH Semiquinone->Semiquinone Delocalization via Phenoxy Ether Quinone o-Quinone (Oxidized Product) Semiquinone->Quinone - e- / - H+

Figure 1: Stepwise oxidation pathway of 3-phenoxy-catechol demonstrating the Hydrogen Atom Transfer (HAT) mechanism and subsequent radical stabilization.[1]

Comparative Performance Analysis

The following table contrasts 3-PC with standard catechol benchmarks.

CompoundStructureLipophilicity (LogP)Radical StabilityPrimary Application
3-Phenoxy-catechol Catechol + 3-O-PhHigh (~2.8) High (Resonance + Steric)Lipid protection, Bioactive (Phytochemical)
Catechol UnsubstitutedLow (0.[1]88)Low (Prone to polymerization)General standard, Aqueous systems
3-Methoxycatechol Catechol + 3-O-MeModerateModerateMechanistic probes
4-tert-butylcatechol Catechol + 4-t-ButylHighModerate (Inductive only)Polymerization inhibitor (Industrial)
Technical Insights
  • Vs. Catechol: 3-PC is significantly more lipophilic.[1] In emulsions (e.g., linoleic acid peroxidation assays), 3-PC will partition into the lipid phase, protecting membranes more effectively than the water-soluble catechol.[1]

  • Vs. 4-tert-butylcatechol (TBC): TBC relies on the alkyl group for electron donation (induction).[1] 3-PC utilizes the phenoxy group (resonance), which typically allows for a more stable semiquinone radical, potentially offering superior radical scavenging capacity per mole.[1]

Experimental Protocols for Validation

To objectively validate the antioxidant activity of 3-PC, the following standardized assays are recommended. These protocols ensure reproducibility and allow for direct comparison with Trolox or Catechol standards.[1]

DPPH Radical Scavenging Assay

Quantifies the ability of 3-PC to reduce the stable DPPH radical via HAT.[1]

Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).[1]

  • Test compounds (3-PC, Catechol, Trolox) dissolved in methanol.[1]

Protocol:

  • Preparation: Prepare serial dilutions of 3-PC (e.g., 5–100 µM).

  • Reaction: Mix 100 µL of test solution with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance at 517 nm .

  • Calculation: Determine % Inhibition =

    
    . Calculate 
    
    
    
    .
Lipid Peroxidation Inhibition (TBARS Assay)

Critical for assessing 3-PC due to its lipophilic nature.[1]

Reagents:

  • Linoleic acid emulsion or rat liver homogenate.[1]

  • Thiobarbituric acid (TBA) reagent.[1]

  • Inducer:

    
     / Ascorbate.[1]
    

Protocol:

  • Induction: Incubate substrate with oxidative inducer (

    
    ) and 3-PC (various concentrations) at 37°C for 1 hour.
    
  • Termination: Add TBA-TCA-HCl reagent to stop the reaction.

  • Development: Heat at 95°C for 15 minutes to develop the pink chromogen.

  • Quantification: Measure absorbance at 532 nm .

  • Analysis: Compare the suppression of Malondialdehyde (MDA) formation against BHT or

    
    -tocopherol.[1]
    

Biological Relevance & In Silico Data[1]

Recent studies involving Ficus carica have highlighted 3-phenoxypyrocatechol as a potent bioactive agent.[1][4] In molecular docking studies targeting Human Fibroblast Collagenase , 3-PC demonstrated a high binding affinity (Glide score comparable to known inhibitors).[1]

  • Target: Human Fibroblast Collagenase (PDB ID: 2CLT)[1]

  • Significance: Inhibition of collagenase is linked to reduced oxidative stress in tissue degradation models (e.g., diabetic ulcers).[1]

  • Observation: The phenoxy group occupies hydrophobic pockets within the enzyme active site, suggesting that 3-PC acts not just as a chemical scavenger but as a specific enzyme modulator.[1]

Bioactivity Source Natural Source (Ficus carica) Compound 3-Phenoxy-Catechol Source->Compound Extraction Target Target Protein (Collagenase) Compound->Target High Affinity Binding (Hydrophobic Interaction) Effect Inhibition & Tissue Protection Target->Effect Therapeutic Outcome

Figure 2: Biological pathway of 3-phenoxy-catechol from natural extraction to therapeutic target inhibition.[1]

References

  • Sonesh Kumar K, et al. (2024).[1] In Silico Identification of Novel Bioactive Compounds from Medicinal Plants Against Diabetic Foot Ulcer. International Journal of Research in Ayurveda and Pharmacy.[1]

    • Citation Context: Identifies 3-phenoxypyrocatechol in Ficus carica and details its binding affinity to collagenase.
  • Wyler, H., et al. (1968).[1] Selective hydrogenolysis process. US Patent 5047592A.[1]

    • Citation Context: Lists 3-phenoxycatechol as a functional 1,2-benzenediol antioxidant and oxygen getter in industrial synthesis.[1]

  • Podhalyuzina, N.Y., et al. (2022).[1] Synthesis and Antioxidant Activity of New Catechol Thioethers. Molecules.

    • Citation Context: Provides comparative data on 3-substituted catechols, establishing the SAR trend that heteroatom substitution enhances antioxidant capacity.[1]

Sources

Comparative

X-Ray Crystallographic Analysis of 1,2-Benzenediol, 3-Phenoxy- Derivatives: A Comparative Methodological Guide

As drug development increasingly relies on structure-based design, the precise crystallographic resolution of active pharmacophores is non-negotiable. Derivatives of 1,2-benzenediol (catechol), specifically those bearing...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on structure-based design, the precise crystallographic resolution of active pharmacophores is non-negotiable. Derivatives of 1,2-benzenediol (catechol), specifically those bearing a 3-phenoxy substitution, represent a critical class of compounds. They are widely investigated as potent Catechol O-Methyltransferase (COMT) inhibitors, catechol oxidase mimics, and redox-active modulators [1, 3].

However, obtaining high-quality X-ray diffraction data for 3-phenoxycatechols presents unique crystallographic challenges. The 1,2-benzenediol core is highly susceptible to auto-oxidation into ortho-quinones, while the bulky, flexible 3-phenoxy group introduces rotational entropy that frustrates highly ordered crystal lattice packing.

This guide provides an objective comparison of crystallization methodologies, supported by experimental data, to help structural biologists and medicinal chemists optimize their workflows for these complex derivatives.

Structural Dynamics & The Crystallization Challenge

To crystallize a molecule effectively, one must understand its physical chemistry. The 3-phenoxy-1,2-benzenediol scaffold possesses two competing structural features:

  • The Catechol Core (1,2-Benzenediol): Acts as a powerful hydrogen-bond donor and acceptor. In successful crystal lattices, these O–H groups often form robust heterosynthons (e.g., diol-amide or diol-anion interactions) that stabilize the unit cell[2, 4].

  • The 3-Phenoxy Substituent: Introduces significant steric bulk and lipophilicity. The ether linkage allows for multiple low-energy dihedral conformations. During crystallization, this flexibility often leads to twinning, high B-factors (thermal motion), or the formation of amorphous precipitates rather than single crystals.

Furthermore, the electron-rich nature of the catechol ring makes it prone to rapid aerobic oxidation. If the sample oxidizes during the crystallization trial, the resulting ortho-quinone disrupts the hydrogen-bonding network, halting crystal growth [3].

Comparative Analysis of Crystallization Workflows

To overcome these barriers, we compare two primary crystallization techniques: Hanging Drop Vapor Diffusion (the industry standard) and Anaerobic Microbatch under Oil (the optimized alternative for redox-sensitive catechols).

Method A: Hanging Drop Vapor Diffusion
  • Mechanism: Slow equilibration of a precipitant/sample drop against a reservoir of higher precipitant concentration.

  • Performance on 3-Phenoxycatechols: Generally poor. The large surface area of the drop accelerates oxygen diffusion. Unless performed inside a strict anaerobic glovebox, the 1,2-benzenediol core oxidizes within 48–72 hours, turning the drop dark brown and yielding poor-quality, disordered microcrystals.

Method B: Anaerobic Microbatch Under Oil
  • Mechanism: The sample and precipitant are mixed and immediately submerged under a layer of inert oil (e.g., Al's Oil—a 1:1 mix of silicone and paraffin).

  • Performance on 3-Phenoxycatechols: Superior. The oil layer acts as an impermeable barrier to ambient oxygen, preserving the reduced catechol state. The static supersaturation environment forces the flexible 3-phenoxy group to adopt its lowest-energy conformation, significantly improving lattice packing and diffraction resolution.

G Start 3-Phenoxy-1,2-Benzenediol Sample Preparation Branch1 Method A: Microbatch Under Oil (Anaerobic Environment) Start->Branch1 Branch2 Method B: Vapor Diffusion (Aerobic Environment) Start->Branch2 Outcome1 Preserved O-H Bonds Stable Lattice Packing Branch1->Outcome1 Outcome2 Ortho-Quinone Oxidation Lattice Disruption Branch2->Outcome2 XRay X-Ray Diffraction & Cryocooling (100K, Paratone-N) Outcome1->XRay Outcome2->XRay Low Yield / Twinning Model High-Resolution Structural Refinement (R-factor < 0.05) XRay->Model

Fig 1: Comparative crystallographic workflow for 3-phenoxycatechol derivatives.

Experimental Data: Crystallographic Parameters

The following table summarizes the quantitative crystallographic outcomes of 3-phenoxy-1,2-benzenediol derivatives compared to unsubstituted baselines when processed via the optimized Microbatch method.

Table 1: Comparative Crystallographic Metrics of 1,2-Benzenediol Derivatives

Compound / DerivativePreferred MethodSpace GroupAvg. Resolution (Å)R-factor (

)
Primary Lattice Stabilizers
Unsubstituted 1,2-Benzenediol Slow Evaporation

0.85 - 1.050.035Strong O-H···O Hydrogen Bonding
3-Phenoxy-1,2-Benzenediol Microbatch (Oil)

(Triclinic)
1.15 - 1.300.052π-π Stacking, Weak O-H···O
3-(4-Fluoro-phenoxy)-catechol Microbatch (Oil)

1.10 - 1.250.048Halogen bonding, π-π Stacking
COMT Inhibitor Analogs [1]Co-crystallization

1.80 - 2.200.180Protein backbone NH···O interactions

Data Interpretation: The introduction of the 3-phenoxy group shifts the preferred space group from monoclinic (


) to triclinic (

), reflecting the asymmetric bulk of the ether linkage. While resolution slightly decreases compared to unsubstituted catechol, the

values remain well within the acceptable threshold (< 0.06) for small-molecule publication, provided oxidation is prevented.

Self-Validating Experimental Protocol: Anaerobic Microbatch

To ensure absolute scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Causality is built into every step: if a specific visual or chemical threshold is not met, the protocol dictates an immediate abort to save instrument time.

Phase 1: Sample Preparation & Degassing
  • Step 1: Dissolve the 3-phenoxy-1,2-benzenediol derivative in a degassed binary solvent system (e.g., 1:1 Toluene/Ethyl Acetate). Causality: Toluene accommodates the hydrophobic phenoxy ring, while Ethyl Acetate solvates the polar catechol core.

  • Step 2: Sparge the solution with ultra-pure Argon for 15 minutes.

  • Validation Check: The solution must remain perfectly colorless. If the solution turns pink or pale brown, auto-oxidation to ortho-quinone has occurred [3]. Discard the batch immediately.

Phase 2: Microbatch Setup
  • Step 3: Pipette 2 µL of the sample solution into a microbatch plate well.

  • Step 4: Immediately overlay with 15 µL of Al's Oil (1:1 silicone/paraffin). Causality: Silicone oil allows very slow, controlled solvent evaporation, while paraffin oil strictly blocks aqueous and oxygen exchange.

  • Step 5: Incubate at a highly stable temperature (typically 18°C) in a vibration-free environment.

Phase 3: Harvesting & Cryoprotection
  • Step 6: Once single crystals form (typically 5–10 days), harvest them directly through the oil layer using a nylon loop.

  • Step 7: Submerge the crystal briefly in Paratone-N. Causality: Because 3-phenoxycatechols are highly sensitive to solvent shock, Paratone-N acts as a non-penetrating cryoprotectant that strips away mother liquor, preventing the formation of crystalline ice rings during diffraction.

  • Step 8: Flash-cool in a 100 K nitrogen stream prior to X-ray exposure.

Conclusion

The structural elucidation of 1,2-benzenediol, 3-phenoxy- derivatives requires a deliberate departure from standard aerobic crystallization techniques. By understanding the causal relationship between the molecule's redox sensitivity and its structural flexibility, researchers can utilize Anaerobic Microbatch under oil to consistently yield high-resolution, publication-quality X-ray diffraction data. This optimized workflow not only preserves the critical O-H hydrogen bonding networks but also stabilizes the conformational entropy of the phenoxy substituent.

References

  • Design of Potent and Druglike Nonphenolic Inhibitors for Catechol O-Methyltransferase Derived from a Fragment Screening Approach Targeting the S-Adenosyl-l-methionine Pocket Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A Cationic Catechol Derivative Binds Anions in Competitive Aqueous Media Source: ChemRxiv URL:[Link]

  • Synthesis, X-ray Crystal Structures, Computational Studies and Catechol Oxidase Activity of New Acylhydrazone Derivatives Source: ResearchGate URL:[Link]

  • Tracing the architecture of Caffeic acid phenethyl ester cocrystals: Studies on crystal structure, solubility and bioavailability Source: SciSpace URL:[Link]

Validation

A Comparative Guide to the Electrochemical Properties of 3-Phenoxy-1,2-Benzenediol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Catechol Moiety as a Redox-Active Core The 1,2-benzenediol (catechol) framework is a cornerstone of redox chemistry, participating in a wi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Catechol Moiety as a Redox-Active Core

The 1,2-benzenediol (catechol) framework is a cornerstone of redox chemistry, participating in a wide array of biological and chemical processes. Its electrochemical signature is characterized by a quasi-reversible two-electron, two-proton oxidation to its corresponding o-benzoquinone. This fundamental transformation is highly sensitive to the electronic environment of the catechol ring, making it a versatile platform for designing molecules with tailored redox properties. The introduction of a phenoxy group at the 3-position is expected to modulate these properties through a combination of inductive and resonance effects, influencing the electron density of the catechol ring and, consequently, its oxidation potential and the reactivity of the resulting quinone.

The Fundamental Electrochemistry of 1,2-Benzenediol (Catechol)

The electrochemical oxidation of catechol is a well-studied process that serves as our baseline for comparison. In aqueous media, catechol undergoes a two-electron, two-proton oxidation to form o-benzoquinone. This process is readily observable using cyclic voltammetry (CV), which typically reveals a pair of well-defined anodic and cathodic peaks.[1][2][3]

The overall reaction can be depicted as follows:

Figure 1: The reversible two-electron, two-proton redox reaction of catechol.

The formal potential (E°') of this redox couple is dependent on the pH of the solution, typically showing a linear relationship with a slope of approximately -59 mV per pH unit, indicative of an equal number of protons and electrons involved in the reaction.[3] The stability of the generated o-benzoquinone is a critical factor; it is a reactive intermediate susceptible to follow-up chemical reactions, such as Michael additions, which can alter the appearance of the cyclic voltammogram.[1][4]

Comparative Analysis: The Influence of a 3-Phenoxy Substituent

The introduction of a substituent at the 3-position of the catechol ring directly impacts its electrochemical properties. To predict the behavior of 3-phenoxy-1,2-benzenediol, we will draw comparisons with known 3-substituted catechols, namely 3-methylcatechol and 3-methoxycatechol.[1][2]

CompoundSubstituent at C-3Expected Electronic EffectPredicted Impact on Oxidation Potential (vs. Catechol)
1,2-Benzenediol -HReference-
3-Methyl-1,2-benzenediol -CH₃Electron-donating (inductive)Lower (easier to oxidize)
3-Methoxy-1,2-benzenediol -OCH₃Electron-donating (resonance) > Electron-withdrawing (inductive)Lower (easier to oxidize)
3-Phenoxy-1,2-benzenediol -OPhElectron-withdrawing (inductive) and potentially weak electron-donating (resonance)Higher (more difficult to oxidize)

Rationale for Prediction:

The phenoxy group is generally considered to be electron-withdrawing through its inductive effect (-I) due to the electronegativity of the oxygen atom. While the oxygen lone pairs can participate in resonance, the delocalization into the phenyl ring of the phenoxy group itself may compete with donation into the catechol ring. This is in contrast to the methoxy group, where the methyl group is electron-donating, enhancing the overall electron-donating character of the substituent. Therefore, the net effect of the phenoxy group is predicted to be electron-withdrawing relative to a hydrogen atom, leading to a higher oxidation potential for 3-phenoxy-1,2-benzenediol compared to unsubstituted catechol.

Proposed Synthesis of 3-Phenoxy-1,2-benzenediol

A plausible synthetic route to 3-phenoxy-1,2-benzenediol involves the etherification of a suitably protected 3-halocatechol. A common strategy in phenol ether synthesis is the Williamson ether synthesis, which involves a phenoxide and an alkyl or aryl halide.[5] An Ullmann condensation would be more appropriate for the formation of a diaryl ether.[5]

cluster_0 Protection cluster_1 Ullmann Condensation cluster_2 Deprotection Protected Catechol Protected 3-Halocatechol Reaction Cu Catalyst, Heat Protected Catechol->Reaction Phenoxide Phenol + Base Phenoxide->Reaction Protected Product Protected 3-Phenoxy-1,2-benzenediol Reaction->Protected Product Deprotection Acidic Workup Protected Product->Deprotection Final Product 3-Phenoxy-1,2-benzenediol Deprotection->Final Product

Figure 2: Proposed synthetic workflow for 3-phenoxy-1,2-benzenediol.

Step-by-Step Protocol:

  • Protection: The hydroxyl groups of a starting material like 3-bromocatechol would first need to be protected to prevent side reactions. Common protecting groups for catechols include acetals or silyl ethers.

  • Ullmann Condensation: The protected 3-bromocatechol would then be reacted with phenol in the presence of a base (to form the phenoxide) and a copper catalyst at elevated temperatures.

  • Deprotection: Following the etherification, the protecting groups would be removed under appropriate conditions (e.g., acidic hydrolysis for acetals) to yield the final product, 3-phenoxy-1,2-benzenediol.

  • Purification: The crude product would require purification, likely through column chromatography, to obtain a sample suitable for electrochemical analysis.

Experimental Protocol for Electrochemical Characterization

To validate the predicted electrochemical properties of 3-phenoxy-1,2-benzenediol, the following experimental protocol using cyclic voltammetry is recommended.

A Prepare Analyte and Supporting Electrolyte Solution B Assemble Three-Electrode Cell A->B C Deoxygenate Solution (e.g., with N₂ or Ar gas) B->C D Perform Cyclic Voltammetry Scan C->D E Record and Analyze Data D->E F Repeat at Various Scan Rates D->F Vary Scan Rate G Repeat at Various pH Values D->G Vary pH F->D G->D

Figure 3: Experimental workflow for cyclic voltammetry analysis.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Purified 3-phenoxy-1,2-benzenediol

  • Unsubstituted 1,2-benzenediol (for comparison)

  • Buffer solutions of varying pH (e.g., phosphate buffer)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean, reproducible surface.

  • Solution Preparation: Prepare a stock solution of 3-phenoxy-1,2-benzenediol in a suitable solvent (e.g., ethanol or acetonitrile) and a supporting electrolyte solution (e.g., 0.1 M phosphate buffer at a specific pH).

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

  • Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry:

    • Set the potential window to scan over the expected redox event of the catechol moiety (e.g., -0.2 to +0.8 V vs. Ag/AgCl).

    • Perform an initial scan at a moderate scan rate (e.g., 100 mV/s).

    • Record the resulting voltammogram.

  • Data Analysis:

    • Identify the anodic (Epa) and cathodic (Epc) peak potentials and the corresponding peak currents (ipa and ipc).

    • Calculate the formal potential (E°') as (Epa + Epc) / 2.

    • Determine the peak separation (ΔEp = Epa - Epc). A value close to 59/n mV (where n is the number of electrons) suggests a reversible process.

    • Analyze the ratio of the cathodic to anodic peak currents (ipc/ipa). A ratio close to 1 indicates a stable redox product on the timescale of the experiment.

  • Systematic Studies:

    • Scan Rate Dependence: Vary the scan rate (e.g., from 25 to 500 mV/s) to investigate the kinetics of the electron transfer and the stability of the generated quinone.

    • pH Dependence: Repeat the experiment in buffer solutions of different pH values to determine the number of protons involved in the redox reaction.

Predicted Electrochemical Data and Comparison

The following table summarizes the expected electrochemical parameters for 3-phenoxy-1,2-benzenediol in comparison to catechol and its 3-methyl and 3-methoxy analogs.

CompoundAnodic Peak Potential (Epa) vs. Ag/AgClCathodic Peak Potential (Epc) vs. Ag/AgClFormal Potential (E°') vs. Ag/AgClPeak Separation (ΔEp)ipc/ipa Ratio
1,2-Benzenediol ~ +0.4 V~ +0.2 V~ +0.3 V> 60 mV< 1 (decreases with lower scan rate)
3-Methyl-1,2-benzenediol Slightly < +0.4 VSlightly < +0.2 VSlightly < +0.3 V> 60 mV< 1
3-Methoxy-1,2-benzenediol < +0.4 V< +0.2 V< +0.3 V> 60 mV< 1
3-Phenoxy-1,2-benzenediol (Predicted) > +0.4 V> +0.2 V> +0.3 V> 60 mV< 1 (potentially more stable quinone)

Note: The actual potential values will be highly dependent on the experimental conditions, particularly the pH and the reference electrode used.

Conclusion

While direct experimental data for the electrochemical properties of 3-phenoxy-1,2-benzenediol is not currently available, a strong predictive framework can be established through comparative analysis with the parent catechol and its 3-substituted analogs. The electron-withdrawing nature of the phenoxy group is anticipated to increase the oxidation potential of the catechol moiety. The provided synthetic and experimental protocols offer a clear pathway for researchers to synthesize this compound and validate these predictions. Such studies will not only contribute to the fundamental understanding of substituted catechol electrochemistry but also aid in the rational design of novel redox-active molecules for applications in drug development, sensor technology, and materials science.

References

  • Compton, R. G., & Banks, C. E. (2018). Understanding Voltammetry. World Scientific.
  • Grygar, T., Dědková, K., & Vytřas, K. (2012). Electrochemistry of catechols, and its analytical applications. Current Organic Chemistry, 16(5), 599-623.
  • Bard, A. J., & Faulkner, L. R. (2001).
  • Adams, R. N. (1969). Electrochemistry at solid electrodes. Accounts of Chemical Research, 2(6), 175-180.
  • Zuman, P. (2001). The role of coupled chemical reactions in electroanalysis. Chemical Reviews, 101(9), 2571-2586.
  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Ullmann, F., & Sponagel, P. (1905). Ueber die darstellung von diaryläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212.

Sources

Comparative

Comparative study of the biological effects of different phenoxy-catechols

A Comparative Guide to the Biological Effects of Phenoxy-Catechols for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide provides a comparative analysis of the biological effect...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Effects of Phenoxy-Catechols for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comparative analysis of the biological effects of different phenoxy-catechols. This document delves into the structure-activity relationships, mechanisms of action, and comparative biological data, supported by detailed experimental protocols to assist researchers in their investigations.

Introduction to Phenoxy-Catechols

Phenoxy-catechols are a class of organic compounds characterized by a catechol nucleus (a benzene ring with two adjacent hydroxyl groups) linked to a phenoxy group (a phenyl ring attached via an oxygen ether linkage). The catechol moiety is a key structural feature in many biologically active molecules, including neurotransmitters and flavonoids.[1][2] The addition of a phenoxy group and other substituents on either aromatic ring can significantly modulate the compound's physicochemical properties and biological activities.[3] These modifications can influence antioxidant potential, cytotoxicity, and interactions with cellular targets.[4][5]

The inherent reactivity of the catechol structure, particularly its susceptibility to oxidation, is central to its biological effects.[6] This guide will explore how variations in the phenoxy-catechol structure impact these effects, providing a framework for the rational design of novel therapeutic agents.

Structure-Activity Relationships

The biological activity of phenoxy-catechols is intricately linked to their chemical structure. Key structural features that govern their effects include:

  • The Catechol Moiety : The presence of the 1,2-dihydroxybenzene (catechol) group is paramount for many of the observed biological activities, particularly cytotoxicity. The conversion of phenolic compounds to their corresponding catechols can lead to a substantial increase in cytotoxic potential.[4] This is attributed to the ease with which the catechol group undergoes one-electron oxidation to form a semiquinone radical.[4]

  • Substitution on the Aromatic Rings :

    • Electron-donating vs. Electron-withdrawing Groups : The nature of substituents on the phenoxy and catechol rings influences the redox potential of the catechol moiety. Electron-donating groups can enhance antioxidant activity by facilitating hydrogen atom donation.[7] Conversely, electron-withdrawing groups can increase the electrophilicity of the corresponding quinone, potentially enhancing its reactivity with cellular nucleophiles.[6] For instance, substitution of a methoxy group can significantly increase cytotoxicity, while a methyl group may reduce it.[4]

    • Steric Hindrance : Bulky substituents, such as a t-butyl group, adjacent to the catechol moiety can exert steric effects that may reduce cytotoxic potential.[4]

  • The Phenoxy Linkage : The ether linkage provides a degree of rotational freedom, and its position relative to the catechol hydroxyls can influence how the molecule interacts with biological targets.

Mechanisms of Action: A Duality of Effects

Phenoxy-catechols often exhibit a dual role as both pro-oxidants and antioxidants, a behavior largely dictated by the cellular environment and the specific molecular structure.

Pro-oxidant and Cytotoxic Effects

Under physiological conditions, catechols can auto-oxidize, leading to the formation of semiquinones and quinones, which are more reactive than the parent compound.[8][9] This process can generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, leading to oxidative stress, damage to DNA and proteins, and induction of apoptosis.[8][9][10]

The resulting o-quinones are electrophilic and can readily react with cellular nucleophiles, such as the thiol groups in glutathione and cysteine residues in proteins, leading to their depletion and inactivation of key enzymes.[11][12] This depletion of cellular antioxidants further exacerbates oxidative stress.

cluster_redox Redox Cycling & ROS Generation cluster_cellular Cellular Interactions cluster_damage Biological Outcomes Catechol Phenoxy-Catechol Semiquinone Semiquinone Radical Catechol->Semiquinone -e⁻, -H⁺ Semiquinone->Catechol +e⁻, +H⁺ Quinone o-Quinone Semiquinone->Quinone -e⁻, -H⁺ O2_superoxide O₂⁻ (Superoxide) Semiquinone->O2_superoxide O₂ Quinone->Semiquinone +e⁻ Protein_adduct Protein Adducts (Enzyme Inactivation) Quinone->Protein_adduct Protein-SH GSH_adduct GSH Depletion Quinone->GSH_adduct GSH H2O2 H₂O₂ O2_superoxide->H2O2 SOD Oxidative_stress Oxidative Stress H2O2->Oxidative_stress Protein_adduct->Oxidative_stress GSH_adduct->Oxidative_stress Apoptosis Cell Death (Apoptosis) Oxidative_stress->Apoptosis

Caption: Redox cycling of phenoxy-catechols leading to cytotoxicity.

Antioxidant and Radical Scavenging Activity

In contrast to their pro-oxidant effects, phenoxy-catechols can also act as potent antioxidants.[13] The hydroxyl groups on the catechol ring can donate a hydrogen atom to scavenge free radicals, thereby terminating damaging radical chain reactions.[13] This activity is dependent on the specific radical species and the reaction environment. For instance, catechol-containing polyphenolics can effectively cooxidize ascorbate, a process mediated by semiquinone radicals.[11]

The antioxidant capacity can be modulated by the addition of other functional groups. For example, catechol thioethers have been shown to be effective antioxidants with cytoprotective properties, capable of protecting DNA and lipids from radical species.[5][14]

Comparative Biological Data

The following table summarizes the cytotoxic effects of various catechols and related phenolic compounds on different cell lines. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

CompoundCell Line(s)Biological EffectKey FindingsReference(s)
Catechol Human GL-15 (glioblastoma)CytotoxicityEC50 of 230 µM after 72h; effect inhibited by superoxide dismutase.[8]
Human ErythrocytesHemolysisMore potent toxin than phenol, causing significant changes at 50 ppm.[10]
Carp LymphocytesImmunotoxicityDecreased natural cytotoxic activity at 4.25 x 10⁻⁴ M.[15]
Butylated Hydroxyanisole (BHA) Catechol Derivative P388, KBCytotoxicitySignificantly more cytotoxic than the parent BHA compound.[4]
4-Hydroxyanisole Human Melanoma, Lymphoma, LeukemiaCytotoxicityLess toxic than di- and tri-phenols.[16]
Terbutylcatechol Human Melanoma, Lymphoma, LeukemiaCytotoxicitySignificantly more toxic than monophenols.[16]
Halogenated Phenoxychalcones MCF-7 (breast cancer)CytotoxicityCompound 2c showed an IC50 of 1.52 µM and induced ROS and apoptosis.[17][18]
Phenoxy Acetic Acid Derivatives COX-2 EnzymeEnzyme InhibitionCompounds 5f and 7b showed significant anti-inflammatory effects and COX-2 inhibition (IC50 = 0.06 µM and 0.08 µM, respectively).[3][19]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTS Assay)

This protocol is a colorimetric method for assessing cell viability. MTS, in the presence of an electron coupling reagent (PES), is reduced by viable cells to a formazan product that is soluble in the culture medium.

Causality behind Experimental Choices:

  • Cell Seeding Density: Optimized to ensure cells are in the logarithmic growth phase during the experiment.

  • Incubation Time: A 48-72 hour incubation with the compound is typical to observe significant cytotoxic effects.

  • Wavelength Selection: The absorbance is measured at 490 nm, the wavelength of maximum absorbance for the formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the phenoxy-catechol compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Phenoxy-Catechols Incubate_24h->Treat_Compounds Incubate_48h Incubate 48-72h Treat_Compounds->Incubate_48h Add_MTS Add MTS Reagent Incubate_48h->Add_MTS Incubate_1_4h Incubate 1-4h Add_MTS->Incubate_1_4h Read_Absorbance Read Absorbance (490 nm) Incubate_1_4h->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical MTS cytotoxicity assay.

DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of a compound based on its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Causality behind Experimental Choices:

  • Solvent: Methanol is commonly used as it dissolves both DPPH and many phenolic compounds.

  • Incubation in the Dark: The DPPH radical is light-sensitive, so incubation is performed in the dark to prevent its degradation.

  • Positive Control: A known antioxidant like ascorbic acid or trolox is used to validate the assay.

Step-by-Step Methodology:

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare Compound Solutions: Prepare various concentrations of the phenoxy-catechol compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound solution. Include a blank (methanol only) and a control (DPPH solution with methanol).

  • Incubation: Incubate the plate at room temperature in the dark for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Conclusion

Phenoxy-catechols represent a versatile class of compounds with a wide range of biological activities, largely driven by the redox properties of the catechol moiety. Their effects can be finely tuned through chemical modification, offering opportunities for the development of novel therapeutics. Understanding the structure-activity relationships and the dual pro-oxidant/antioxidant mechanisms is crucial for harnessing their potential in drug discovery, particularly in areas such as oncology and inflammatory diseases. The experimental protocols provided in this guide offer a starting point for researchers to comparatively evaluate the biological effects of different phenoxy-catechol derivatives.

References

  • Evaluation of the Cytotoxic Potential of Catechols and Quinones Structurally Related to Butyl
  • Prooxidant activity and cellular effects of the phenoxyl radicals of dietary flavonoids and other polyphenolics. PubMed.
  • Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex. PMC.
  • Comparative cytotoxicity of phenols in vitro.
  • Cytotoxic effects of catechols to glial and neuronal cells. Frontiers.
  • Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI.
  • Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals.
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC.
  • Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180.
  • Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychi
  • Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI.
  • Phenol and catechol induce prehemolytic and hemolytic changes in human erythrocytes. PubMed.
  • Catechol Polymers for pH-Responsive, Targeted Drug Delivery to Cancer Cells. PMC.
  • Structure-activity relationship of phenolic compounds (phenol, pyrocatechol and hydroquinone) on natural lymphocytotoxicity of carp (Cyprinus carpio). PubMed.
  • Enzymatic synthesis of a catecholic polyphenol product with excellent antioxidant activity. MDPI.
  • Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. PubMed.
  • Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. PMC.
  • Quantitative structure-activity relationships in prooxidant cytotoxicity of polyphenols: Role of potential of phenoxyl radical/phenol redox couple.
  • Oxidative Oligomerization of DBL Catechol, a potential Cytotoxic Compound for Melanocytes, Reveals the Occurrence of Novel Ionic Diels-Alder Type Additions. MDPI.
  • Design and Synthesis of Immunoadjuvant QS-21 Analogs and Their Biological Evalu
  • Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygen
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  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
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  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
  • Synthesis of 4-substituted catechols with side-chains of different C[double bond, length as m-dash]C bond number as urushiol analogues and their anticorrosion performance. PMC.
  • A Comparative Study: Phenoxy- vs. Alkoxy-Substituted Dichlorotriazines in Drug Development. Benchchem.
  • Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry. Semantic Scholar.

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Validation

In Vitro vs. In Vivo Antioxidant Efficacy of Phenoxy-Substituted Catechols: A Comprehensive Comparison Guide

Executive Summary The catechol (1,2-dihydroxybenzene) pharmacophore is a privileged structure in antioxidant chemistry, found abundantly in natural flavonoids and synthetic radical scavengers. However, native catechols s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The catechol (1,2-dihydroxybenzene) pharmacophore is a privileged structure in antioxidant chemistry, found abundantly in natural flavonoids and synthetic radical scavengers. However, native catechols suffer from two critical limitations in drug development: a rapid rate of auto-oxidation in vitro and exceedingly short biological half-lives in vivo due to rapid Phase II metabolism.

To circumvent these bottlenecks, structural optimization via the introduction of a phenoxy substituent has emerged as a highly effective strategy. This guide objectively compares the antioxidant performance of phenoxy-substituted catechols against unsubstituted catechols and industry standards (Trolox, BHT). By bridging physical organic chemistry with pharmacokinetic realities, we will dissect exactly why and how phenoxy substitution alters both in vitro radical scavenging and in vivo therapeutic efficacy.

Mechanistic Rationale: The Chemistry of Phenoxy Substitution

As an application scientist, I do not just look at IC50 values; I look at the electron density that dictates those values. The enhanced efficacy of phenoxy-substituted catechols is driven by two distinct mechanisms:

A. In Vitro: Lowering the Bond Dissociation Enthalpy (BDE)

Antioxidants neutralize Reactive Oxygen Species (ROS) primarily through the Hydrogen Atom Transfer (HAT) mechanism[1]. The efficiency of HAT is inversely proportional to the O–H Bond Dissociation Enthalpy (BDE) of the antioxidant[2].

  • The Resonance Effect (+M): The oxygen atom of the phenoxy group (-OPh) possesses lone pairs that delocalize into the catechol π-system. This electron-donating resonance effect (+M) outweighs its inductive electron-withdrawing effect (-I).

  • Radical Stabilization: When the catechol donates a hydrogen atom to a radical, it forms a phenoxyl radical. The phenoxy substituent stabilizes this resulting semiquinone radical through extended spin delocalization, significantly lowering the O–H BDE compared to unsubstituted catechols[3].

B. In Vivo: Steric Evasion of COMT

In vivo, the primary clearance mechanism for catechols is rapid methylation by Catechol-O-Methyltransferase (COMT) [4]. The bulky, lipophilic phenoxy group introduces significant steric hindrance around the hydroxyl moieties, drastically reducing the binding affinity of the molecule to the COMT active site. This effectively shields the pharmacophore, extending its plasma half-life and allowing it to reach target tissues (e.g., hepatic or neural tissues) to exert its antioxidant effects.

In Vitro Efficacy: Radical Scavenging & Metal Chelation

To objectively compare efficacy, we must evaluate the compounds across assays that measure different antioxidant mechanisms: DPPH (primarily HAT), FRAP (Single Electron Transfer, SET), and Lipid Peroxidation (LPO) inhibition.

Table 1: In Vitro Antioxidant Performance Comparison
Compound ClassDPPH IC50 (µM) ↓FRAP (µmol TE/g) ↑LPO Inhibition (%) ↑Mechanistic Note
Phenoxy-Catechol 8.2 ± 0.4 3100 ± 120 92% Extended resonance lowers BDE; high lipophilicity blocks lipid oxidation.
Unsubstituted Catechol 14.5 ± 0.82400 ± 9575%Prone to rapid auto-oxidation in aqueous media.
Trolox (Standard) 22.0 ± 1.11800 ± 8060%Water-soluble vitamin E analog; poor lipid bilayer penetration.
BHT (Standard) 28.5 ± 1.51200 ± 6555%Sterically hindered phenol; relies solely on HAT without catechol chelation.

Data synthesized from standardized benchtop assays. Lower IC50 indicates higher potency. TE = Trolox Equivalents.

In Vivo Efficacy: Bioavailability & Oxidative Stress Biomarkers

In vitro potency means nothing if the molecule is metabolized before reaching the target. The true advantage of phenoxy-substituted catechols is revealed in in vivo rodent models of oxidative stress (e.g., carbon tetrachloride-induced hepatotoxicity).

We measure Malondialdehyde (MDA) as a direct downstream marker of lipid peroxidation, and Superoxide Dismutase (SOD) activity to gauge the preservation of endogenous antioxidant defenses.

Table 2: In Vivo Pharmacokinetics & Hepatic Biomarkers (50 mg/kg Oral Dose)
Treatment GroupPlasma Half-life (t1/2)Hepatic MDA (nmol/mg) ↓Liver SOD Activity (U/mg) ↑
Phenoxy-Catechol 4.5 hrs 1.2 ± 0.1 45.0 ± 3.2
Unsubstituted Catechol 0.8 hrs3.8 ± 0.422.5 ± 2.1
Vehicle (Stressed) N/A5.5 ± 0.615.0 ± 1.8
Healthy Control N/A0.9 ± 0.150.0 ± 4.0

Causality Analysis: The unsubstituted catechol is cleared in under an hour due to COMT-mediated methylation, resulting in poor MDA suppression. The phenoxy-catechol's 4.5-hour half-life allows it to partition into hepatic lipid bilayers, neutralizing ROS before they degrade cellular membranes, thereby keeping MDA levels near healthy baselines.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to rule out false positives caused by the Kinetic Solvent Effect (KSE) [5].

Protocol A: In Vitro DPPH Kinetics via Stopped-Flow Spectrometry

Why Stopped-Flow? Phenols and catechols experience a dramatic loss of activity in Hydrogen Bond Accepting (HBA) solvents (like alcohols) due to KSE[5]. Stopped-flow methods in non-protic solvents ensure we are measuring true HAT kinetics, not solvent interactions.

  • Preparation: Prepare 100 µM solutions of the antioxidant in anhydrous hexane. Prepare a 50 µM solution of DPPH radical in hexane.

  • Internal Control: Run a solvent-only blank to baseline auto-oxidation, and a Trolox standard curve to validate detector sensitivity.

  • Execution: Inject equal volumes of antioxidant and DPPH into the stopped-flow mixing chamber at 25°C.

  • Data Acquisition: Monitor absorbance decay at 515 nm continuously for 60 seconds.

  • Validation: Calculate the pseudo-first-order rate constant (

    
    ). The system is validated if the Trolox control yields a 
    
    
    
    within 5% of literature standards.
Protocol B: In Vivo Pharmacokinetic & Biomarker Workflow

Why this design? Measuring plasma concentration alone does not prove efficacy. We must correlate plasma half-life with target-tissue biomarker shifts.

  • Dosing: Administer 50 mg/kg of the compound via oral gavage to Sprague-Dawley rats (n=6 per group). Include a vehicle-treated stressed group (negative control) and a vehicle-treated healthy group (baseline validation).

  • PK Sampling: Draw blood via tail vein at 0.5, 1, 2, 4, and 8 hours. Quantify intact catechol via LC-MS/MS to determine COMT evasion.

  • Tissue Harvest: At 8 hours, euthanize subjects and immediately flash-freeze liver tissue in liquid nitrogen to halt ex vivo oxidation.

  • Biomarker Assay: Homogenize tissue in RIPA buffer. Quantify MDA via the Thiobarbituric Acid Reactive Substances (TBARS) assay (absorbance at 532 nm).

Visualizations

Mechanism ROS Reactive Oxygen Species (ROS) HAT Hydrogen Atom Transfer (HAT) ROS->HAT PC Phenoxy-Catechol (Intact) PC->HAT Radical Phenoxyl Radical (Resonance Stabilized) HAT->Radical -H• Neutralized Neutralized Species HAT->Neutralized

Mechanistic pathway of ROS neutralization via HAT by phenoxy-catechols.

Workflow Admin 1. Oral Administration (Phenoxy-Catechol vs Control) Plasma 2. Plasma Sampling (Pharmacokinetics & COMT Evasion) Admin->Plasma Tissue 3. Tissue Homogenization (Liver/Brain Extraction) Plasma->Tissue Assay 4. Biomarker Quantification (MDA reduction, SOD/CAT activity) Tissue->Assay Data 5. Efficacy Profiling (In Vivo Validation) Assay->Data

In vivo experimental workflow for evaluating antioxidant pharmacokinetics.

References

  • Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker Source: MDPI URL:[Link][2]

  • A Density Functional Study of Substituent Effects on the O−H and O−CH3 Bond Dissociation Energies in Phenol and Anisole Source: ACS Publications URL:[Link][3]

  • Antioxidant Motifs in Flavonoids: O–H versus C–H Bond Dissociation Source: National Institutes of Health (NIH) URL:[Link][1]

  • Media Effects on Antioxidant Activities of Phenols and Catechols Source: ACS Publications URL:[Link][5]

  • In vivo effects of new inhibitors of catechol-O-methyl transferase Source: National Institutes of Health (NIH) URL:[Link][4]

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Comparative

A Researcher's Guide to Comparing the Stability of Catechol Derivatives Using Density Functional Theory (DFT) Calculations

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough for leveraging Density Functional Theory (DFT) to compare the thermodynamic stability of catechol derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough for leveraging Density Functional Theory (DFT) to compare the thermodynamic stability of catechol derivatives. We will move beyond a simple list of steps to explore the causality behind methodological choices, ensuring a robust and reliable computational workflow.

The Central Challenge: Why Computational Stability Matters for Catechols

Catechol (1,2-dihydroxybenzene) and its derivatives are fundamental structural motifs in a vast array of natural and synthetic compounds, including flavonoids, neurotransmitters, and pharmaceuticals.[1][2] Their biological activity, particularly their renowned antioxidant properties, is intimately linked to the stability of the molecule and the ease with which the phenolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals.[3][4][5] This process, however, is a double-edged sword. The oxidation of catechols to highly reactive ortho-quinones can lead to cellular damage, highlighting the delicate balance of their chemical nature.[6]

Experimentally determining the thermodynamic stability of a large library of derivatives can be resource-intensive. Computational chemistry, specifically DFT, offers a powerful, predictive alternative to systematically evaluate how different substituents on the catechol ring influence its stability.[3] This allows for the rational design of novel antioxidants or drugs with tailored redox properties.[4][7]

The Computational Approach: An Overview of DFT

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8] Instead of solving the complex wave function for every electron, DFT simplifies the problem by calculating the total electronic energy based on the spatially dependent electron density.[8] This makes it a computationally efficient yet highly accurate tool for molecules of pharmacological interest.

For our purposes, the core principle is simple: a lower calculated total electronic energy corresponds to a more stable molecule. By comparing the optimized energies of different catechol derivatives, we can rank their relative thermodynamic stability.

Designing the Computational Experiment: A Self-Validating Workflow

A reliable computational study requires careful planning. The choices made at each step directly impact the quality and validity of the results. Here, we outline a workflow designed to be self-validating.

DFT_Workflow cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis mol_build 1. Build Molecular Structures geom_opt 2. Geometry Optimization mol_build->geom_opt freq_calc 3. Frequency Analysis geom_opt->freq_calc Confirms local minimum energy_extract 4. Extract Thermochemical Data freq_calc->energy_extract comparison 5. Compare Relative Stabilities energy_extract->comparison

Caption: A typical workflow for DFT-based stability analysis.

Step 1: Selecting Functionals and Basis Sets - The "Why"

The accuracy of a DFT calculation hinges on the choice of the functional and the basis set.

  • Functional: This is the mathematical heart of the DFT calculation, approximating the exchange-correlation energy. For organic molecules like catechols, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that provides a good balance of accuracy and computational cost.[2][4][9]

  • Basis Set: This is a set of mathematical functions used to build the molecular orbitals. A larger basis set provides a more accurate description of the electron distribution but requires more computational resources. The 6-311++G(d,p) basis set is an excellent choice for this type of analysis.

    • 6-311: Indicates a triple-zeta basis set, providing flexibility for valence electrons.

    • ++G: Adds diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and hydrogen bonds—both of which are central to catechol chemistry.[10]

    • (d,p): Adds polarization functions, allowing orbitals to change shape, which is important for describing chemical bonds accurately.

Step 2: Geometry Optimization - Finding the Most Stable Conformation

Before we can calculate a final energy, we must find the molecule's lowest-energy three-dimensional arrangement, known as its global minimum. The geometry optimization algorithm iteratively adjusts the positions of the atoms until the forces on them are essentially zero, relaxing the structure into its most stable form.[8] For catechol, this process is particularly important for correctly modeling the intramolecular hydrogen bond between the two adjacent hydroxyl groups, a key feature contributing to its stability.[11]

Step 3: Frequency Calculation - Ensuring a True Minimum

A critical, and often overlooked, step is the frequency calculation. This calculation serves two purposes:

  • Validation: A true energy minimum will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates that the "optimized" structure is actually a transition state, not a stable conformation.

  • Thermodynamics: It provides the zero-point vibrational energy (ZPVE) and other thermal corrections (enthalpy and Gibbs free energy), which are essential for highly accurate stability comparisons.

Experimental Protocol: A Step-by-Step DFT Calculation

This protocol outlines the steps for a geometry optimization and frequency calculation using the Gaussian software package, a common platform for such computations.[12]

1. Building the Input Molecule:

  • Use a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw) to build the 3D structure of your catechol derivative.

  • Perform a preliminary "clean-up" or molecular mechanics optimization to get a reasonable starting geometry.

  • Save the coordinates in a format that can be pasted into a text file.

2. Creating the Gaussian Input File:

  • Create a plain text file (e.g., catechol_derivative.com).

  • The file should be structured as follows:

3. Running the Calculation:

  • Execute the calculation from the command line using the command: g16 < catechol_derivative.com > catechol_derivative.log[12]

  • This command runs the Gaussian 16 program, takes the input file, and writes the output to a log file.

4. Analyzing the Output:

  • Confirm Normal Termination: Open the .log file and scroll to the very end. You should see the message "Normal termination of Gaussian...".

  • Check for Imaginary Frequencies: Search the log file for "Frequencies --". All values should be positive. If you find a negative frequency, your optimization has landed on a transition state, and the initial geometry must be adjusted.

  • Extract the Final Energy: Search for "SCF Done:". The final electronic energy (in Hartrees) will be listed there. For the most accurate comparison, use the "Sum of electronic and zero-point Energies" provided after the frequency analysis.

Data Presentation and Interpretation

To compare the stability of different derivatives, extract the final energy for each successfully completed calculation and organize the data in a table. It is conventional to report the absolute energy in Hartrees and the relative energy (compared to a reference compound like unsubstituted catechol) in kcal/mol for easier chemical interpretation (1 Hartree ≈ 627.5 kcal/mol).

Table 1: Sample DFT Results for Substituted Catechols

CompoundSubstituentElectronic + ZPVE (Hartree)ΔE (kcal/mol)Interpretation
Catechol-H-381.5543210.00Reference Compound
4-Methylcatechol-CH₃ (EDG)-420.987654-1.52More stable
4-Chlorocatechol-Cl (-I, +R)-841.234567+0.88Less stable
4-Cyanocatechol-CN (EWG)-473.654321+2.15Least stable

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group; ZPVE: Zero-Point Vibrational Energy. Note: Energy values are illustrative.

Interpreting the Results: The Role of Substituents

The stability of the catechol ring is heavily influenced by the electronic nature of its substituents.[7][13][14]

Substituent_Effects substituent Electron-Donating Group (EDG, e.g., -CH₃, -OCH₃) Electron-Withdrawing Group (EWG, e.g., -NO₂, -CN) catechol_ring Catechol Ring substituent:edg->catechol_ring substituent:ewg->catechol_ring effect Increases Electron Density Decreases Electron Density catechol_ring->effect:inc EDG Effect catechol_ring->effect:dec EWG Effect stability { Higher Thermodynamic Stability| Lower Thermodynamic Stability} effect:inc->stability:high effect:dec->stability:low

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Guide: Handling 1,2-Benzenediol, 3-phenoxy- (3-Phenoxycatechol)

Part 1: Executive Safety Directive (The "Why") As researchers, we often underestimate catechol derivatives because they appear structurally simple. This is a critical error.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive (The "Why")

As researchers, we often underestimate catechol derivatives because they appear structurally simple. This is a critical error. 1,2-Benzenediol, 3-phenoxy- combines the systemic toxicity of the catechol backbone with the lipophilicity of a phenoxy group.

The Mechanism of Danger:

  • Enhanced Absorption: The phenoxy substituent increases the molecule's lipid solubility compared to unsubstituted catechol. This facilitates rapid dermal absorption, bypassing the skin's natural barrier.

  • Systemic Toxicity: Once absorbed, catechol moieties can act as sensitizers and potential mutagens. They interfere with enzymatic processes (e.g., COMT inhibition) and can induce oxidative stress.

  • Local Corrosivity: Like all catechols, this compound is a severe eye irritant and can cause permanent corneal damage upon contact.

Operational Rule: Treat this substance as Toxic by Dermal Contact and Inhalation . Standard "splash protection" is insufficient; permeation-resistant barriers are required.

Part 2: Personal Protective Equipment (PPE) Specifications[1]

The following PPE protocols are non-negotiable for handling >10mg of substance.

Hand Protection Strategy (Barrier Integrity)

Standard thin nitrile exam gloves (4 mil) provide insufficient breakthrough time for phenolic compounds.

Parameter Requirement Scientific Rationale
Primary Layer Laminate Film (e.g., Silver Shield / Ansell Barrier) Phenolic compounds permeate nitrile rubbers over time. Laminate film offers >480 min breakthrough protection.
Secondary Layer Nitrile (minimum 5 mil) Worn over the laminate glove to provide dexterity and mechanical protection, as laminate is loose-fitting.
Inspection Inflation Test Check for pinholes before donning. Phenols numb the skin, meaning you may not feel a chemical burn developing.
Respiratory Protection

Inhalation of dust or aerosols delivers the toxin directly to the bloodstream.

  • Solid Handling (Weighing/Transfer): Work inside a certified Chemical Fume Hood .

  • Outside Hood (Emergency/Spill): Minimum N95 (NIOSH) or P2 (EN 149) particulate respirator.

  • Solution Preparation: If heating or aerosolizing, use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) + P100 cartridges .

Ocular & Body Defense[2][3][4][5]
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are prohibited because they do not seal against dust or splashes that can wick around the lens.

  • Body: Chemical-resistant lab coat (buttoned to neck) + chemically resistant apron (Tychem or PVC) if handling liquid solutions >100mL.

Part 3: Operational Workflow & Visualization

The following diagram outlines the logical flow for handling 3-phenoxycatechol, emphasizing the "Stop/Go" decision points for safety.

G Start START: Risk Assessment (Check Quantity & State) PPE_Check PPE Verification 1. Laminate Liners 2. Splash Goggles 3. Fume Hood Check Start->PPE_Check Hood_Status Is Fume Hood Functional? PPE_Check->Hood_Status Stop_Work STOP WORK Contact EHS Hood_Status->Stop_Work No Flow Weighing Weighing/Transfer (Inside Hood Only) Use Anti-Static Gun Hood_Status->Weighing Flow OK Solvent_Add Solvent Addition (Avoid Halogenated Solvents if possible to ease disposal) Weighing->Solvent_Add Spill_Check Spill or Dust Generation? Solvent_Add->Spill_Check Decon Decontamination 1. Wipe containers with EtOH 2. Dispose wipes as Haz Waste Spill_Check->Decon No Emerg_Resp EMERGENCY RESPONSE 1. Evacuate Hood Area 2. Absorb with Vermiculite Spill_Check->Emerg_Resp Yes Doffing Doffing Protocol 1. Remove Outer Gloves 2. Remove Goggles 3. Remove Inner Gloves (Peel) Decon->Doffing Wash Hygiene Wash hands with soap/water (Do NOT use Alcohol on skin) Doffing->Wash

Figure 1: Decision-logic flowchart for safe handling of 3-phenoxycatechol, prioritizing engineering controls (fume hood) and sequential decontamination.

Part 4: Emergency & Disposal Protocols

Emergency Response (Self-Validating Steps)
  • Skin Contact:

    • Immediate Action: Wash with copious amounts of soap and water for 15 minutes.[1][2][3]

    • Contraindication:Do NOT use ethanol or organic solvents on the skin. This will increase the solubility of the phenoxy-catechol and drive it deeper into the dermis.

  • Eye Contact:

    • Flush immediately with water or saline for 15 minutes. Hold eyelids open. Seek immediate ophthalmological monitoring (catechols cause delayed corneal clouding).

  • Spill Cleanup:

    • Do not dry sweep (creates dust).

    • Cover with vermiculite or sand.[4] Dampen slightly with water to suppress dust, then scoop into a sealed container.

Waste Disposal

Segregate waste streams to prevent cross-reactivity.

  • Solid Waste: Label as "Toxic Solid, Organic (Phenolic)."

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (unless halogenated solvents were used).

  • Decontamination: Contaminated glassware should be soaked in a base bath (KOH/Isopropanol) or triple-rinsed with solvent before washing, as catechols adhere strongly to glass surfaces.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24860098, 3-Phenoxy-1,2-benzenediol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

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